Product packaging for 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine(Cat. No.:CAS No. 918485-07-1)

6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine

Numéro de catalogue: B1527042
Numéro CAS: 918485-07-1
Poids moléculaire: 149.15 g/mol
Clé InChI: WWOFHLIDXGDERX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine is a versatile nitrogen-rich heterocyclic building block of significant interest in medicinal and agrochemical research. Its core structure is a fused bicyclic system resembling purine bases, making it a privileged scaffold for designing biologically active molecules . The hydrazinyl group at the 6-position serves as a highly reactive handle for further chemical elaboration, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship studies. The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel therapeutic and agrochemical agents. It is a crucial precursor in constructing more complex pyrazolo[3,4-b]pyridine derivatives that have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties . Furthermore, its application extends beyond biomedicine; functionalized pyrazolo[3,4-b]pyridines have shown promising growth-regulating activity in plants, with one derivative significantly increasing winter wheat yield and grain quality in field experiments . The mechanism of action for derivatives of this scaffold is often based on targeted enzyme inhibition. For instance, many 1H-pyrazolo[3,4-b]pyridines function as potent and selective inhibitors for a wide range of kinases, which are critical targets in cancer and other diseases . The scaffold's ability to mimic adenosine triphosphate (ATP) allows these inhibitors to compete effectively for binding sites on kinase enzymes. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B1527042 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine CAS No. 918485-07-1

Propriétés

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-6-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-10-5-2-1-4-3-8-11-6(4)9-5/h1-3H,7H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOFHLIDXGDERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717327
Record name 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918485-07-1
Record name 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its fused pyrazole and pyridine ring system, coupled with a highly reactive hydrazinyl group at the 6-position, renders it a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important intermediate, offering valuable insights for researchers engaged in the development of novel therapeutics. The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1]

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₆H₇N₅PubChem
Molecular Weight 149.16 g/mol PubChem
Appearance Expected to be a solid at room temperature.General observation for similar heterocyclic compounds.
Melting Point Not available.-
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents is expected.Inferred from the polar nature of the molecule.
pKa The pyrazole and pyridine nitrogens, as well as the hydrazinyl group, will have distinct pKa values, influencing the compound's behavior in different pH environments. The pyridine nitrogen is expected to be the most basic site.General knowledge of heterocyclic chemistry.

Synthesis of this compound

The most plausible and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, at the 6-position of the pyrazolo[3,4-b]pyridine core with hydrazine hydrate. The precursor, 6-chloro-1H-pyrazolo[3,4-b]pyridine, can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine (Precursor)

This step is based on general procedures for the synthesis of similar pyrazolopyridine systems. A common method involves the condensation of a substituted aminopyrazole with a three-carbon electrophilic synthon, followed by cyclization and chlorination.

Step 2: Synthesis of this compound

This protocol is adapted from procedures for the hydrazinolysis of chloro-substituted nitrogen heterocycles.

Materials:

  • 6-chloro-1H-pyrazolo[3,4-b]pyridine

  • Hydrazine hydrate (80-100%)

  • Ethanol or isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (rotary evaporator, filtration apparatus, etc.)

Procedure:

  • In a round-bottom flask, dissolve 6-chloro-1H-pyrazolo[3,4-b]pyridine in ethanol or isopropanol.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid.

Causality behind Experimental Choices:

  • The use of an excess of hydrazine hydrate drives the nucleophilic substitution reaction to completion.

  • Ethanol or isopropanol are suitable solvents as they are polar enough to dissolve the reactants and have appropriate boiling points for reflux conditions.

  • Heating is necessary to overcome the activation energy of the aromatic substitution reaction.

Synthesis_Workflow Start 6-chloro-1H-pyrazolo[3,4-b]pyridine Reaction Reflux Start->Reaction Reagent Hydrazine Hydrate (Excess) Reagent->Reaction Solvent Ethanol/Isopropanol Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reactivity of the Hydrazinyl Group

The hydrazinyl group at the 6-position is a highly versatile functional handle, enabling a wide range of chemical transformations. Its nucleophilic nature allows for reactions with various electrophiles to construct more complex molecular architectures.

Condensation with Carbonyl Compounds

The hydrazinyl moiety readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental for introducing diverse substituents and is often a key step in the synthesis of bioactive compounds.

Hydrazone_Formation Hydrazine This compound Product Hydrazone Derivative Hydrazine->Product + Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Product Condensation (-H₂O)

Caption: Formation of hydrazones from this compound.

Acylation Reactions

Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of acylhydrazides. These derivatives can serve as intermediates for further cyclization reactions or as final products with potential biological activity.

Cyclization Reactions

The hydrazinyl group is a key component in the construction of fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole-substituted pyrazolo[3,4-b]pyridines.[2] This strategy is widely used to generate libraries of compounds for high-throughput screening.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Observations
¹H NMR The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrazolo[3,4-b]pyridine core. The protons of the hydrazinyl group (-NHNH₂) will likely appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
¹³C NMR The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the bicyclic ring system.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (149.16 g/mol ). Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the pyrazole and hydrazinyl groups, as well as C=N and C=C stretching vibrations of the aromatic rings.
High-Performance Liquid Chromatography (HPLC) HPLC is a crucial technique for assessing the purity of the compound and for monitoring reaction progress. A suitable reversed-phase method can be developed using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of kinase inhibitors.[3] The pyrazolo[3,4-b]pyridine core can mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of kinases. The hydrazinyl group provides a convenient point for the introduction of various side chains that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity. Derivatives of the pyrazolo[3,4-b]pyridine scaffold have shown inhibitory activity against a range of kinases, including those involved in cancer cell proliferation and inflammation.

Beyond kinase inhibition, this scaffold has been explored for a multitude of other therapeutic applications, including the development of antimicrobial, antiviral, and anti-inflammatory agents.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazinyl group provide a powerful platform for the generation of diverse molecular libraries. The proven track record of the pyrazolo[3,4-b]pyridine scaffold in targeting a range of biological targets, particularly kinases, underscores the continued importance of this intermediate in the quest for novel therapeutics. This guide provides a foundational understanding of its chemical properties and applications, empowering researchers to leverage this important molecule in their drug discovery endeavors.

References

  • PubChem. 1H-Pyrazolo[3,4-b]pyridine. [Link]
  • Organic Syntheses. Palladium-Catalyzed Triazolopyridine Synthesis. [Link]
  • Dmitrieva, I. G., Vasilin, V. K., Dotsenko, V. V., & Aksenov, N. A. (2024). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. Russian Journal of General Chemistry, 94(10), 2603–2615. [Link]

Sources

Synthesis of 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine Derivatives: A Strategic Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology and kinase inhibition.[1][2] The introduction of a hydrazinyl group at the 6-position transforms this core into a highly versatile intermediate, opening pathways for extensive derivatization and the creation of novel compound libraries. This guide provides a detailed exploration of the predominant synthetic strategies for accessing 6-hydrazinyl-1H-pyrazolo[3,4-b]pyridine derivatives, focusing on the underlying chemical principles, step-by-step experimental protocols, and subsequent functionalization.

Strategic Overview: The Synthetic Blueprint

The synthesis of this compound derivatives is not a singular, linear process but a strategic sequence. The most efficient and widely adopted approach involves a two-phase methodology:

  • Phase I: Construction of a Halogenated Pyrazolo[3,4-b]pyridine Core. The initial and most critical phase is the synthesis of the fused heterocyclic system, strategically incorporating a halogen (typically chlorine) at the C6-position. This halogen acts as a latent reactive site.

  • Phase II: Nucleophilic Aromatic Substitution (SNAr). The C6-halogen is subsequently displaced by hydrazine hydrate in a nucleophilic aromatic substitution reaction to install the desired hydrazinyl moiety. This key transformation yields the versatile intermediate, ready for further elaboration.

This modular strategy allows for the synthesis of a diverse range of precursors in Phase I, which can then be uniformly converted to their hydrazinyl analogues in Phase II.

G cluster_0 Phase I: Scaffold Construction cluster_1 Phase II: Functionalization A Pyridine or Pyrazole Starting Materials B 6-Chloro-1H-pyrazolo[3,4-b]pyridine (Key Precursor) A->B Heterocycle Formation C This compound (Target Intermediate) B->C Nucleophilic Aromatic Substitution (SNAr) + Hydrazine Hydrate D Diverse Bioactive Derivatives (e.g., Hydrazones, Fused Rings) C->D Derivatization

Figure 1: A high-level overview of the two-phase synthetic strategy.

Phase I: Forging the 6-Chloro-1H-pyrazolo[3,4-b]pyridine Precursor

The efficacy of the entire synthesis hinges on the successful and high-yield preparation of the 6-chloro intermediate. Two primary retrosynthetic disconnections are commonly employed.

Strategy A: Pyridine Ring Formation onto a Pre-existing Pyrazole

This is arguably the most versatile and frequently utilized method, starting from readily available 3-aminopyrazole or 5-aminopyrazole derivatives. The Gould-Jacobs reaction, a classic method for quinoline synthesis, can be adapted for this purpose.

  • Causality: The reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar β-ketoester derivative initiates a sequence of condensation and cyclization. The initial nucleophilic attack by the exocyclic amino group of the pyrazole, followed by an intramolecular cyclization and dehydration, forms a 4-hydroxypyrazolo[3,4-b]pyridine. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) not only chlorinates the 4-position but can also be used to achieve chlorination at the 6-position if the starting pyrazole is appropriately substituted.[3]

Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine

An alternative and highly effective route begins with a suitably substituted pyridine. The key starting material for this approach is often a 2,6-dihalopyridine or a 2-chloro-6-aminopyridine derivative. A more direct route involves the reaction of 2-chloro-3-cyanopyridine derivatives with hydrazine hydrate, which constructs the pyrazole ring to yield 3-amino-1H-pyrazolo[3,4-b]pyridines.[4]

For the specific target of a 6-chloro derivative, a logical starting point is a pyridine ring already containing the necessary precursors for pyrazole formation and the C6-chloro substituent.

Phase II: The Hydrazinolysis Reaction (SNAr)

This step is the core transformation that defines the final intermediate. It involves the reaction of 6-chloro-1H-pyrazolo[3,4-b]pyridine with hydrazine hydrate.

  • Mechanistic Principle: The electron-deficient nature of the pyridine ring, which is further activated by the fused electron-withdrawing pyrazole system, makes the C6 position susceptible to nucleophilic attack. Hydrazine, a potent nucleophile, attacks the carbon atom bearing the chlorine, proceeding through a Meisenheimer-like intermediate. The subsequent departure of the chloride ion as a good leaving group yields the stable 6-hydrazinyl product.

Figure 2: The SNAr mechanism for the synthesis of the 6-hydrazinyl scaffold.

  • Trustworthiness of the Protocol: The selection of reaction conditions is crucial for a clean and high-yielding conversion. An excess of hydrazine hydrate is typically used to ensure the complete consumption of the starting material and to act as a base to neutralize the HCl generated in situ.[5] The choice of solvent and temperature directly impacts reaction kinetics and solubility.

Experimental Protocols: A Self-Validating System

The following protocols are presented as a comprehensive workflow. Each step includes checkpoints for validation (e.g., TLC) to ensure the success of the subsequent transformation.

Protocol 1: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (Illustrative Precursor Synthesis)

While the direct synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyridine can vary, this protocol for a related dichlorinated pyrazolopyrimidine illustrates the key chlorination step commonly used in these syntheses.[6]

  • Cyclization: 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) are heated at 190°C for 2 hours to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[6]

  • Chlorination: The resulting diol (1 g, 0.0065 mol) is added to phosphorus oxychloride (POCl₃, 20 mL, 0.21 mol).[6]

  • The mixture is heated to reflux at 110°C for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried to afford the dichlorinated product.[6]

Protocol 2: Synthesis of this compound

This generalized protocol is based on standard procedures for the hydrazinolysis of chloro-substituted pyridines and related heterocycles.[7][8][9]

  • Reaction Setup: To a solution of the 6-chloro-1H-pyrazolo[3,4-b]pyridine precursor (1.0 eq) in a suitable solvent such as ethanol or methanol (10-15 mL per gram of substrate), add hydrazine hydrate (80% solution, 5-10 eq) dropwise.[7][8]

  • Reaction Conditions: The reaction mixture is heated to reflux. The duration can vary significantly, from a few hours to several days, depending on the reactivity of the substrate.[7][8]

  • Monitoring: The progress of the reaction is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (rotoevaporation).[7]

  • The resulting residue is triturated with cold water or a mixture of methanol/water to precipitate the product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or methanol/water to yield the pure this compound.[7]

ParameterConditionRationale / Field Insight
Solvent Ethanol, Methanol, DMFAlcohols are common due to good solubility and appropriate boiling points. DMF can be used for less reactive substrates.[4][7]
Temperature RefluxHeating is required to overcome the activation energy of the SNAr reaction.[7][8]
Hydrazine Eq. 5-10 equivalentsA large excess drives the reaction to completion and neutralizes the generated HCl.[5]
Reaction Time 2 - 24 hoursHighly substrate-dependent. Must be determined empirically by TLC monitoring.[4][8]

Table 1: Summary of typical reaction parameters for the hydrazinolysis step.

The Power of the Hydrazinyl Group: A Gateway to Diversity

The true value of the 6-hydrazinyl intermediate lies in its synthetic versatility. The dual nucleophilic nature of the -NHNH₂ group allows for a wide array of subsequent reactions.

  • Hydrazone Formation: The terminal -NH₂ group readily condenses with aldehydes and ketones to form stable hydrazone (Schiff base) derivatives. This is a cornerstone of combinatorial chemistry for generating large libraries of drug candidates.[10]

  • Cyclization Reactions: The hydrazinyl moiety is a key building block for constructing new heterocyclic rings. For instance, reaction with β-dicarbonyl compounds can yield N-pyrazolyl substituted pyrazolo[3,4-b]pyridines, significantly increasing molecular complexity.[11]

  • Acylation: Reaction with acyl chlorides or anhydrides provides access to N-acylhydrazide derivatives, another important class of bioactive molecules.[11]

Structural Characterization and Validation

Confirmation of the successful synthesis of the target compound and its derivatives is achieved through standard spectroscopic methods.

TechniqueExpected Observations for this compound
¹H NMR Appearance of broad, D₂O-exchangeable singlets for the NH and NH₂ protons. Characteristic signals in the aromatic region (δ 7.0-8.5 ppm) for the pyrazolopyridine core protons.[12][13]
¹³C NMR Signals corresponding to the carbon atoms of the fused heterocyclic core. The C6 carbon signal will show a significant upfield shift compared to the chlorinated precursor.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product.
IR Spectroscopy Characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.[14]

Table 2: Key analytical data for structural confirmation.

Conclusion and Future Directions

The synthesis of this compound is a robust and reliable process, pivotal for the development of novel therapeutics. The strategies outlined in this guide, centered on the formation of a 6-chloro precursor followed by a nucleophilic aromatic substitution with hydrazine, provide a field-proven pathway to this invaluable intermediate. The demonstrated utility of this scaffold in generating diverse libraries of compounds, particularly as kinase inhibitors and anticancer agents, ensures its continued relevance in modern drug discovery.[12][15][16] Future research will likely focus on developing more atom-economical and greener synthetic methodologies, including catalytic C-H activation and flow chemistry approaches, to further enhance the efficiency of accessing this important molecular framework.

References

  • Binjubair, F. A., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2302713. [Link]
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 99-109. [Link]
  • Donaire-Arias, A., et al. (2022).
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
  • Ghorab, M. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 53(5), 1539-1546. [Link]
  • Shaaban, M., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
  • Patel, R. V., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(1), 1147-1161. [Link]
  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1404-1413. [Link]
  • Eldehna, W. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1618. [Link]
  • Shehata, N., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Chekmarev, P. A., et al. (2024). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. Russian Journal of General Chemistry, 94(10), 2603-2615. [Link]
  • Thiel, O. R., & Achmatowicz, M. M. (n.d.). (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses. [Link]
  • Zhang, H. L., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2599. [Link]
  • Zhang, H. L., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine.
  • Google Patents. (2019).
  • ResearchGate. (n.d.). Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions. [Link]
  • Wang, Y., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
  • Kumar, D., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]

Sources

The Pyrazolo[3,4-b]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery and its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Scaffold

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. This inherent versatility has led to the development of numerous pyrazolo[3,4-b]pyridine derivatives with a broad spectrum of pharmacological activities, most notably as potent anti-cancer agents.[1][2][3][4] This guide provides a detailed exploration of the primary mechanisms of action through which these compounds exert their therapeutic effects, offering insights for researchers and drug development professionals in the field.

Dominant Mechanism: Competitive Inhibition of Protein Kinases

A predominant mechanism of action for pyrazolo[3,4-b]pyridine compounds is the inhibition of protein kinases. These enzymes play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazolo[3,4-b]pyridine scaffold, by mimicking the purine core of ATP, can effectively compete with endogenous ATP for binding to the kinase active site, thereby blocking downstream signaling pathways.[5]

Inhibition of Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[6] Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[5][6][7][8][9]

By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of key substrates required for cell cycle transitions, such as the G1/S and G2/M checkpoints.[5][8] This inhibition leads to cell cycle arrest and can subsequently induce apoptosis (programmed cell death).[5][8][9] For instance, the compound SQ-67563, a 1H-pyrazolo[3,4-b]pyridine, has been shown to be a potent and selective inhibitor of CDK1 and CDK2.[5] Its binding mode within the CDK2 active site involves crucial hydrogen bond interactions with the protein backbone, effectively blocking ATP access.[5] Some derivatives have also demonstrated dual inhibitory activity against CDK2 and PIM1 kinases, further enhancing their anti-cancer potential.[8]

Signaling Pathway: CDK Inhibition

CDK_Inhibition cluster_downstream Downstream Effects Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine CDK/Cyclin Complex CDK/Cyclin Complex Pyrazolo[3,4-b]pyridine->CDK/Cyclin Complex Inhibits Substrate Proteins (e.g., Rb) Substrate Proteins (e.g., Rb) CDK/Cyclin Complex->Substrate Proteins (e.g., Rb) Phosphorylates Cell Cycle Progression Cell Cycle Progression Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis CDK/Cyclin Complex->Cell Cycle Arrest & Apoptosis Leads to Phosphorylated Substrates Phosphorylated Substrates Phosphorylated Substrates->Cell Cycle Progression

Caption: Inhibition of CDK/Cyclin complexes by pyrazolo[3,4-b]pyridines blocks substrate phosphorylation, leading to cell cycle arrest.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a common method to determine the inhibitory activity of a pyrazolo[3,4-b]pyridine compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP (Adenosine triphosphate).

    • Substrate peptide (e.g., a histone H1-derived peptide).

    • Pyrazolo[3,4-b]pyridine compound stock solution (in DMSO).

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplate.

  • Procedure:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compound in kinase buffer.

    • Add a fixed amount of CDK2/Cyclin A2 enzyme to each well of the microplate.

    • Add the serially diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the kinase detection reagent according to the manufacturer's instructions. The signal is typically luminescence-based.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value (the concentration of the compound required to inhibit 50% of the kinase activity) using non-linear regression analysis.

Targeting Receptor and Non-Receptor Tyrosine Kinases

Tyrosine kinases are crucial mediators of cell growth, differentiation, and survival. Their aberrant activation is a frequent driver of oncogenesis. Pyrazolo[3,4-b]pyridine derivatives have been developed to target several key tyrosine kinases.

  • Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases involved in angiogenesis and cell proliferation.[10] Certain 1H-pyrazolo[3,4-b]pyridines have been designed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in preclinical models.[10] The N(1)-H of the pyrazolopyridine moiety is often crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[10]

  • Tropomyosin Receptor Kinases (TRKs): TRKs are a family of neurotrophin receptors whose continuous activation and overexpression can lead to cancer.[11][12][13] Pyrazolo[3,4-b]pyridine derivatives have been synthesized as effective TRK inhibitors, with some compounds showing nanomolar inhibitory activity against TRKA.[11][12][13] The pyrazolo portion of the scaffold often serves as a hydrogen bond center in the kinase hinge region.[13]

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell survival, migration, and invasion.[14][15] Pyrazolo[3,4-d]pyrimidines (a related scaffold) and pyrazolo[3,4-b]pyridines have been developed as Src inhibitors.[16] Inhibition of Src can lead to reduced phosphorylation of downstream signaling components like Focal Adhesion Kinase (FAK), ultimately suppressing the aggressive phenotype of cancer cells.[14][15]

Signaling Pathway: TRK Inhibition

TRK_Inhibition Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine TRK Receptor TRK Receptor Pyrazolo[3,4-b]pyridine->TRK Receptor Inhibits Downstream Pathways (e.g., MAPK, PI3K/Akt) Downstream Pathways (e.g., MAPK, PI3K/Akt) TRK Receptor->Downstream Pathways (e.g., MAPK, PI3K/Akt) Activates Inhibition of Proliferation Inhibition of Proliferation TRK Receptor->Inhibition of Proliferation Leads to Cell Proliferation & Survival Cell Proliferation & Survival Downstream Pathways (e.g., MAPK, PI3K/Akt)->Cell Proliferation & Survival

Caption: Pyrazolo[3,4-b]pyridines inhibit TRK receptor signaling, blocking downstream pro-survival pathways.

Modulation of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. While many JAK inhibitors are based on pyrrolo[2,3-b]pyridine scaffolds, the broader class of pyrazole-containing heterocycles, including pyrazolopyridines, has been explored for JAK inhibition.[17][18] These inhibitors are ATP-competitive and can be designed to be selective for specific JAK family members (JAK1, JAK2, JAK3, TYK2).[17][19]

Alternative Mechanisms of Action

While kinase inhibition is the most widely reported mechanism, pyrazolo[3,4-b]pyridine derivatives have been shown to exert their anti-cancer effects through other cellular targets.

Inhibition of Topoisomerase IIα

Topoisomerase IIα is an essential enzyme that modulates DNA topology during replication and transcription.[1] Some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα.[1] By interfering with the enzyme's function, these compounds can induce DNA damage, leading to S-phase cell cycle arrest and apoptosis.[1]

Disruption of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin, is crucial for maintaining cell structure and for the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin dynamics are effective anti-cancer agents. Certain pyrazolo[3,4-b]pyridine derivatives have been designed as cis-restricted analogues of combretastatin A-4, a known tubulin polymerization inhibitor.[20] These compounds can occupy the colchicine-binding site on tubulin, disrupting microtubule formation and arresting cells in the G2/M phase of the cell cycle.[20]

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Analysis Cancer Cells Cancer Cells Treatment Treat with Pyrazolo[3,4-b]pyridine Cancer Cells->Treatment Harvest & Fix Harvest & Fix Treatment->Harvest & Fix Stain with PI Stain with PI Harvest & Fix->Stain with PI Propidium Iodide Flow Cytometry Flow Cytometry Stain with PI->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for assessing the effect of a pyrazolo[3,4-b]pyridine compound on the cell cycle distribution of cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives against various targets.

Compound Class/ExampleTarget(s)IC50 ValueCell Line(s)Reference
Pyrazolo[3,4-b]pyridine C03TRKA56 nMKm-12[11][12]
Pyrazolo[3,4-b]pyridine 7nFGFR1< 1 nMH1581[10]
Pyrazolo[3,4-b]pyridine 15yTBK10.2 nM-
Pyrazolo[3,4-b]pyridine 8cTopo IIαComparable to EtoposideK562, MV4-11
Pyrazolo[3,4-b]pyridine 9aCDK2/CDK9-Hela[9]
Pyrazolo[3,4-b]pyridine 6bCDK2/PIM1-HCT-116, HepG2[8]

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The primary mechanism of action for the majority of these compounds is the competitive inhibition of protein kinases, leading to the disruption of critical cellular signaling pathways involved in cell proliferation and survival. However, the ability of this scaffold to also target other key cellular machinery, such as topoisomerases and tubulin, highlights its remarkable versatility.

Future research will likely focus on the design of next-generation pyrazolo[3,4-b]pyridine derivatives with enhanced selectivity for specific kinase isoforms or even dual-target inhibitors to overcome drug resistance. The continued exploration of this privileged scaffold promises to yield novel and effective therapeutic agents for a range of human diseases.

References

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The Versatile Scaffold: A Technical Guide to the Biological Activity of Novel Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for the development of potent and selective therapeutic agents. The pyrazolopyridine nucleus, a heterocyclic system structurally analogous to purines, has firmly established itself as one such "privileged scaffold".[1][2] This unique structural motif, which can be envisioned as a bioisostere of purines, allows pyrazolopyridine derivatives to effectively interact with a multitude of biological targets, often by mimicking the binding of endogenous ligands like ATP.[3] This inherent versatility has led to an explosion of research, revealing a remarkable breadth of biological activities and positioning these compounds as promising candidates for a new generation of therapeutics.

This technical guide provides an in-depth exploration of the diverse biological activities of novel pyrazolopyridine derivatives. Moving beyond a mere catalog of effects, we will delve into the underlying mechanisms of action, explore the critical structure-activity relationships that govern their potency, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this remarkable heterocyclic system.

A Spectrum of Therapeutic Potential: Diverse Biological Activities

The therapeutic applicability of pyrazolopyridine derivatives spans a wide array of disease areas, a testament to their ability to modulate various physiological and pathological processes.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The most extensively studied and perhaps most promising application of pyrazolopyridine derivatives lies in oncology.[1][2] These compounds have demonstrated potent activity against a range of human cancer cell lines, including those of the liver, breast, and cervix.[4] Their anticancer effects are often multifaceted, targeting key drivers of tumor growth and progression.

A primary mechanism of their antitumor action is the inhibition of protein kinases .[5][6] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is a well-established hallmark of cancer.[3] Pyrazolopyridine derivatives, due to their structural similarity to the ATP molecule, can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[3] This has led to the successful development of several pyrazolopyridine-based kinase inhibitors, some of which have received regulatory approval or are in late-stage clinical trials.[5][6]

Key kinase targets for pyrazolopyridine derivatives include:

  • Cyclin-Dependent Kinases (CDKs) : These are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory effects against CDK2.[7]

  • c-Met Kinase : This receptor tyrosine kinase is implicated in tumor cell proliferation, survival, and metastasis. Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent c-Met inhibitors.[8]

  • Adenosine 5'-monophosphate-activated protein kinase (AMPK) : While often considered a metabolic regulator, AMPK activation can also suppress cell proliferation. Certain pyrazolo[3,4-b]pyridine derivatives have been shown to activate AMPK.[9]

  • Apoptosis signal-regulating kinase 1 (ASK1) : This kinase is involved in stress and inflammatory responses that can contribute to cancer. Pyrazolopyridine-based ASK1 inhibitors are under investigation.[10]

Beyond kinase inhibition, pyrazolopyridine derivatives can exert their anticancer effects through other mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and interference with DNA replication.[4][8]

Antimicrobial Activity: A New Frontier in Infectious Disease

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazolopyridine derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[3][4] They have shown efficacy against a variety of pathogenic microorganisms, including:

  • Bacteria : Both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria are susceptible to certain pyrazolopyridine analogs.[4][11]

  • Fungi : Antifungal activity has been observed against species such as Candida albicans, Aspergillus fumigatus, and Aspergillus flavus.[4]

The precise mechanisms of their antimicrobial action are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazolopyridine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[12] One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[12][13] This selective inhibition offers the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[13]

Neuroprotective Activity: Guarding Against Neurological Damage

The potential of pyrazolopyridine derivatives to protect neurons from damage and degeneration is an exciting and growing area of research.[3] These compounds have shown promise in models of various neurological disorders. Their neuroprotective effects are thought to be mediated through multiple mechanisms, including:

  • Anti-inflammatory effects within the central nervous system.

  • Antioxidant properties , protecting against oxidative stress.

  • Modulation of neurotransmitter systems .[14][15]

Antileishmanial and Antiviral Activity

The therapeutic reach of pyrazolopyridines extends to parasitic and viral infections. Certain derivatives have shown potent activity against Leishmania parasites, the causative agents of leishmaniasis.[16][17][18] Additionally, antiviral activity has been reported, with some compounds inhibiting the replication of enteroviruses.[19]

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of pyrazolopyridine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. Key structural features that influence activity include:

  • The Pyrazolopyridine Core : The specific isomer of the pyrazolopyridine core (e.g., 1H-pyrazolo[3,4-b]pyridine vs. 1H-pyrazolo[1,5-a]pyridine) can significantly impact target binding and overall activity.[3]

  • Substituents on the Rings : The nature, position, and stereochemistry of substituents on both the pyrazole and pyridine rings are critical determinants of potency and selectivity. For instance, in kinase inhibitors, specific substituents are designed to interact with distinct regions of the ATP-binding pocket.[3]

  • Linker Moieties : When the pyrazolopyridine core is part of a larger molecule, the linker connecting it to other pharmacophores plays a crucial role in orienting the molecule within the target's binding site.[8]

Systematic modification of these structural features allows for the optimization of biological activity, pharmacokinetic properties, and safety profiles.

Key Signaling Pathways and Molecular Targets

The diverse biological activities of pyrazolopyridine derivatives stem from their ability to interact with a variety of molecular targets and modulate key signaling pathways.

Kinase Signaling Pathways in Cancer

As previously discussed, a major mode of action for many anticancer pyrazolopyridines is the inhibition of protein kinases. This directly impacts the signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) Kinase Kinase (e.g., CDK2, c-Met) RTK->Kinase Activation Pyrazolopyridine Pyrazolopyridine Derivative Pyrazolopyridine->Kinase Inhibition ATP ATP ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Signaling_Cascade Downstream Signaling Cascade PhosphoSubstrate->Signaling_Cascade Transcription Gene Transcription (Proliferation, Survival) Signaling_Cascade->Transcription

Caption: Inhibition of kinase signaling by pyrazolopyridine derivatives.

Experimental Protocols for Biological Activity Assessment

The evaluation of the biological activity of novel pyrazolopyridine derivatives requires a robust and systematic experimental approach. The following protocols provide a framework for assessing their anticancer and antimicrobial properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazolopyridine derivative in DMSO.

    • Prepare serial dilutions of the compound in culture medium.

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Culture the bacterial or fungal strains overnight in appropriate broth.

    • Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Preparation:

    • Prepare serial dilutions of the pyrazolopyridine derivative in a 96-well microtiter plate using appropriate broth.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

    • Optionally, a viability indicator like resazurin can be added to aid in the determination.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Novel Pyrazolopyridine Derivatives Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial Animal_Model Animal Model of Disease (e.g., Xenograft, Infection) Anticancer->Animal_Model Promising Compounds Antimicrobial->Animal_Model Promising Compounds Efficacy Efficacy Studies Animal_Model->Efficacy Toxicity Toxicity and Pharmacokinetic Studies Animal_Model->Toxicity

Caption: General workflow for the evaluation of pyrazolopyridine derivatives.

Future Perspectives and Conclusion

The field of pyrazolopyridine research is vibrant and continues to expand. Future efforts will likely focus on:

  • Target Identification and Validation : Elucidating the precise molecular targets for compounds with interesting phenotypic effects.

  • Combinatorial Chemistry and High-Throughput Screening : Generating and screening large libraries of pyrazolopyridine derivatives to identify novel hits.

  • Optimization of Pharmacokinetic and Safety Profiles : Modifying lead compounds to improve their drug-like properties.

  • Exploration of New Therapeutic Areas : Investigating the potential of these compounds in other diseases with unmet medical needs.

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A Comprehensive Technical Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged structure." This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity. The core structure consists of a pyrazole ring fused to a pyridine ring, which can exist in two tautomeric forms: the 1H- and 2H-isomers. Extensive computational and experimental evidence has shown that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, making it the predominant form in most physiological and synthetic contexts.[1]

The structural similarity of the 1H-pyrazolo[3,4-b]pyridine core to endogenous purine bases like adenine and guanine provides a logical starting point for its interaction with various ATP-binding sites in enzymes, particularly kinases.[1] This has led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities. By grounding our analysis in field-proven insights and authoritative references, this document aims to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the design of novel therapeutics based on this versatile scaffold.

Core Synthetic Strategies

The remarkable diversity of functionalized pyrazolo[3,4-b]pyridines stems from robust and flexible synthetic methodologies. The two most prevalent strategies for constructing the core scaffold involve the sequential formation of either the pyridine or the pyrazole ring.[1]

  • Strategy A: Pyridine Ring Annulation onto a Pre-formed Pyrazole. This is the most common approach, typically starting with a 5-aminopyrazole derivative. The pyridine ring is then constructed by reacting the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of this reaction is a critical consideration, especially with unsymmetrical dicarbonyls, as it dictates the substitution pattern on the final pyridine ring. The outcome is governed by the relative electrophilicity of the two carbonyl groups.[1]

  • Strategy B: Pyrazole Ring Formation onto a Pre-formed Pyridine. Alternatively, the synthesis can commence with a suitably substituted pyridine, such as a 2-chloro-3-cyanopyridine. The pyrazole ring is then formed via cyclization with hydrazine or a substituted hydrazine.

These core strategies are often augmented by multicomponent reactions (MCRs), which allow for the rapid assembly of complex derivatives in a single pot, enhancing synthetic efficiency and aligning with the principles of green chemistry.[5]

G cluster_A Strategy A: Pyridine Ring Formation cluster_B Strategy B: Pyrazole Ring Formation A_Start 5-Aminopyrazole + 1,3-Dicarbonyl A_Product Pyrazolo[3,4-b]pyridine A_Start->A_Product Annulation Core Pyrazolo[3,4-b]pyridine Core Scaffold A_Product->Core B_Start Substituted Pyridine (e.g., 2-chloro-3-cyanopyridine) + Hydrazine B_Product Pyrazolo[3,4-b]pyridine B_Start->B_Product Cyclization B_Product->Core

Caption: Key retrosynthetic approaches to the pyrazolo[3,4-b]pyridine scaffold.
Experimental Protocol: Synthesis of a 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes a typical pyridine ring annulation reaction, a foundational method for accessing this scaffold.[2]

Objective: To synthesize a 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine via the cyclization of 5-amino-1-phenyl-pyrazole with an α,β-unsaturated ketone.

Materials:

  • 5-amino-1-phenyl-pyrazole (1.0 mmol)

  • Appropriate α,β-unsaturated ketone (e.g., 4-(4-(dimethylamino)phenyl)but-3-en-2-one) (1.0 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 mmol)

  • Ethanol (EtOH) (1.0 mL)

  • N,N-Dimethylformamide (DMF) (1.0 mL)

  • Chloroform (CHCl₃)

  • Water (H₂O)

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) in DMF (1.0 mL), add a solution of 5-amino-1-phenyl-pyrazole (1.0 mmol) in EtOH (1.0 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 5-10 minutes.

  • Add ZrCl₄ (0.3 mmol) to the reaction mixture.

  • Heat the mixture to 95 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate it in vacuo to remove the solvents.

  • Partition the resulting residue between CHCl₃ and H₂O.

  • Separate the organic layer. Extract the aqueous phase twice more with CHCl₃.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The formation of the ring is typically confirmed by the appearance of characteristic singlets for the H-3 and H-5 protons.[2]

Structure-Activity Relationship in Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold has proven to be exceptionally fruitful in the discovery of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The scaffold's ability to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket makes it an ideal starting point for inhibitor design.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[6] SAR studies on pyrazolo[3,4-b]pyridine derivatives have yielded highly potent and selective FGFR inhibitors.

  • Core Interactions: The N(1)-H of the pyrazole ring is a critical hydrogen bond donor, interacting with the hinge region of the kinase domain. N-methylation at this position completely abolishes activity, confirming the importance of this interaction.[6]

  • C3-Position Substituents: Modifications at the C3-position are crucial for potency. An aniline moiety at this position is often optimal.

  • C4-Position Phenyl Ring (Ring A): Substitutions on the phenyl ring attached at the C4 position significantly impact both enzymatic and cellular potency. While an unsubstituted phenyl ring can show good enzymatic activity, it often suffers from poor cellular potency. The introduction of an amino or dimethylamino group at the para-position of this ring dramatically improves both enzymatic and cellular activities.[6]

G cluster_SAR FGFR Inhibition Pharmacophore Scaffold Pyrazolo[3,4-b]pyridine Core N1H N(1)-H (H-Bond Donor) Scaffold->N1H Essential C3 C3-Aniline (Potency) Scaffold->C3 C4_Phenyl C4-Phenyl (Ring A) (Cellular Potency) Scaffold->C4_Phenyl Para_Sub para-Amino/NMe₂ (Improved Potency) C4_Phenyl->Para_Sub Optimal

Caption: Key pharmacophoric features for FGFR inhibition.
Compound Ref.C3-SubstituentC4-Phenyl SubstituentFGFR1 IC₅₀ (nM)H1581 Cell IC₅₀ (μM)
7i [6]3,5-dimethoxyanilineH42.4> 1
11a [6]3,5-dimethoxyaniline4-NH₂1.80.053
7k [6]3,5-dimethoxyaniline4-N(CH₃)₂1.90.049
7n [6]3,5-dimethoxyaniline4-CH₂CH₂OH1.30.027

Table 1. SAR of substituents on the C4-phenyl ring for FGFR1 inhibition.[6]

Tropomyosin Receptor Kinase (TRK) Inhibition

TRK fusions are oncogenic drivers in a range of tumors. The development of TRK inhibitors has led to significant clinical successes. Pyrazolo[3,4-b]pyridines have been successfully employed as a core scaffold for novel TRK inhibitors, often through a "scaffold hopping" strategy from known kinase inhibitor templates.[7][8]

A systematic study led to the discovery of compound C03 , which showed an IC₅₀ value of 56 nM against TRKA kinase.[7] The design strategy involved retaining the key hinge-binding aminopyrazole fragment while replacing the core of a known inhibitor with the pyrazolo[3,4-b]pyridine scaffold. The pyridine portion was hypothesized to form a beneficial π-π stacking interaction with a phenylalanine residue (Phe589) in the active site.[8][9] Further optimization of the "hydrophobic tail" attached to the core revealed the importance of specific fluorine substitutions for maintaining potency.[8]

CompoundDescriptionTRKA IC₅₀ (nM)Km-12 Cell IC₅₀ (μM)
Larotrectinib [8]FDA-approved TRK inhibitor3.0-
Entrectinib [8]FDA-approved TRK/ALK/ROS1 inhibitor1.0-
C03 [7]Pyrazolo[3,4-b]pyridine derivative560.304
C09 [8]Pyrazolo[3,4-b]pyridine derivative57-
C10 [8]Pyrazolo[3,4-b]pyridine derivative26-

Table 2. In vitro activity of representative pyrazolo[3,4-b]pyridine-based TRK inhibitors.[7][8]

TANK-Binding Kinase 1 (TBK1) Inhibition

TBK1 is a non-canonical IKK family kinase that plays a vital role in innate immunity and is implicated in neuroinflammation and oncogenesis.[10] Rational drug design based on known TBK1 inhibitors has led to the discovery of exceptionally potent pyrazolo[3,4-b]pyridine derivatives.

Starting from a hit compound, systematic optimization at two key positions (R¹ and R²) led to compound 15y , which exhibited an outstanding IC₅₀ of 0.2 nM against TBK1 and displayed good selectivity over other kinases.[11][12][13] The SAR campaign revealed that:

  • Small alkylamino fragments at the R² position were not well-tolerated.

  • Replacing an indole ring with a 1-isopropylbenzimidazole at R² significantly boosted activity.

  • Exploring various substituents at the R¹ position (attached to a piperazine ring) showed that a 3,4,5-trimethoxyphenyl group (15y ) provided the highest potency.[10]

Other Kinase Targets
  • Anaplastic Lymphoma Kinase (ALK): The scaffold has been used to develop inhibitors that can overcome acquired resistance to first-generation drugs like crizotinib. Specifically, SAR studies have focused on designing compounds that are potent against the L1196M "gatekeeper" mutation.[14] Compound 10g , with a 4-methylpiperazin-1-yl group, was identified as a highly potent inhibitor of both wild-type and L1196M mutant ALK, with IC₅₀ values <0.5 nM for both.[14][15]

  • AMP-activated protein kinase (AMPK): Pyrazolo[3,4-b]pyridines have also been developed as AMPK activators. The SAR for activation is distinct from inhibition, with studies showing that an exposed pyrazole N-H and para substitution on a diphenyl group are essential for potent activation.[16] Compound 17f showed efficacy comparable to the well-known activator A-769662.[16][17]

SAR in Antimicrobial Applications

The pyrazolo[3,4-b]pyridine nucleus is a promising framework for the development of novel antimicrobial agents.[3] Many synthetic efforts have focused on using a core pyrazolo[3,4-b]pyridine structure as a key intermediate, which is then further functionalized to produce a variety of related heterocyclic systems like oxadiazoles, thiadiazoles, and triazoles.[18]

In one study, a series of derivatives were synthesized starting from 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide.[3] This carbohydrazide intermediate was then reacted with various reagents to generate diverse final products. The resulting compounds were evaluated for their antibacterial and antifungal activity.

Compound ClassActivity Highlights
Carbohydrazide Derivatives Showed moderate activity against Gram-positive bacteria.
Oxadiazole Derivatives Some compounds displayed good activity against Bacillus subtilis and Candida albicans.
Triazole Derivatives Exhibited a broader spectrum of activity, with some showing notable inhibition of both bacteria and fungi.

Table 3. Summary of antimicrobial activities for different pyrazolo[3,4-b]pyridine-derived heterocycles.[3]

Another study explored molecular hybrids of pyrazolo[3,4-b]pyridine and triazole scaffolds.[19] The results indicated that specific substitution patterns on both the pyrazolopyridine core and the appended triazole ring could lead to potent activity against bacteria like S. aureus and K. pneumoniae.[19]

SAR in Central Nervous System (CNS) Applications

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to applications targeting neurodegenerative disorders, most notably Alzheimer's disease (AD).[4]

Probes for β-Amyloid Plaques

A key pathological hallmark of AD is the accumulation of β-amyloid (Aβ) plaques in the brain. The development of probes that can selectively bind to these plaques is crucial for diagnosis and for monitoring disease progression. Researchers have synthesized novel pyrazolo[3,4-b]pyridines designed to act as fluorescent probes for Aβ plaques.[2]

The core design principle involves attaching large, aromatic, and often electron-rich substituents to the scaffold. These substituents are chosen for their ability to intercalate within the β-sheet structures of the amyloid fibrils and for their favorable photophysical properties.

  • A derivative bearing a 4-(N,N-dimethylamino)phenyl group showed high and selective binding to amyloid plaques in brain slices from AD patients. This compound also exhibited a large Stokes shift, which is a highly desirable property for fluorescent probes as it minimizes self-quenching.[2]

  • A compound substituted with a pyrene moiety also demonstrated strong and selective plaque binding.[2]

These results highlight the potential of the pyrazolo[3,4-b]pyridine core as a carrier for amyloid-binding moieties, paving the way for the development of new diagnostic agents for AD.[2][20]

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability and inherent ability to form critical interactions with a multitude of biological targets have fueled its exploration across diverse therapeutic areas. This guide has detailed the nuanced structure-activity relationships that govern its efficacy as a kinase inhibitor, an antimicrobial agent, and a CNS-active molecule.

Key takeaways from the extensive research include the critical role of the pyrazole N(1)-H as a hydrogen bond donor in kinase inhibition, the profound impact of substitution patterns at various positions on cellular potency and selectivity, and the scaffold's utility as a platform for developing highly specific diagnostic probes.

Looking forward, several exciting avenues remain for exploration:

  • Targeting Resistance: As seen with ALK inhibitors, a major future direction is the rational design of new derivatives to overcome acquired drug resistance mutations in established targets like EGFR, FGFR, and others.

  • Multi-Targeted Ligands: For complex multifactorial diseases like Alzheimer's, the scaffold is well-suited for designing multi-target-directed ligands (MTDLs) that can simultaneously modulate several pathological pathways (e.g., cholinesterase inhibition and Aβ aggregation).[20]

  • Novel Biological Space: While kinase inhibition is well-explored, the application of pyrazolo[3,4-b]pyridines to other target classes, such as epigenetic targets or protein-protein interaction modulators, remains relatively untapped.

By leveraging the foundational SAR principles outlined herein and combining them with modern computational tools and innovative synthetic strategies, the pyrazolo[3,4-b]pyridine core will undoubtedly continue to be a source of novel and impactful therapeutic agents.

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A Technical Guide to the Spectroscopic Characterization of 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its structure, an isostere of purine, positions it as a "privileged scaffold" for designing molecules with significant biological activity, including potential antitumor, antimicrobial, and anti-inflammatory properties[1]. The hydrazinyl (-NHNH₂) group at the C6 position is a versatile chemical handle, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Accurate structural elucidation and purity confirmation are paramount for any chemical entity intended for downstream applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As direct, published experimental spectra for this specific molecule are not widely available, we will present a predictive analysis grounded in the well-established principles of spectroscopy and data from analogous pyrazolopyridine structures. This is coupled with detailed, field-proven experimental protocols to empower researchers to acquire and verify this data in their own laboratories.

Part 1: Predictive Spectroscopic Analysis and Interpretation

A thorough understanding of the expected spectral features is critical for confirming the successful synthesis of the target compound. The following predictions are based on the fundamental principles of spectroscopy and analysis of published data for substituted pyrazolo[3,4-b]pyridines and related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals for each of the aromatic protons and carbons, as well as for the protons of the pyrazole and hydrazinyl moieties.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Interpretation
H3~8.10Singlet (s)-The H3 proton of the pyrazole ring is expected to appear as a singlet, characteristic of its position in the five-membered ring with no adjacent protons.
H5~7.85Doublet (d)J ≈ 8.5 HzThis proton on the pyridine ring is coupled to H4. The hydrazinyl group at C6 is electron-donating, which should shield this proton relative to the unsubstituted parent compound, but it remains in the aromatic region.
H4~8.40Doublet (d)J ≈ 8.5 HzCoupled to H5, this proton is expected to be further downfield due to the anisotropic effect of the adjacent pyrazole ring nitrogen.
NH (Pyrazole)~13.50Broad Singlet (br s)-The N-H proton of the pyrazole ring is acidic and typically appears as a broad signal at a very downfield chemical shift in DMSO-d₆, a hydrogen-bond accepting solvent.
NH (Hydrazine)~8.00Broad Singlet (br s)-The N-H proton of the hydrazine group is exchangeable and will likely appear as a broad singlet.
NH₂ (Hydrazine)~4.50Broad Singlet (br s)-The terminal NH₂ protons are also exchangeable and typically appear as a broad singlet in the mid-field region.
Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Interpretation
C3~135.0The chemical shift for C3 in the pyrazole ring is influenced by the adjacent nitrogen atoms.
C3a~115.0This bridgehead carbon is typically shielded in the fused pyrazolopyridine system.
C4~148.0Aromatic carbon adjacent to a pyridine nitrogen, expected to be significantly deshielded.
C5~110.0This carbon is influenced by the electron-donating hydrazinyl group at C6, leading to a more upfield (shielded) position.
C6~158.0The carbon directly attached to the electronegative hydrazinyl group will be the most deshielded carbon in the pyridine ring.
C7a~150.0The second bridgehead carbon, deshielded due to its proximity to two nitrogen atoms.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400 - 3200N-H StretchPyrazole NH, Hydrazine NH & NH₂This region will likely show multiple, potentially broad, overlapping bands corresponding to the various N-H stretching vibrations. The presence of hydrogen bonding can broaden these peaks significantly[2][3].
3150 - 3000C-H StretchAromatic C-HCharacteristic stretching vibrations for protons on the heterocyclic aromatic rings.
1620 - 1580N-H BendHydrazine NH₂ ScissoringThe bending vibration of the terminal amino group of the hydrazine is a key diagnostic peak[4].
1590 - 1450C=C and C=N StretchAromatic RingsA series of sharp to medium intensity bands corresponding to the stretching vibrations of the pyrazolopyridine core.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. Electrospray ionization (ESI) is a soft ionization technique ideal for this class of compounds, typically yielding the protonated molecular ion [M+H]⁺.

ParameterPredicted ValueInterpretation
Molecular Formula C₆H₇N₅-
Exact Mass 149.0701The calculated monoisotopic mass of the neutral molecule.
[M+H]⁺ (m/z) 150.0779The expected mass-to-charge ratio for the protonated molecular ion. This would be the primary ion observed in the full scan spectrum.

Tandem MS (MS/MS) of the parent ion (m/z 150.1) would provide structural confirmation. A likely primary fragmentation event is the loss of ammonia (NH₃) from the hydrazinyl group, a common fragmentation pattern for hydrazines.

  • m/z 150.1 → m/z 133.1 : Loss of NH₃ (-17 Da)

  • m/z 133.1 → m/z 106.1 : Subsequent loss of HCN (-27 Da) from the pyrazole ring, a characteristic fragmentation of nitrogen-containing heterocycles[5][6].

Part 2: Experimental Protocols for Spectroscopic Analysis

The following protocols provide a robust framework for the acquisition of high-quality spectroscopic data. Adherence to these methodologies ensures reproducibility and accuracy.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms HRMS (ESI) cluster_analysis Data Analysis & Elucidation A Purified Solid Sample (this compound) B Dissolve ~5-10 mg in ~0.7 mL DMSO-d₆ A->B D Prepare KBr Pellet (~1 mg sample in ~100 mg KBr) OR place solid on ATR crystal A->D F Prepare ~1 mg/mL stock in MeOH Dilute to ~10 µg/mL in 50:50 MeCN/H₂O + 0.1% FA A->F C Acquire ¹H & ¹³C Spectra (500 MHz Spectrometer) B->C H Process & Interpret Spectra C->H E Acquire IR Spectrum D->E E->H G Acquire ESI-MS & MS/MS Spectra F->G G->H I Confirm Structure & Purity H->I

Caption: Experimental workflow from sample preparation to structural confirmation.

Protocol 1: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, purified compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this class of compounds and allows for the observation of exchangeable N-H protons.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (500 MHz):

    • Insert the sample, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal resolution[7].

    • Use a standard single-pulse sequence (e.g., Bruker 'zg30').

    • Set the acquisition time to ~4 seconds and the relaxation delay (d1) to 2-5 seconds[8].

    • Acquire 16 to 64 scans for a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition (125 MHz):

    • Use a proton-decoupled pulse sequence with a 30° pulse angle to minimize T1 relaxation effects[7].

    • Set the acquisition time to ~2 seconds and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the FID with a line broadening of 1-2 Hz.

Protocol 2: FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Gently grind approximately 1 mg of the sample with 100-150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[9][10].

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

    • Alternative (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory and apply pressure using the anvil to ensure good contact[11].

  • Data Acquisition:

    • Acquire a background spectrum of either a blank KBr pellet or the empty ATR crystal.

    • Place the sample pellet in the spectrometer's sample holder (or use the prepared ATR setup).

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is reported as percent transmittance versus wavenumber (cm⁻¹).

Protocol 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile[1].

    • Perform a serial dilution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, such as 50:50 acetonitrile/water with 0.1% formic acid. Formic acid aids in protonation for positive-ion mode analysis[12].

  • Data Acquisition (ESI-TOF or ESI-Orbitrap):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate the instrument in positive ion mode.

    • Apply a capillary voltage of approximately 3-4 kV[13].

    • Acquire data over a mass range of m/z 50-500.

    • For MS/MS analysis, select the [M+H]⁺ ion (m/z 150.1) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.

Part 3: Data Integration and Structural Verification

The definitive structural confirmation of this compound is achieved by synthesizing the information from all three spectroscopic techniques.

G Molecule 6-Hydrazinyl-1H- pyrazolo[3,4-b]pyridine HNMR ¹H NMR - Aromatic signals (H3, H4, H5) - NH/NH₂ signals Molecule->HNMR H framework CNMR ¹³C NMR - 6 unique aromatic carbons - C6 deshielded by -NHNH₂ Molecule->CNMR C backbone IR IR Spec - N-H stretches (~3300 cm⁻¹) - Aromatic C=C/C=N (~1500 cm⁻¹) Molecule->IR Functional groups MS Mass Spec - Correct [M+H]⁺ at m/z 150.0779 - Plausible fragmentation Molecule->MS Molecular Formula

Caption: Integrated spectroscopic data for structural elucidation.

The process is self-validating: the molecular formula determined by HRMS must be consistent with the number and types of protons and carbons observed in the NMR spectra. Furthermore, the functional groups identified by IR spectroscopy (N-H, aromatic rings) must correspond to the structural features deduced from NMR and MS. The confluence of these datasets provides an unambiguous and trustworthy confirmation of the molecular structure.

References

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. ACS Publications.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.
  • Wang, H., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). SCIENTIFIC RESEARCH PUBLISHING.
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
  • Bagno, A., et al. (2005). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 109(32), 7287–7295.
  • Acquiring 1H and 13C Spectra. (2018). In NMR Spectroscopy for Chemists and Biologists.
  • Murphy, M. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.
  • Basic NMR Concepts. (n.d.). Boston University.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry. (2022). JoVE.
  • Fig. S1. Infrared spectra of hydrazine at selected pressures. (n.d.). ResearchGate.
  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. (n.d.). ACS Omega.
  • IR spectra of hydrazones I and complexes II–V. (n.d.). ResearchGate.
  • Hydrazine, (2,4-dinitrophenyl)-. (n.d.). NIST WebBook.
  • Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... (n.d.). ResearchGate.
  • 1H NMR Protocol for Beginners DRX-400. (n.d.).
  • Prediction of 1H NMR Chemical Shifts Using Neural Networks. (1998). Analytical Chemistry, 70(1), 103–110.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 291.
  • 2.4.2. Acquisition and Processing of 1H NMR Data. (n.d.). Bio-protocol.
  • Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison, Chemistry Department NMR Facility.
  • Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. (n.d.). Molecules.
  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). Semantic Scholar.
  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). International Journal of Molecular Sciences.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Defense Technical Information Center.

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Topic: Initial Screening of Pyrazolo[3,4-b]pyridine for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with potent and diverse anticancer activities. Its structural versatility allows for the targeting of a wide array of key oncogenic proteins, particularly protein kinases. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the initial in vitro screening of novel pyrazolo[3,4-b]pyridine derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust screening cascade. The methodologies detailed herein are designed to efficiently identify promising "hit" compounds, elucidate their preliminary mechanisms of action, and provide a strong empirical basis for their advancement into lead optimization.

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Oncology

The designation of a chemical scaffold as "privileged" stems from its ability to provide ligands for multiple, distinct biological targets. The pyrazolo[3,4-b]pyridine nucleus is a quintessential example, serving as a versatile template for developing potent inhibitors of various protein families crucial to cancer cell proliferation and survival.

The power of this scaffold lies in its bicyclic, nitrogen-rich structure, which is adept at forming key hydrogen bonds and participating in π–π stacking interactions within the ATP-binding pockets of protein kinases.[1] This has led to the successful development of inhibitors against a range of oncogenic kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prime targets for cancer therapy. Pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent inhibitors of CDK1, CDK2, and CDK8, demonstrating the scaffold's utility in arresting the cancer cell cycle.[2][3]

  • Tropomyosin Receptor Kinases (TRKs): Aberrant activation of TRK fusion proteins is a known driver in various cancers. The pyrazolo[3,4-b]pyridine core has been successfully employed to design highly potent TRK inhibitors.[1][4]

  • Other Key Kinases: The scaffold's versatility extends to targets like Monopolar spindle kinase 1 (Mps1), Pim-1, and Fibroblast Growth Factor Receptor (FGFR), all of which are implicated in tumor progression.[2][5][6]

Beyond kinases, derivatives have shown activity through mechanisms like topoisomerase IIα inhibition and disruption of tubulin polymerization.[7][8] This multi-target potential underscores the importance of a well-designed screening strategy to not only identify active compounds but also to begin differentiating their mechanisms of action early in the discovery process.

Designing the Initial Screening Cascade: A Tiered Approach

A logical, tiered approach is paramount for efficiently screening a library of new chemical entities (NCEs). This strategy conserves resources by using broad, high-throughput assays initially to identify cytotoxic compounds ("hits") and then employing more complex, lower-throughput assays to characterize the most promising candidates.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanistic Elucidation T1_Start Library of Novel Pyrazolo[3,4-b]pyridine Derivatives T1_Panel Diverse Cancer Cell Line Panel (e.g., NCI-60 or Custom Panel) T1_Start->T1_Panel T1_Assay Single-Dose (e.g., 10 µM) Antiproliferative Assay (MTT / SRB) T1_Decision Identify 'Hits' (% Growth Inhibition > 50%) T1_Assay->T1_Decision T1_Panel->T1_Assay T1_Discard Inactive Compounds T1_Decision->T1_Discard No T2_Assay Multi-Dose Assay (e.g., 8-point curve) T1_Decision->T2_Assay Yes T2_Calc Calculate IC50 Values T2_Assay->T2_Calc T2_Decision Prioritize Hits (Potency & Selectivity) T2_Calc->T2_Decision T3_Cycle Cell Cycle Analysis (Flow Cytometry) T2_Decision->T3_Cycle T3_Apoptosis Apoptosis Assay (Annexin V / PI) T2_Decision->T3_Apoptosis T3_Target Preliminary Target-Based Assay (e.g., Kinase Panel) T2_Decision->T3_Target T3_Synthesis Synthesize Data & Select Leads for Optimization T3_Cycle->T3_Synthesis T3_Apoptosis->T3_Synthesis T3_Target->T3_Synthesis

Figure 1: A tiered workflow for the initial screening of anticancer compounds.
Tier 1: Primary Antiproliferative Screening

The initial goal is to cast a wide net to identify compounds that inhibit cancer cell proliferation.

Causality Behind Experimental Choices:

  • Choice of Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays are selected for their robustness, cost-effectiveness, and scalability.[9] They measure metabolic activity (MTT) or total protein content (SRB), which serve as reliable proxies for cell viability and proliferation.

  • Choice of Cell Lines: A diverse panel of cancer cell lines is critical. Using lines from different tissues of origin (e.g., breast, colon, lung, leukemia) provides early insights into a compound's potential spectrum of activity.[10] For example, a compound active against a broad panel may have a general cytotoxic mechanism, while one active against only a few lines might target a pathway specific to those cancers.

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.

MTT_Workflow start 1. Cell Seeding (96-well plate) incubate1 2. Incubate (24h, 37°C, 5% CO2) start->incubate1 treat 3. Add Compound (Varying concentrations) incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate (3-4h) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Figure 2: Step-by-step workflow of the MTT assay for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "blank" (medium only).

  • Incubation: Allow cells to adhere and resume logarithmic growth by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in culture medium. For a primary screen, a single high concentration (e.g., 10 or 20 µM) is often used. For dose-response curves, an 8-point, 3-fold serial dilution is standard. Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.

  • Drug Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated as: Viability % = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

A compound is typically considered a "hit" in a primary screen if it reduces cell viability by 50% or more at the tested concentration.

Tier 2 & 3: Mechanistic Elucidation of Hits

Once potent compounds are identified and their IC₅₀ values are determined (the concentration required to inhibit 50% of cell growth), the next crucial step is to investigate how they work.

Table 1: Representative Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound Class/ExampleTarget(s)Cancer Cell LineReported IC₅₀ / ActivityReference
Compound 6b CDK2, PIM1HCT-116 (Colon)Potent antiproliferative[2]
Compound 6b CDK2, PIM1HepG2 (Liver)Potent antiproliferative[2]
Compound C03 TRKAKm-12 (Colorectal)0.304 µM[1][4]
Compound 31 Mps1MDA-MB-468 (Breast)Potent antiproliferative[6]
Compound 8c Topoisomerase IIαNCI-60 PanelGI₅₀ MG-MID = 1.33 µM[8]
Pyrazolo[3,4-b]pyrazinesNot SpecifiedMCF-7 (Breast)Significant Inhibition[11]

2.2.1. Cell Cycle Analysis

Causality: Many kinase inhibitors, particularly CDK inhibitors, exert their anticancer effects by disrupting the orderly progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[2] Analyzing the cell cycle distribution following treatment provides a direct functional readout of a compound's impact on this fundamental process.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the hit compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvest: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. PI fluorescence is typically detected in the FL2 or PE channel. Collect at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Cell_Cycle_Pathway G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase (Growth & Prep) S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46 CDK4/6 + Cyclin D pRb pRb CDK46->pRb phosphorylates CDK2E CDK2 + Cyclin E CDK2E->S CDK2A CDK2 + Cyclin A CDK2A->G2 CDK1 CDK1 + Cyclin B CDK1->M E2F E2F pRb->E2F inhibits P_pRb P-pRb E2F->S promotes transcription of S-phase genes Drug Pyrazolo[3,4-b]pyridine (e.g., CDK Inhibitor) Drug->CDK46 Drug->CDK2E

Figure 3: Simplified diagram of CDK-mediated cell cycle progression, a common target of pyrazolo[3,4-b]pyridine inhibitors.

2.2.2. Apoptosis Induction Assay

Causality: A critical feature of a successful anticancer agent is its ability to induce programmed cell death, or apoptosis. Differentiating cytotoxic (cell-killing) from cytostatic (growth-arresting) effects is essential. The Annexin V/PI assay is the gold standard for this purpose. It identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment & Harvest: Treat and harvest cells as described in the cell cycle protocol (Step 1 & 2).

  • Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Synthesis and Hit Prioritization

The ultimate goal of this initial screening cascade is to select a small number of high-quality lead candidates for further optimization. A successful hit will ideally exhibit:

  • High Potency: Low IC₅₀ values against target cancer cell lines.

  • Selective Activity: Greater potency against cancer cells compared to normal cell lines (if tested) or a distinct activity profile across a cancer panel, suggesting a specific mechanism rather than general toxicity.

  • Clear Mechanism of Action: Induces a defined cellular outcome, such as arrest at a specific cell cycle phase or robust induction of apoptosis.[2]

A compound that demonstrates, for example, a sub-micromolar IC₅₀, induces G2/M arrest, and shows a significant increase in the Annexin V-positive cell population is a much stronger candidate than one that is only moderately cytotoxic with no clear mechanistic fingerprint. This synthesized data provides the critical foundation for the medicinal chemistry efforts that follow.

Conclusion

The initial in vitro screening of novel pyrazolo[3,4-b]pyridine derivatives is a multi-step process that requires careful planning and logical execution. By employing a tiered cascade that moves from broad antiproliferative assays to more defined mechanistic studies, researchers can efficiently identify and validate potent anticancer agents. The protocols and rationale described in this guide provide a robust framework for assessing the therapeutic potential of this privileged scaffold, ultimately enabling the selection of the most promising compounds for the long and rigorous journey of drug development.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • A rapid in vitro screening system for the identification and evaluation of anticancer drugs.
  • In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology.
  • SCREENING OF ANTI CANCER DRUGS. Slideshare.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules.
  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals.

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Whitepaper: Exploring Pyrazolo[3,4-b]pyridine as a Privileged Purine Analogue in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of pharmacological activities. Its structural resemblance to endogenous purines allows it to effectively mimic adenosine triphosphate (ATP) and other key signaling molecules, making it a potent modulator of various biological targets, particularly protein kinases. This technical guide provides an in-depth exploration of the pyrazolo[3,4-b]pyridine core, covering its fundamental physicochemical properties, established synthetic routes, diverse therapeutic applications, and the critical structure-activity relationships that govern its efficacy. By synthesizing field-proven insights with rigorous scientific data, this document serves as a comprehensive resource for researchers aiming to leverage this powerful scaffold in the development of next-generation therapeutics.

Introduction: The Power of Bioisosterism in Drug Design

The principle of bioisosterism—the substitution of one chemical group with another that retains similar physicochemical properties and biological activity—is a cornerstone of modern drug design. Purine analogues, in particular, have yielded numerous successful therapeutics by competitively inhibiting enzymes that process purine-based substrates like ATP.

The pyrazolo[3,4-b]pyridine ring system has garnered significant interest as a purine bioisostere.[1][2] Its fused heterocyclic structure closely mimics the adenine and guanine bases, enabling it to interact with the ATP-binding sites of many enzymes.[1] This mimicry is not merely structural; the arrangement of nitrogen atoms in the pyrazolo[3,4-b]pyridine core provides a similar hydrogen bonding pattern to the hinge region of many protein kinases, a critical interaction for potent inhibition.

This scaffold's significance is underscored by the wide array of biological activities its derivatives have shown, including anticancer, anti-inflammatory, antiviral, neuroprotective, and antimicrobial effects.[3][4] As of early 2022, at least 14 compounds containing the 1H-pyrazolo[3,4-b]pyridine core were in various stages of experimental or investigational drug research, with two having already received approval.[1]

Structural and Physicochemical Properties

The therapeutic potential of pyrazolo[3,4-b]pyridine is rooted in its unique structural and electronic properties as a purine analogue.

Structural Mimicry of Purines

The core of the scaffold's utility lies in its bioisosteric relationship with purine. The arrangement of nitrogen atoms allows it to present a hydrogen bond donor/acceptor pattern that is highly complementary to the ATP binding pocket of many kinases.

Caption: Structural comparison of Adenine and 1H-Pyrazolo[3,4-b]pyridine.

Tautomerism and Stability

Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Theoretical calculations have demonstrated that the 1H-tautomer is significantly more stable, by a difference of nearly 9 kcal/mol.[1] This inherent stability is a crucial factor, as it ensures that medicinal chemistry efforts are focused on a single, predominant molecular form, simplifying SAR studies and molecular modeling. The vast majority of biologically active derivatives reported in the literature are based on the more stable 1H-pyrazolo[3,4-b]pyridine core.[1][5]

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main retrosynthetic approaches.[6] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_A Strategy A: Pyridine Ring Formation cluster_B Strategy B: Pyrazole Ring Formation Target 1H-Pyrazolo[3,4-b]pyridine A_Start 5-Aminopyrazole Derivative A_Reagent + 1,3-Biselectrophile (e.g., 1,3-Diketone, α,β-Unsaturated Ketone) A_Reagent->Target Cyclocondensation B_Start 2-Chloropyridine Derivative B_Reagent + Hydrazine B_Reagent->Target Cyclization

Caption: Major retrosynthetic strategies for pyrazolo[3,4-b]pyridine synthesis.

Strategy A: Pyridine Formation onto a Pre-existing Pyrazole Ring

This is the most widely employed method, typically starting with a substituted 5-aminopyrazole.[1] The pyrazole acts as a dinucleophile, reacting with a 1,3-biselectrophilic partner to form the pyridine ring.

  • Reaction with 1,3-Dicarbonyl Compounds: The condensation of a 5-aminopyrazole with a 1,3-diketone is a classic and robust method.[1][5] The reaction proceeds via a cyclocondensation mechanism. A critical consideration is that if an unsymmetrical diketone is used, a mixture of two regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl carbons.[1][5]

  • Gould-Jacobs Reaction: This powerful reaction utilizes a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate (or similar reagents) to construct the pyridine ring, often yielding a 4-hydroxy or 4-chloro substituted pyrazolo[3,4-b]pyridine, which can be further functionalized.[5]

  • Reaction with α,β-Unsaturated Ketones: This approach involves a Michael addition of the aminopyrazole to the unsaturated ketone, followed by intramolecular cyclization and dehydration/oxidation to yield the aromatic core.[1]

Protocol: Synthesis via Cyclization of 5-Amino-1-phenylpyrazole

The following protocol, adapted from the synthesis of amyloid plaque probes, illustrates a common application of Strategy A.[3]

Objective: To synthesize 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (EtOH, 0.5 mL) at room temperature (25 °C).

  • Degassing and Catalyst Addition: Degas the reaction mixture thoroughly. Under an inert atmosphere, add Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg) as the catalyst.

  • Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, concentrate the mixture in vacuo. Add chloroform (CHCl₃) and water to the residue and separate the two phases.

  • Extraction: Wash the aqueous phase twice with additional portions of CHCl₃.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired pyrazolo[3,4-b]pyridine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the pyrazolo[3,4-b]pyridine ring is typically confirmed by the appearance of characteristic singlets for the H-3 and H-5 protons in the ¹H NMR spectrum.[3]

Biological Activities and Therapeutic Targets

The pyrazolo[3,4-b]pyridine scaffold has been successfully incorporated into molecules targeting a vast range of diseases. Its ability to act as a kinase inhibitor is particularly noteworthy and has been a major focus of drug discovery efforts.[7][8]

Biological ActivityKey Molecular Target(s)Therapeutic AreaReference(s)
Anticancer Kinases (TRK, CDK, TBK1, FGFR), Topoisomerase IIαOncology[8][9][10][11]
Anti-inflammatory p38α MAPK, TNF-α, IL-6Inflammation, Autoimmune[12]
Neuroprotective α-secretase, AMPKAlzheimer's, Neurodegeneration[3][13]
Antiviral HIV Reverse TranscriptaseInfectious Disease[3][12]
Antimicrobial Various bacterial/fungal targetsInfectious Disease[3][7]
Mechanism of Action: Kinase Inhibition

Many pyrazolo[3,4-b]pyridine derivatives function as ATP-competitive inhibitors. The pyrazole portion of the scaffold is perfectly suited to form critical hydrogen bonds with the "hinge region" of the kinase active site, the same interactions that anchor the adenine ring of ATP. Substituents on the pyridine ring can then extend into adjacent hydrophobic pockets to enhance potency and selectivity.

G cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Growth Factor / Upstream Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Activates Kinase Target Kinase (e.g., TRK, TBK1, CDK) Receptor->Kinase Phosphorylates & Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival, etc.) Kinase->Response Pathway Blocked pSubstrate Phosphorylated Substrate (Active) pSubstrate->Response Leads to ATP ATP ATP->Kinase Binds to Active Site Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase Competitively Binds & Blocks ATP

Sources

An In-Depth Technical Guide to 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 918485-07-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound identified by the CAS number 918485-07-1. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the scientific rationale behind its synthesis and its potential as a scaffold for novel therapeutics.

Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purine bases allows molecules incorporating this framework to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous pyrazolo[3,4-b]pyridine derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The subject of this guide, this compound, is a key intermediate and a versatile building block for the synthesis of more complex molecules within this promising class. The presence of a reactive hydrazinyl group at the 6-position provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 918485-07-1N/A
Molecular Formula C₆H₇N₅[1]
Molecular Weight 149.15 g/mol [1]
Appearance Likely a solidN/A
Solubility Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established synthetic methodologies for analogous compounds, a plausible and efficient synthetic route can be proposed. The most common approach involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 6-position of the pyrazolo[3,4-b]pyridine core with hydrazine hydrate.

Proposed Synthetic Pathway

The logical precursor for the synthesis of this compound is 6-chloro-1H-pyrazolo[3,4-b]pyridine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of hydrazine attacks the electron-deficient carbon atom bearing the chlorine atom.

Synthesis of this compound start 6-Chloro-1H-pyrazolo[3,4-b]pyridine product This compound (CAS: 918485-07-1) start->product Nucleophilic Aromatic Substitution reagent Hydrazine Hydrate (NH₂NH₂·H₂O) reagent->product Kinase_Inhibition_Pathway PzP This compound (CAS: 918485-07-1) Derivatives Pyrazolo[3,4-b]pyridine Derivatives PzP->Derivatives Chemical Synthesis Inhibition Inhibition of Kinase Activity Derivatives->Inhibition Kinase Protein Kinase (e.g., FGFR, TBK1, Raf) Downstream Downstream Signaling (Proliferation, Survival) Kinase->Downstream ATP ATP ATP->Kinase Effect Therapeutic Effect (e.g., Anti-cancer) Downstream->Effect Blockade of Aberrant Signaling Inhibition->Kinase

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its structural resemblance to purine bases has made it a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory, and antiviral drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives. We will delve into the prevalent synthetic strategies, offer detailed, step-by-step protocols for key reactions, and explain the mechanistic rationale behind these experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of the 1H-pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings to form the pyrazolopyridine system results in five possible congeners, with the 1H-pyrazolo[3,4-b]pyridine isomer being of particular prominence in medicinal chemistry.[3] This scaffold's importance is underscored by its presence in numerous bioactive molecules and approved drugs.[4] The structural analogy to adenine and guanine allows these compounds to effectively interact with various biological targets, such as enzymes and receptors, making them attractive candidates for drug discovery programs.[1][5] The 1H-tautomer is generally more stable than its 2H-counterpart, simplifying synthetic and analytical considerations.[3] This guide will focus on the most robust and widely employed synthetic routes to access this versatile scaffold.

Strategic Approaches to Synthesis

The construction of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary strategies:

  • Strategy A: Pyridine Ring Annulation onto a Pre-formed Pyrazole: This is the most common and versatile approach, typically starting from readily available 5-aminopyrazole derivatives.[4][6] The pyridine ring is then constructed through cyclocondensation reactions with various bielectrophilic partners.

  • Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine: This approach involves the cyclization of suitably functionalized pyridine precursors with a hydrazine source to form the pyrazole ring.[2]

This guide will primarily focus on Strategy A due to its widespread applicability and the commercial availability of a diverse range of starting pyrazoles.

Core Synthetic Protocol: Cyclocondensation of 5-Aminopyrazoles

The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent is a cornerstone for constructing the 1H-pyrazolo[3,4-b]pyridine skeleton.[3] This method is valued for its operational simplicity and the ability to introduce a variety of substituents onto the newly formed pyridine ring.

Mechanistic Insight

The reaction proceeds via a cascade of condensation and cyclization steps. The more nucleophilic C4-position of the 5-aminopyrazole typically initiates the reaction with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular condensation between the amino group and the second carbonyl, followed by dehydration, leads to the formation of the aromatic pyridine ring.[3]

Diagram 1: General Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrazole 5-Aminopyrazole enamine Enamine Intermediate aminopyrazole->enamine + Dicarbonyl dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->enamine cyclized Cyclized Intermediate enamine->cyclized Intramolecular Condensation product 1H-pyrazolo[3,4-b]pyridine cyclized->product - H2O (Aromatization)

Caption: General workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridines.

Regioselectivity Considerations

When an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two regioisomers is possible. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl groups. For instance, in trifluoromethyl-β-diketones, the carbonyl group adjacent to the electron-withdrawing trifluoromethyl group is more electrophilic, leading to a regioselective reaction.[4] Careful selection of the dicarbonyl component is therefore crucial for controlling the substitution pattern of the final product.

Detailed Experimental Protocol: Synthesis of a 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from a widely used method for the regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines.[4]

Objective: To synthesize a 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine derivative via the cyclocondensation of a 5-aminopyrazole with a trifluoromethyl-β-diketone.

Materials and Reagents
ReagentSupplierGrade
3-Methyl-1-phenyl-1H-pyrazol-5-amineCommercial SourceReagent Grade (≥98%)
1,1,1-Trifluoro-2,4-pentanedioneCommercial SourceReagent Grade (≥98%)
Glacial Acetic AcidCommercial SourceACS Grade
EthanolCommercial SourceAnhydrous
Saturated Sodium Bicarbonate SolutionIn-house preparation-
Anhydrous Magnesium SulfateCommercial SourceReagent Grade
Ethyl AcetateCommercial SourceHPLC Grade
HexanesCommercial SourceHPLC Grade
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.73 g, 10 mmol) and glacial acetic acid (30 mL).

  • Reagent Addition: Stir the mixture at room temperature until the amine has completely dissolved. To this solution, add 1,1,1-trifluoro-2,4-pentanedione (1.54 g, 10 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine is a key indicator of reaction completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1H-pyrazolo[3,4-b]pyridine derivative.

Diagram 2: Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 5-aminopyrazole in acetic acid B 2. Add β-diketone A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and quench with ice-water C->D E 5. Neutralize with NaHCO3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry and concentrate F->G H 8. Column Chromatography G->H

Caption: Step-by-step workflow for the synthesis and purification.

Alternative and Complementary Synthetic Routes

While the use of 1,3-dicarbonyls is highly effective, other bielectrophiles can also be employed to access diverse 1H-pyrazolo[3,4-b]pyridine derivatives.

  • From α,β-Unsaturated Ketones: The reaction of 5-aminopyrazoles with α,β-unsaturated ketones proceeds via a Michael addition followed by cyclization and aromatization.[7]

  • Multicomponent Reactions (MCRs): One-pot reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a ketone) can provide rapid access to complex pyrazolopyridines.[7][8] These reactions are highly efficient and align with the principles of green chemistry.

  • Gould-Jacobs Reaction: This method allows for the synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be further functionalized, for example, by conversion to the corresponding 4-chloro derivatives.[7]

Conclusion

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is a well-established field with a variety of reliable and versatile methods. The cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds remains a primary and highly effective strategy. By understanding the underlying reaction mechanisms and paying close attention to factors such as regioselectivity, researchers can efficiently synthesize a wide range of derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for both novice and experienced scientists to successfully prepare these valuable heterocyclic compounds.

References

  • Abdel-Wahab, B. F., et al. (2022).
  • Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203-242. [Link]
  • Aggarwal, R., et al. (2018). Regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. Beilstein Journal of Organic Chemistry, 14, 203-242. [Link]
  • Chem-Impex. (n.d.). 1H-Pyrazolo[3,4-b]pyridine. [Link]
  • Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 611-616. [Link]
  • ResearchGate. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
  • MDPI. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
  • ResearchGate. (2021).
  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]
  • MDPI. (2022).

Sources

Application Notes and Protocols for Utilizing 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine in Kinase Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its structural resemblance to the purine ring of adenosine triphosphate (ATP) allows it to function as an effective ATP-competitive inhibitor, binding to the hinge region of the kinase active site. This interaction blocks the phosphorylation of substrate proteins, a fundamental mechanism in cellular signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine serves as a versatile chemical intermediate, providing a reactive hydrazinyl group that allows for the synthesis of a diverse library of derivatives.[1] This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties against a wide array of kinase targets. Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/1B (DYRK1A/1B), Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Fibroblast growth factor receptors (FGFRs).[2][3][4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound and its derivatives in robust and reproducible kinase inhibition assays.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which 1H-pyrazolo[3,4-b]pyridine-based compounds inhibit kinase activity is through competition with ATP for binding to the enzyme's active site. The pyrazolopyridine core mimics the adenine moiety of ATP, forming crucial hydrogen bonds with the kinase hinge region.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to active site Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Pyrazolopyridine 6-Hydrazinyl-1H- pyrazolo[3,4-b]pyridine Derivative Kinase_Inhibited Kinase_Inhibited Pyrazolopyridine->Kinase_Inhibited Binds to hinge region, blocks ATP binding ATP_blocked ATP ATP_blocked->Kinase_Inhibited

Figure 1: ATP-competitive inhibition by a pyrazolopyridine derivative.

Experimental Protocols: From Compound Handling to Data Analysis

A systematic workflow is essential for the accurate evaluation of kinase inhibitors. This process begins with proper compound handling and proceeds through biochemical assays to determine potency (IC50), followed by cell-based assays to confirm target engagement in a physiological context.

G Start Start: Compound Preparation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (Optional) IC50_Determination->Selectivity_Profiling Cell_Based_Assay Cell-Based Assay (e.g., CETSA) IC50_Determination->Cell_Based_Assay Selectivity_Profiling->Cell_Based_Assay Target_Engagement Confirm Target Engagement Cell_Based_Assay->Target_Engagement End End: Data Interpretation Target_Engagement->End

Figure 2: General workflow for evaluating a novel kinase inhibitor.

Part 1: Compound Preparation and Handling

Proper handling and preparation of this compound and its derivatives are critical for obtaining reliable and reproducible results.

1.1. Solubility Testing (Crucial First Step):

  • Rationale: The solubility of a test compound in the assay buffer is paramount. Precipitation will lead to an inaccurate determination of the IC50 value.

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the chosen kinase assay buffer.

    • Visually inspect for any precipitation or cloudiness at each dilution.

    • It is also recommended to measure the turbidity using a plate reader.

    • Determine the highest concentration that remains fully solubilized and ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced inhibition of the kinase.

1.2. Stock Solution Preparation and Storage:

  • Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Part 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The signal is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of IC50 values.

2.1. Materials:

  • This compound derivative (test inhibitor)

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the target kinase, typically containing Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35)

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

2.2. Assay Optimization (Prior to IC50 Determination):

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal within the linear range of the assay.

  • ATP Titration (Km Determination): For ATP-competitive inhibitors, it is crucial to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibition.

2.3. Step-by-Step Protocol for IC50 Determination:

  • Compound Plating:

    • Prepare a serial dilution of the test inhibitor in DMSO. A common starting range is from 10 mM down to sub-nanomolar concentrations.

    • Transfer a small volume (e.g., 1 µL) of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.

  • Kinase/Substrate Addition:

    • Prepare a master mix of the target kinase and its substrate in the kinase buffer.

    • Add the kinase/substrate mix to each well containing the inhibitor or DMSO.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km of the kinase.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the determined reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP:

    • Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

2.4. Data Analysis and IC50 Calculation:

  • Data Normalization:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data as a percentage of the "no inhibition" control (DMSO only), which represents 100% kinase activity.

      • % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))

  • Curve Fitting:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression model (sigmoidal dose-response with a variable slope) in a program like GraphPad Prism to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that results in 50% inhibition of kinase activity.

ParameterDescription
Top Plateau The maximum percent inhibition (ideally close to 100%).
Bottom Plateau The minimum percent inhibition (ideally close to 0%).
LogIC50 The logarithm of the IC50 value.
IC50 The concentration of inhibitor that produces a 50% reduction in kinase activity.
Hill Slope Describes the steepness of the dose-response curve.
Part 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)

Biochemical assays are essential for determining direct enzyme inhibition, but they do not confirm that a compound can enter a cell and engage its target in a physiological environment. The Cellular Thermal Shift Assay (CETSA™) is a powerful technique to verify target engagement in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

3.1. Workflow:

G Treat_Cells Treat cells with inhibitor or vehicle Heat_Shock Apply heat gradient Treat_Cells->Heat_Shock Lyse_Cells Lyse cells Heat_Shock->Lyse_Cells Separate_Fractions Separate soluble and precipitated proteins Lyse_Cells->Separate_Fractions Analyze_Soluble Analyze soluble fraction (e.g., Western Blot) Separate_Fractions->Analyze_Soluble

Figure 3: CETSA™ experimental workflow.

3.2. Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the pyrazolopyridine inhibitor at various concentrations or with a vehicle (DMSO) control for a defined period (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated proteins by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target kinase in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Troubleshooting and Scientific Considerations

  • Compound Solubility: As previously mentioned, poor solubility is a major source of error. If precipitation is observed, consider using alternative formulation strategies or reducing the top concentration of the compound.

  • ATP Concentration: The measured IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. When comparing IC50 values between different experiments or laboratories, it is essential to know the ATP concentration used.

  • Enzyme Quality: Use highly pure and active kinase preparations. Enzyme activity can vary between batches and with storage time.

  • Promiscuous Inhibition: Some compounds can cause non-specific inhibition through aggregation. Including a detergent (e.g., Triton X-100) in the assay buffer can help mitigate this.

  • Biochemical vs. Cellular Potency: A significant drop in potency from a biochemical to a cell-based assay may indicate poor cell permeability, efflux by cellular transporters, or compound instability in the cellular environment.

Conclusion

This compound is a valuable starting point for the development of potent and selective kinase inhibitors. By employing a systematic workflow that includes robust biochemical assays like ADP-Glo™ for initial potency determination and cell-based assays such as CETSA™ for target engagement validation, researchers can confidently advance their drug discovery programs. Careful optimization of assay conditions and a thorough understanding of the underlying principles are key to generating high-quality, reproducible data.

References

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7458. [Link]
  • GraphPad. (2023). GraphPad Prism 10 Curve Fitting Guide. [Link]
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
  • Kim, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
  • Al-Sanea, M. M., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1541-1557. [Link]
  • Cui, J. J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 522-527. [Link]
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. [Link]

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Application of Pyrazolopyridines in Antiviral Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Pyrazolopyridines as a Privileged Scaffold in Antiviral Drug Discovery

The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel chemical scaffolds that can yield potent and selective antiviral agents. Among the heterocyclic compounds that have garnered significant attention, the pyrazolopyridine nucleus stands out as a "privileged scaffold." Its unique structural and electronic properties allow for diverse substitutions, leading to a wide range of biological activities, including potent antiviral effects against a broad spectrum of viruses.

This technical guide provides an in-depth overview of the application of pyrazolopyridine derivatives in antiviral research. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the current landscape but also detailed, field-proven protocols to facilitate the discovery and characterization of novel pyrazolopyridine-based antiviral candidates. We will delve into their activity against key viral families, elucidate their mechanisms of action, and provide step-by-step experimental workflows, from initial screening to target identification.

I. Spectrum of Antiviral Activity and Key Viral Targets

Pyrazolopyridine derivatives have demonstrated potent in vitro activity against a variety of RNA and DNA viruses. Their versatility lies in their ability to interact with a range of viral and host-cell targets, disrupting the viral life cycle at multiple stages.

Herpes Simplex Virus (HSV-1)

Certain 1H-pyrazolo[3,4-b]pyridine derivatives have shown significant promise against Herpes Simplex Virus type-1 (HSV-1), a prevalent pathogen causing a range of diseases from cold sores to encephalitis. Notably, some of these compounds exhibit mechanisms of action distinct from the standard-of-care nucleoside analogs like acyclovir, which primarily target the viral DNA polymerase. This makes them particularly valuable for combating acyclovir-resistant HSV-1 strains.[1][2]

Mechanism of Action: Studies on specific pyrazolopyridine compounds, such as ARA-04, ARA-05, and AM-57, have revealed a multi-pronged attack on the HSV-1 replication cycle.[1][2]

  • Inhibition of Viral Adsorption: Compounds ARA-04 and ARA-05 have been shown to interfere with the initial attachment of the virus to host cells.[1][2]

  • Disruption of Viral Replication: The derivative AM-57 has been found to disrupt both the early (α) and late (γ) phases of viral replication. It has been suggested to interfere with critical viral proteins like ICP27 and glycoprotein D (gD).[1][2]

Enteroviruses

The enterovirus genus includes significant human pathogens like Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3), for which there are currently no FDA-approved antiviral treatments.[3][4] Pyrazolopyridine-containing small molecules have emerged as one of the most potent classes of inhibitors against these non-polio enteroviruses.[3]

Mechanism of Action: The primary target for this class of compounds against enteroviruses is the highly conserved non-structural protein 2C.[3][4] This viral protein is an ATPase with helicase activity, essential for viral RNA replication and encapsidation. By targeting the 2C protein, these pyrazolopyridine inhibitors can achieve broad-spectrum activity against multiple enterovirus strains.[3]

Influenza Virus

Influenza viruses pose a constant global health threat due to their ability to cause seasonal epidemics and pandemics. Pyrazolopyridine derivatives have been identified as antagonists of the influenza A virus Nonstructural Protein 1 (NS1).[5][6]

Mechanism of Action: The NS1 protein is a key virulence factor that suppresses the host's innate immune response, particularly the interferon (IFN) system, thereby promoting viral replication.[5] Pyrazolopyridine-based NS1 antagonists can reverse this inhibition, restoring the host's antiviral defenses and potently inhibiting viral replication in cell culture.[5][6]

Human Immunodeficiency Virus (HIV)

The pyrazole scaffold, a component of pyrazolopyridines, has been incorporated into compounds with potent anti-HIV activity.[7][8]

Mechanism of Action: Several pyrazolo[4,3-c]pyridin-4-one derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] These compounds bind to an allosteric pocket of the HIV-1 reverse transcriptase, inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.[7]

Coronaviruses (including SARS-CoV-2)

The recent COVID-19 pandemic has highlighted the urgent need for effective antivirals against coronaviruses. Pyrazole derivatives, often in combination with other heterocyclic scaffolds like hydroxyquinoline, have shown promising antiviral activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV.[9]

Mechanism of Action: The precise mechanism for many of these compounds is still under investigation, but initial studies suggest they can interfere with multiple stages of the viral life cycle, including adsorption and replication.[9]

II. Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of representative pyrazolopyridine derivatives against various viruses. The 50% effective concentration (EC₅₀) represents the concentration of the compound required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a crucial measure of the compound's therapeutic window.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
ARA-04 HSV-1Vero1.00 ± 0.10>1000>1000[1][2]
ARA-05 HSV-1Vero1.00 ± 0.05>1000>1000[1][2]
AM-57 HSV-1Vero0.70 ± 0.10>600>857.1[1][2]
Acyclovir HSV-1Vero~1.0>1000>1000[1][2]
CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
7d EV-D68RDNanomolar range>500x EC₅₀>500[3]
7d EV-A71RDNanomolar range>500x EC₅₀>500[3]
7d CVB3VeroNanomolar range>500x EC₅₀>500[3]
JX040 EV-A71RD0.5>250>500[10]
JX040 EV-D68RD0.1 ± 0.04>50>500[3]
CompoundVirus StrainAssayIC₉₀ (nM)Selectivity Index (SI)Reference
32 Influenza A/PR/8/34 (H1N1)TCID₅₀155>100[5]
CompoundVirus StrainAssayIC₅₀ (µM)Therapeutic Index (TI)Reference
12c HIV-1VB59 (Subtype C)TZM-bl cells3.67185[7]
12c HIV-1UG070 (Subtype D)TZM-bl cells2.79243[7]

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key assays in the discovery and characterization of pyrazolopyridine antiviral agents. These protocols are designed to be self-validating, with clear explanations for each step.

General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Scaffold

The versatility of the pyrazolopyridine scaffold stems from its accessible synthesis. A common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core, often starting from a 5-aminopyrazole derivative.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-Aminopyrazole Derivative C Condensation & Cyclization (e.g., in glacial AcOH) A->C B 1,3-Dicarbonyl Compound B->C D 1H-Pyrazolo[3,4-b]pyridine C->D

Caption: General synthesis of 1H-pyrazolo[3,4-b]pyridines.

Protocol:

  • Reactant Preparation: Dissolve the 5-aminopyrazole derivative (1 equivalent) in a suitable solvent, such as glacial acetic acid.

  • Addition of Dicarbonyl Compound: To the stirred solution, add the 1,3-dicarbonyl compound (1.1 equivalents). The choice of dicarbonyl compound is critical as it will determine the substituents on the newly formed pyridine ring.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Causality Note: The use of glacial acetic acid not only serves as a solvent but also as a catalyst for the condensation reaction. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine ring system.

Protocol: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.

G A Seed host cells in multi-well plates B Incubate to form a confluent monolayer A->B C Infect cells with a known amount of virus B->C D Add overlay medium containing serial dilutions of the pyrazolopyridine compound C->D E Incubate to allow plaque formation D->E F Fix and stain cells (e.g., with Crystal Violet) E->F G Count plaques and calculate EC₅₀ F->G

Caption: Workflow for the Plaque Reduction Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for HSV-1) into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the pyrazolopyridine compound in the appropriate cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells.

  • Infection: Once the cell monolayer is confluent, remove the growth medium and infect the cells with a viral suspension calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment and Overlay: After the adsorption period, remove the virus inoculum and add 2 mL of an overlay medium (e.g., containing 1% methylcellulose) with the various concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 2-4 days, depending on the virus).

  • Plaque Visualization: Carefully remove the overlay. Fix the cells with a 10% formalin solution for at least 30 minutes. After removing the fixative, stain the cell monolayer with a 0.5% Crystal Violet solution for 15-20 minutes.

  • Data Analysis: Gently wash the plates with water and allow them to dry. Plaques will appear as clear, unstained zones against a purple background of viable cells. Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Trustworthiness Note: This assay is self-validating. The cell control wells confirm the health of the cell monolayer, while the virus control wells establish the baseline number of plaques in the absence of any inhibitor. The dose-dependent reduction in plaque number provides strong evidence of specific antiviral activity.

Protocol: Time-of-Addition Assay for Mechanism of Action Elucidation

This assay is crucial for determining at which stage of the viral life cycle a compound exerts its inhibitory effect.

G A Synchronize viral infection of host cells B Add the pyrazolopyridine compound at different time points post-infection (e.g., 0h, 2h, 4h, 6h, etc.) A->B D Allow a single round of replication to complete B->D C Include known inhibitors as controls (e.g., Entry inhibitor, Polymerase inhibitor) C->B E Quantify viral yield (e.g., by Plaque Assay or qPCR) D->E F Plot viral yield vs. time of addition to identify the inhibitory window E->F

Caption: Workflow for the Time-of-Addition Assay.

Step-by-Step Methodology:

  • Synchronized Infection: Pre-chill a confluent monolayer of host cells at 4°C for 30 minutes. Add a high multiplicity of infection (MOI) of the virus and allow it to adsorb for 1 hour at 4°C. This allows binding but prevents entry.

  • Initiate Infection: Wash the cells with cold PBS to remove unbound virus and then add pre-warmed medium and shift the plates to 37°C. This is considered time zero (T=0) of the infection.

  • Time-of-Addition: At various time points post-infection (e.g., T=0, 2, 4, 6, 8, 10 hours), add the pyrazolopyridine compound at a concentration of 5-10 times its EC₅₀.

  • Controls: In parallel wells, add known inhibitors with well-defined mechanisms of action (e.g., an entry inhibitor added at T=0, a DNA polymerase inhibitor added at T=4h).

  • Quantify Viral Progeny: After a single replication cycle is complete (e.g., 24 hours), harvest the supernatant and/or cell lysate. Quantify the amount of new virus produced using a suitable method like a plaque assay or qPCR for the viral genome.

  • Data Analysis: Plot the normalized viral yield against the time of compound addition. If a compound loses its inhibitory effect after a certain time point, it indicates that its target step in the viral life cycle has already been completed. By comparing the inhibitory profile of the test compound to those of the known inhibitors, the stage of inhibition (e.g., entry, early replication, late replication) can be determined.

Expertise Note: The loss of antiviral activity for an entry inhibitor is expected immediately after the virus enters the cell. For a polymerase inhibitor, activity is lost after viral genome replication is complete. The temporal window where your pyrazolopyridine compound is effective reveals its mechanism of action.

IV. Future Directions and Concluding Remarks

The pyrazolopyridine scaffold has unequivocally established its place in the arsenal of antiviral drug discovery. The diverse mechanisms of action, potent activity against clinically relevant viruses, and amenability to chemical modification make these compounds highly attractive for further development.

Future research should focus on:

  • In Vivo Efficacy: While in vitro data is compelling, the translation of these findings into animal models of viral disease is a critical next step. Studies on pharmacokinetics, pharmacodynamics, and in vivo toxicity will be essential.[11][12][13]

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolopyridine core will help in optimizing potency, selectivity, and drug-like properties.

  • Combination Therapy: Evaluating the synergistic potential of pyrazolopyridines with existing antiviral drugs could lead to more effective treatment regimens and help combat drug resistance.

  • Broad-Spectrum Potential: Given their activity against diverse viruses, further screening of pyrazolopyridine libraries against other viral families is warranted to identify broad-spectrum antiviral agents.

References

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Application Notes and Protocols: Experimental Setup for Pyrazolo[3,4-b]pyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[4] Derivatives have shown potential as anticancer agents, kinase inhibitors, anti-infective agents, and therapeutics for neurodegenerative diseases like Alzheimer's.[5][6][7][8] The remarkable therapeutic potential of this scaffold has driven significant efforts toward the development of efficient and versatile synthetic methodologies for its construction.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setups for key pyrazolo[3,4-b]pyridine cyclization reactions. We will delve into the underlying chemical principles, compare different experimental approaches, and provide detailed, field-proven protocols to ensure reproducible and high-yielding syntheses.

Synthetic Strategies: Building the Pyridine Ring onto a Pyrazole Core

The most prevalent and versatile approach for synthesizing the 1H-pyrazolo[3,4-b]pyridine system involves the annulation of a pyridine ring onto a pre-existing pyrazole moiety.[9][10][11] This strategy typically employs a 5-aminopyrazole or a 3-aminopyrazole derivative as the key building block, which acts as a dinucleophile.[4][9] The choice of the co-reactant, a 1,3-bielectrophilic species, dictates the substitution pattern of the resulting pyridine ring.

Logical Workflow for Pyridine Annulation

The general workflow for this synthetic strategy is depicted below. The process begins with the selection of a substituted aminopyrazole and a suitable 1,3-bielectrophile, followed by a cyclocondensation reaction under optimized conditions to yield the target pyrazolo[3,4-b]pyridine.

Pyridine Annulation Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole 5-Aminopyrazole Derivative Cyclocondensation Cyclocondensation Reaction Aminopyrazole->Cyclocondensation Bielectrophile 1,3-Bielectrophile (e.g., 1,3-Diketone, α,β-Unsaturated Ketone) Bielectrophile->Cyclocondensation Product Pyrazolo[3,4-b]pyridine Cyclocondensation->Product

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Key Cyclization Methodologies and Mechanistic Insights

Reaction with 1,3-Dicarbonyl Compounds

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a classic and widely used method.[9] The reaction typically proceeds under acidic conditions (e.g., acetic acid) or with Lewis acid catalysis at elevated temperatures.[4][9]

Causality Behind Experimental Choices:

  • Acid Catalysis: Acetic acid serves as both a solvent and a catalyst, protonating one of the carbonyl groups of the 1,3-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole.

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic, leading to a regioselective reaction.[4][9]

Reaction Mechanism:

Dicarbonyl Mechanism 5-Aminopyrazole 5-Aminopyrazole Initial Adduct Initial Adduct 5-Aminopyrazole->Initial Adduct Nucleophilic attack on more electrophilic C=O Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate Intramolecular cyclization 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Initial Adduct Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cyclized Intermediate->Pyrazolo[3,4-b]pyridine Dehydration

Caption: Mechanism with 1,3-dicarbonyls.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an effective route to 4-hydroxy- or 4-chloro-1H-pyrazolo[3,4-b]pyridines. This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (DEEMM) or a similar malonic ester derivative.[4][9][12]

Causality Behind Experimental Choices:

  • Thermal Cyclization: The initial condensation is followed by a thermal cyclization at high temperatures (often in a high-boiling solvent like Dowtherm A). The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization.

  • Chlorination: The initially formed 4-hydroxy derivative can be readily converted to the more synthetically versatile 4-chloro analogue by treatment with phosphoryl chloride (POCl₃).[4][9] The 4-chloro substituent serves as a good leaving group for subsequent nucleophilic substitution reactions, allowing for further diversification of the scaffold.

Gould-Jacobs Reaction Workflow:

Gould_Jacobs_Workflow 3-Aminopyrazole 3-Aminopyrazole Condensation Condensation 3-Aminopyrazole->Condensation DEEMM Diethyl (ethoxymethylene)malonate DEEMM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Product_OH 4-Hydroxy-pyrazolo[3,4-b]pyridine Cyclization->Product_OH Chlorination Chlorination (POCl3) Product_OH->Chlorination Product_Cl 4-Chloro-pyrazolo[3,4-b]pyridine Chlorination->Product_Cl

Caption: Gould-Jacobs reaction workflow.

Microwave-Assisted Synthesis: A Green and Efficient Alternative

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the final products compared to conventional heating methods.[5][13][14][15][16]

Causality Behind Experimental Choices:

  • Efficient Energy Transfer: Microwaves directly heat the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This efficient energy transfer can accelerate reaction rates significantly.

  • Solvent-Free Conditions: Many microwave-assisted syntheses of pyrazolo[3,4-b]pyridines can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol, aligning with the principles of green chemistry.[13][14][17]

ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time 5 - 18 hours10 - 20 minutes[5][13][14]
Yield Moderate to Good (e.g., 44-99%)Good to Excellent (e.g., 83-94%)[4][13][14]
Temperature 100 - 120 °C (Reflux)40 - 200 °C[4][13][14]
Solvent Acetic acid, Glycol, DioxaneWater, Ethanol, Solvent-free[4][14]

Detailed Experimental Protocols

Protocol 1: Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine via Condensation with an α,β-Unsaturated Ketone (Lewis Acid Catalysis)

This protocol is adapted from a procedure utilizing a Zirconium(IV) chloride catalyst for the cyclization.[6]

Materials:

  • 5-Amino-1-phenyl-pyrazole

  • (E)-4-Aryl-but-3-en-2-one (α,β-unsaturated ketone)

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol (EtOH), Anhydrous

  • Dimethylformamide (DMF), Anhydrous

  • Chloroform (CHCl₃)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in anhydrous DMF (0.5 mL) in a round-bottom flask, add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in anhydrous EtOH (0.5 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes.

  • Add Zirconium(IV) chloride (ZrCl₄, 0.15 mmol, 0.3 eq) to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and concentrate it in vacuo using a rotary evaporator.

  • To the residue, add chloroform (10 mL) and deionized water (10 mL).

  • Transfer the mixture to a separatory funnel, shake well, and separate the layers.

  • Extract the aqueous phase with chloroform (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Trustworthiness of the Protocol: This protocol incorporates a Lewis acid catalyst (ZrCl₄), which is known for its low toxicity, stability, and ease of handling.[6] The use of an inert atmosphere prevents potential side reactions involving oxygen. The purification by column chromatography ensures the isolation of a high-purity product.

Protocol 2: Microwave-Assisted One-Pot, Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes an environmentally friendly, multicomponent reaction in an aqueous medium under microwave irradiation.[14][17]

Materials:

  • 1,3-Dimethyl-1H-pyrazol-5-amine

  • Ethyl cyanoacetate

  • Substituted benzaldehyde

  • Ammonium acetate

  • Triethylamine (TEA)

  • Deionized water

Equipment:

  • Microwave synthesis reactor with sealed vessel capabilities

  • Magnetic stirrer bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stirrer bar, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol, 1.0 eq), the desired substituted benzaldehyde (1 mmol, 1.0 eq), ammonium acetate (1 mmol, 1.0 eq), and triethylamine (0.5 mmol, 0.5 eq).

  • Add deionized water (4 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 40 °C (Power: 110 W, Pressure: 250 psi) for 20 minutes.[17]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it to obtain the pyrazolo[3,4-b]pyridine derivative. The product is often obtained in high purity, potentially negating the need for further purification.[14]

Trustworthiness of the Protocol: This multicomponent reaction (MCR) approach offers high atom economy. The use of microwave irradiation significantly reduces reaction time and energy consumption.[17] Water as a solvent makes this a green and sustainable protocol. The straightforward workup (precipitation and filtration) simplifies product isolation.

Conclusion and Future Outlook

The synthesis of pyrazolo[3,4-b]pyridines is a rich and evolving field. While traditional methods like the Gould-Jacobs reaction and condensation with 1,3-dicarbonyls remain valuable, modern techniques, particularly microwave-assisted multicomponent reactions, offer significant advantages in terms of efficiency, yield, and environmental impact. The protocols detailed in this guide provide a solid foundation for researchers to access this important class of heterocyclic compounds. Future research will likely focus on the development of even more efficient catalytic systems, broader substrate scopes, and the application of flow chemistry for the continuous production of these valuable molecules.

References

  • Barreiro, G.; et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Chemistry LibreTexts. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives.
  • Abdel-Wahab, B. F.; et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry.
  • Patel, H.; et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect.
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  • ResearchGate. (n.d.). Plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivate 4a.
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  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • ResearchGate. (2024). (PDF) Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions.
  • MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
  • RSC Publishing. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
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  • ResearchGate. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
  • ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i.
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  • National Institutes of Health. (n.d.). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation in Multi-Component Reactions and Their Antitumor and Antimicrobial Activities. Part 1.
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  • Canadian Journal of Chemistry. (1988). Pyrazolo[3,4-blpyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v88-069
  • ResearchGate. (n.d.). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine.
  • ResearchGate. (n.d.). (PDF) Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
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  • PubMed. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF.
  • ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2.
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Application Notes and Protocols for Cell-Based Assays to Determine Pyrazolo[3,4-b]pyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad therapeutic potential.[1] Notably, derivatives of this scaffold have demonstrated significant anti-cancer properties, emerging as a promising class of compounds for oncological drug discovery.[2] These compounds can exert their cytotoxic effects through diverse mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and PIM kinases, interference with tubulin polymerization, and inhibition of topoisomerase II, an enzyme essential for DNA replication.[1][3][4] Such mechanisms can ultimately lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][4]

For researchers and drug development professionals investigating novel pyrazolo[3,4-b]pyridine derivatives, a robust and multifaceted approach to evaluating their cytotoxic effects is paramount. This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to quantify cytotoxicity and elucidate the underlying mechanisms of action. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Guiding Principle: Selecting the Appropriate Cytotoxicity Assay

No single assay can fully capture the complexity of a compound's cytotoxic profile. The choice of assay depends on the specific scientific question being addressed.[5][6] Key considerations include the expected mechanism of cell death (apoptosis vs. necrosis), the desired endpoint (e.g., metabolic activity, membrane integrity, or specific enzymatic activity), and the required throughput.[7][6] A multi-parametric approach, employing several assays that measure different cellular events, is highly recommended for a comprehensive understanding.[7]

Here, we detail three primary assays that provide a tiered approach to cytotoxicity assessment:

  • MTT Assay: A primary screening tool to assess metabolic activity as a surrogate for cell viability.

  • LDH Release Assay: A direct measure of cytotoxicity through the loss of plasma membrane integrity, often indicative of necrosis.

  • Caspase-3/7 Activity Assay: A specific measure of apoptosis by quantifying the activity of key executioner caspases.

Further mechanistic insights can be gained by incorporating assays for ATP levels and Reactive Oxygen Species (ROS) production, which are also discussed.

Workflow for Assessing Pyrazolo[3,4-b]pyridine Cytotoxicity

A logical progression of experiments is crucial for an efficient and informative investigation. The following workflow provides a structured approach, starting from a general assessment of cell viability and moving towards more specific mechanisms of cell death.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cytotoxicity Confirmation & Mechanism cluster_2 Phase 3: Deeper Mechanistic Insights Start Seed Cells & Treat with Pyrazolo[3,4-b]pyridine Derivatives MTT MTT Assay (Metabolic Activity/Viability) Start->MTT 24-72h Incubation LDH LDH Release Assay (Membrane Integrity/Necrosis) MTT->LDH Select Active Compounds Caspase Caspase-3/7 Assay (Apoptosis) MTT->Caspase Select Active Compounds End Data Analysis & IC50 Determination LDH->End ATP ATP Assay (Energy Status) Caspase->ATP ROS ROS Assay (Oxidative Stress) Caspase->ROS HCS High-Content Screening (Morphological Changes) Caspase->HCS Caspase->End ATP->End ROS->End HCS->End LDH_Assay_Principle cluster_0 Damaged Cell cluster_1 Extracellular Medium LDH LDH Reaction LDH->Reaction Released Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH LDH INT Tetrazolium Salt (INT) (Colorless) Formazan Formazan (Red Color) INT->Formazan Diaphorase

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis

Principle

A hallmark of apoptosis is the activation of a family of proteases called caspases. [8]Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular proteins, leading to the morphological and biochemical changes of apoptosis. [8]The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the combined activities of caspase-3 and -7. [9][10]The assay reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence. [9]In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of caspase activity. [9][10]

Materials
  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Multichannel pipette

  • Plate-reading luminometer

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with pyrazolo[3,4-b]pyridine compounds as described in the MTT protocol (steps 1 and 2). Include appropriate vehicle controls.

    • The number of cells per well should be optimized, but typically ranges up to 20,000 cells/well. [10]

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate as per the manufacturer's protocol. Mix gently by inverting.

  • "Add-Mix-Measure" Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable for several hours. [9][10] * Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
ParameterCalculationInterpretation
Relative Luminescence Units (RLU) Raw luminescent signal from the luminometer.Proportional to the activity of caspase-3 and -7.
Fold Change in Caspase Activity RLU of Treated Cells / RLU of Vehicle ControlQuantifies the induction of apoptosis relative to the baseline.

A significant fold increase in luminescence in compound-treated wells compared to controls is a strong indicator that the pyrazolo[3,4-b]pyridine derivative induces cell death via the apoptotic pathway.

Advanced Assays for Mechanistic Elucidation

To further probe the cytotoxic mechanisms of pyrazolo[3,4-b]pyridines, the following assays can be employed:

  • ATP Assay (e.g., CellTiter-Glo®): ATP is a key indicator of metabolically active cells. [11][12]A rapid depletion of ATP following compound treatment can signify a severe metabolic crisis or necrotic cell death. This luminescent assay is performed in a simple "add-mix-measure" format, similar to the Caspase-Glo® assay, and quantifies ATP using a thermostable luciferase. [13][14]

  • Reactive Oxygen Species (ROS) Assay: Many cytotoxic compounds induce the formation of ROS, leading to oxidative stress and cell death. [15]ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). [16][17]In the presence of ROS, non-fluorescent H₂DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be quantified using a fluorescence plate reader or microscope. [15][16]

  • High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in individual cells. [18][19]For cytotoxicity, HCS can be used to quantify changes in nuclear morphology (e.g., condensation, fragmentation), cell membrane permeability, mitochondrial membrane potential, and cell proliferation markers, providing a detailed fingerprint of a compound's cytotoxic effects. [20][21]

Conclusion

The systematic evaluation of pyrazolo[3,4-b]pyridine cytotoxicity requires a well-chosen panel of cell-based assays. By starting with a broad assessment of cell viability using the MTT assay and progressing to more specific assays for membrane integrity (LDH) and apoptosis (Caspase-3/7), researchers can build a comprehensive profile of their compounds' biological activity. This structured, multi-parametric approach, grounded in a clear understanding of the principles behind each assay, will yield robust and reliable data, accelerating the journey of these promising compounds from the laboratory to potential clinical applications.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual.
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  • Al-Warhi, T., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed.
  • ResearchGate (n.d.). In vitro cytotoxic activities of pyrazolo [7][21]pyridine hybrid....
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  • ResearchGate (2025). (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.

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Molecular docking studies of pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking Studies of Pyrazolo[3,4-b]pyridine Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2][3][4] Molecular docking serves as a powerful computational tool in the structure-based drug design of these derivatives, enabling the prediction of binding conformations and affinities within a target's active site.[5][6] This guide provides a detailed protocol for performing molecular docking studies on pyrazolo[3,4-b]pyridine derivatives, focusing on practical application and the scientific rationale behind each step. We will cover target and ligand preparation, grid generation, executing the docking simulation using AutoDock Vina, and the critical analysis of the resulting poses and interactions.

Introduction: The Convergence of a Privileged Scaffold and In Silico Design

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that have garnered immense interest in drug discovery. Their structural versatility allows for substitution at multiple positions, leading to a wide array of biological activities, including potent inhibition of protein kinases like Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and Cyclin-dependent kinases (CDKs).[2][7][8] The pyrazole portion of the scaffold often acts as a crucial hydrogen bond donor/acceptor, while the pyridine ring can engage in important π-π stacking interactions, making it an ideal "hinge-binding" motif for many kinases.[8]

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][9] In the context of drug design, it is used to forecast how a ligand, such as a pyrazolo[3,4-b]pyridine derivative, will bind to the active site of a protein target. The process involves two main stages: sampling the conformational space of the ligand within the binding site and then ranking these poses using a scoring function to estimate the binding affinity.[5] This in silico approach significantly accelerates the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing, thereby reducing time and cost.[6][9]

Essential Software and Resources

A successful molecular docking study relies on a suite of specialized software and databases. For this protocol, we will primarily focus on freely available academic tools, while also acknowledging powerful commercial alternatives.

Resource Type Tool/Database Purpose Source
Protein Structure Protein Data Bank (PDB)3D structural data of macromolecules.[Link]
Ligand Structure PubChemDatabase of chemical molecules and their activities.[Link]
Docking Engine AutoDock VinaA widely used open-source program for molecular docking.[Link]
Preparation Tools AutoDock Tools (MGLTools)Essential for preparing protein and ligand files (PDBQT format).[Link]
Visualization UCSF Chimera / PyMOLMolecular visualization and analysis.
Interaction Analysis PDBsum GenerateGenerates schematic 2D diagrams of protein-ligand interactions.[10][11][Link]
Commercial Suite Schrödinger Maestro-GlideAn industry-standard suite for comprehensive molecular modeling.[Link]

The Molecular Docking Workflow: A Comprehensive Protocol

The following protocol outlines a self-validating system for docking pyrazolo[3,4-b]pyridine derivatives into a kinase target. Each step is designed to ensure the chemical and structural integrity of the molecules, which is paramount for obtaining meaningful results.

G cluster_prep Part A & B: Molecule Preparation cluster_dock Part C: Docking Simulation cluster_analysis Part D: Results Analysis PDB 1. Select & Download Target Protein (PDB) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean H_Charge_P 3. Add Hydrogens & Assign Charges Clean->H_Charge_P PDBQT_P 4. Save as Receptor.pdbqt H_Charge_P->PDBQT_P Grid 9. Define Binding Site (Grid Box Generation) PDBQT_P->Grid Ligand 5. Obtain/Draw Ligand (Pyrazolo[3,4-b]pyridine) EnergyMin 6. Generate 3D Structure & Energy Minimize Ligand->EnergyMin Torsion 7. Define Rotatable Bonds EnergyMin->Torsion PDBQT_L 8. Save as Ligand.pdbqt Torsion->PDBQT_L PDBQT_L->Grid Config 10. Create Configuration File (conf.txt) Grid->Config RunVina 11. Execute AutoDock Vina Config->RunVina Scores 12. Analyze Binding Affinity (Docking Score) RunVina->Scores Visualize 13. Visualize Best Pose (PyMOL/Chimera) Scores->Visualize Interactions 14. Identify Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize->Interactions Report 15. Generate Report & 2D Diagrams Interactions->Report

Caption: The comprehensive workflow for molecular docking studies.

Part A: Target Protein Preparation

The goal of this phase is to prepare a biologically relevant and computationally clean receptor model. We will use Tropomyosin Receptor Kinase A (TRKA) complexed with a known inhibitor (PDB ID: 4YNE) as an example.

  • Protein Structure Retrieval: Download the PDB file for 4YNE from the RCSB Protein Data Bank. This structure contains the kinase domain and a co-crystallized ligand, which is invaluable for defining the binding site.

  • Cleaning the PDB File:

    • Causality: Raw PDB files often contain non-essential molecules (e.g., water, ions, co-solvents) and multiple protein chains that can interfere with the docking algorithm.[12][13] We must remove them to focus only on the target chain and its active site.

    • Protocol: Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio. Delete all water molecules. For this example (4YNE), which is a monomer, we only need to retain Chain A. Delete the co-crystallized ligand (code: 344) for now; its original position will be used to define the binding pocket.

  • Protonation and Charge Assignment:

    • Causality: Docking algorithms rely on force fields that require information about atom types and partial charges to calculate electrostatic and van der Waals interactions. Hydrogen atoms are usually absent in PDB files and must be added to satisfy valencies and enable correct hydrogen bonding.[13][14]

    • Protocol (using AutoDock Tools): a. Open the cleaned PDB file in AutoDock Tools (ADT). b. Go to Edit > Hydrogens > Add. Choose "Polar only" as this is sufficient for most docking calculations. c. Go to Edit > Charges > Add Kollman Charges. This assigns partial atomic charges.

  • Saving in PDBQT Format:

    • Causality: AutoDock Vina requires a specific file format, PDBQT, which contains the atomic coordinates (PDB), partial charges (Q), and AutoDock atom types (T).[15]

    • Protocol (ADT): Go to Grid > Macromolecule > Choose. Select the prepared protein. Save the output file as protein.pdbqt.

Part B: Ligand Preparation

This phase ensures the pyrazolo[3,4-b]pyridine derivative is in a chemically correct, low-energy 3D conformation with defined flexibility.

  • Ligand Structure Generation:

    • Protocol: Obtain the 2D structure of your pyrazolo[3,4-b]pyridine derivative. You can draw it using software like ChemDraw or MarvinSketch, or download it from PubChem if available. Save it as an SDF or MOL file.

  • 3D Conversion and Energy Minimization:

    • Causality: A 2D drawing lacks the three-dimensional coordinates necessary for docking. Converting it to 3D and then performing an energy minimization step ensures that the bond lengths, angles, and initial conformation are energetically favorable.[12][13]

    • Protocol (using Chimera or similar tools): Open the 2D file. The software will typically generate a 3D structure. Use a tool like Chimera's "Minimize Structure" with the AMBER force field to optimize the geometry. Save this 3D structure as a MOL2 file.

  • Setting Rotatable Bonds and Saving as PDBQT:

    • Causality: Ligand flexibility is a key component of modern docking. We must define which single bonds are rotatable (torsions) so the algorithm can explore different conformations during the simulation.

    • Protocol (ADT): a. Go to Ligand > Input > Open and select your MOL2 file. b. Go to Ligand > Torsion Tree > Detect Root. c. Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically identify rotatable bonds.

Part C: Grid Generation & Docking Execution

This is where the simulation is defined and run.

  • Defining the Binding Site (Grid Box):

    • Causality: To make the calculation computationally feasible, we do not search the entire protein surface. Instead, we define a 3D search space—the "grid box"—around the known or predicted active site.[16] The location of the co-crystallized ligand in our original PDB file (4YNE) is the most reliable guide for centering this box.

    • Protocol (ADT): a. Open the prepared protein.pdbqt file. b. Go to Grid > Grid Box. c. A box will appear. Adjust the center_x, center_y, center_z coordinates to center the box on the active site. Adjust the size_x, size_y, size_z dimensions (in Angstroms) to ensure the box is large enough to accommodate the ligand and allow it to rotate freely. For most kinase inhibitors, a size of 22x22x22 Å is a good starting point. d. Record the center and size coordinates.

  • Creating the Configuration File:

    • Causality: AutoDock Vina uses a simple text file to specify all the input files and parameters for the docking run.[15][17]

    • Protocol: Create a text file named conf.txt with the following content, replacing the coordinate values with those you recorded:

      • exhaustiveness : Controls the thoroughness of the search. Higher values are more accurate but slower. A value of 8 is standard.

      • num_modes : The number of binding poses to generate.

  • Executing the Docking Simulation:

    • Protocol: Open a command line or terminal, navigate to the directory containing your files, and run the following command:

      This will generate an output file (ligand_out.pdbqt) containing the docked poses and a log file (log.txt) with the binding affinity scores.

Analysis and Interpretation of Results

Analyzing the output is the most critical step, transforming raw data into actionable insights for drug design.

Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file.[18] A more negative value indicates a stronger predicted binding affinity.[18][19] It is crucial to understand that this is a predicted value; it is most powerful when used for relative comparison between different derivatives against the same target.

Compound ID Scaffold R-Group Substitution Docking Score (kcal/mol) Key Interacting Residues
Control Known Inhibitor--9.8Met588, Glu589, Tyr591, Asp699
PYR-001 Pyrazolo[3,4-b]pyridine4-Anilino-9.2Met588, Glu589, Asp699
PYR-002 Pyrazolo[3,4-b]pyridine4-(3-fluoro-Anilino)-9.6Met588, Glu589, Tyr591, Asp699
PYR-003 Pyrazolo[3,4-b]pyridine4-Cyclohexylamino-7.5Met588, Asp699
Pose Visualization and Interaction Mapping

Quantitative scores must be validated with qualitative visual inspection. The top-ranked pose (Mode 1) should be examined for chemically sensible interactions.

  • Protocol: Open the protein.pdbqt and the ligand_out.pdbqt files in PyMOL or Chimera.

  • Analysis: Examine the best-scoring pose. Look for key interactions that are characteristic of kinase inhibitors:

    • Hydrogen Bonds: The N-H of the pyrazole ring should ideally form a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu589 or Met588 in TRKA).[2]

    • Hydrophobic Interactions: Aromatic or aliphatic R-groups should occupy hydrophobic pockets.

    • π-π Stacking: The pyridine ring or aromatic R-groups may stack with aromatic residues like Tyrosine or Phenylalanine (e.g., Tyr591).[8]

  • 2D Diagram Generation: For clear reporting, use a tool like PDBsum Generate to create a 2D schematic of the interactions.[20][21]

G cluster_protein Kinase Active Site cluster_ligand Pyrazolo[3,4-b]pyridine Ligand Met588 Met588 (Hinge) Glu589 Glu589 (Hinge) Tyr591 Tyr591 (Gatekeeper) Asp699 Asp699 (DFG Motif) Pocket Hydrophobic Pocket Core Pyrazolo[3,4-b]pyridine Core Core->Met588 H-Bond (N-H...O) Core->Glu589 H-Bond (N...H-N) Core->Tyr591 π-π Stacking R_Group Anilino R-Group R_Group->Asp699 H-Bond (Amine...O) R_Group->Pocket Hydrophobic Interaction

Caption: Key molecular interactions for a pyrazolo[3,4-b]pyridine inhibitor.

Conclusion and Best Practices

Molecular docking is a predictive science, and its results should be interpreted as guiding hypotheses rather than absolute truths. The strength of this protocol lies in its systematic and validated approach to preparing molecules and analyzing interactions. By correlating docking scores with the visual inspection of binding poses, researchers can rationally design the next generation of pyrazolo[3,4-b]pyridine derivatives with improved potency and selectivity. Always consider validating the docking protocol by re-docking a co-crystallized ligand to ensure the software can reproduce the experimental binding mode (typically with an RMSD < 2.0 Å).[18][22]

References

  • Molecules.
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Application Notes & Protocols: The Use of Pyrazolopyridines as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of overcoming existing resistance mechanisms. Pyrazolopyridines, heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings, have emerged as a promising and versatile pharmacophore in modern drug discovery.[1] The unique structural arrangement of pyrazolopyridines may produce a synergistic pharmacological effect, leading to a broad spectrum of biological activities, including potent antimicrobial, antifungal, and antitumor properties.[1][2][3] This guide provides an in-depth exploration of the pyrazolopyridine scaffold, its mechanisms of action, and detailed protocols for its evaluation as a potential next-generation antimicrobial agent.

Section 1: The Pyrazolopyridine Scaffold: A Privileged Pharmacophore

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets. The pyrazolopyridine core is an exemplary case. It acts as an isosteric analog to purines, allowing it to interact with a wide array of biological systems and enzymes.[4][5] This inherent versatility has been leveraged to develop compounds active against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][6] The adaptability of the scaffold allows for extensive chemical modification, enabling chemists to fine-tune its properties to enhance potency, selectivity, and pharmacokinetic profiles.

Section 2: Unraveling the Mechanism of Action

The efficacy of pyrazolopyridine derivatives stems from their ability to interfere with critical bacterial cellular processes. While the exact mechanism can vary depending on the specific analog, several key targets have been identified.

  • Inhibition of DNA Gyrase and Topoisomerases: A primary mechanism for many antibacterial pyrazoles is the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. By binding to these enzymes, pyrazolopyridines can stall the replication fork, leading to DNA damage and ultimately, cell death.[7] This mechanism is particularly valuable as it targets a pathway distinct from many common antibiotics. Molecular docking studies have been instrumental in revealing the vital interactions and binding modes within the active sites of these bacterial enzymes.[4]

  • Disruption of Metabolic Pathways: Certain pyrazolopyridine analogs have been shown to inhibit key enzymes in bacterial metabolic pathways. For instance, some derivatives effectively interact with IspE, an enzyme involved in the isoprenoid biosynthesis pathway, which is crucial for bacterial survival.[8] This interaction disrupts the production of essential molecules, thereby inhibiting bacterial growth.[8]

  • Cell Wall Disruption: Some pyrazole-derived compounds exert their bactericidal or bacteriostatic effects by disrupting the integrity of the bacterial cell wall, a mechanism that can be effective against both susceptible and resistant strains.[7]

Pyrazolopyridine_MoA cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Supercoiling Replication DNA Replication & Repair Gyrase->Replication Replication->DNA CellDeath Cell Death Replication->CellDeath Failure leads to PP Pyrazolopyridine Compound PP->Gyrase Inhibition

Caption: Proposed mechanism of action for pyrazolopyridine antimicrobials via inhibition of DNA gyrase.

Section 3: Structure-Activity Relationship (SAR) Insights

Optimizing the antimicrobial potency of the pyrazolopyridine scaffold is a process guided by understanding its Structure-Activity Relationship (SAR). The nature and position of substituents on the fused ring system critically influence the compound's activity, spectrum, and selectivity.

Causality Behind SAR: The addition of different chemical groups alters the electronic, steric, and lipophilic properties of the molecule. For example, electron-withdrawing groups (EWGs) like halogens (e.g., -Br, -Cl) can enhance the molecule's ability to form key interactions with the target enzyme's active site.[9] Conversely, electron-donating groups (EDGs) or bulky aromatic rings can improve membrane permeability or introduce new binding interactions. The goal is to achieve a balance that maximizes target engagement while minimizing off-target effects and host toxicity.

Substituent TypePosition on ScaffoldObserved Effect on ActivityRationale & Supporting Evidence
Electron-Withdrawing Groups (EWGs) Phenyl ring attached to the coreIncreased antibacterial and cytotoxic activity.[9]Enhances binding affinity to target proteins like DNA gyrase. The presence of -Br was noted for high activity.[9]
Phenylsulfonyl Groups VariousDerivatives with one sulfonyl group were more effective than those with two.[5]Over-substitution may lead to steric hindrance or unfavorable pharmacokinetic properties, reducing overall efficacy.[5]
Amino (-NH2) Group Position-2More potent antimicrobial activity compared to hydroxyl (-OH) or methyl (-CH3) groups.[10]The amino group can act as a crucial hydrogen bond donor, strengthening the interaction with the biological target.[10]
Carbothiohydrazide Moiety Pyrazole-1 positionShowed higher activity than compounds where this group was cyclized into a thiadiazine ring.[11]The free carbothiohydrazide group may be essential for chelation or binding at the active site; its constrained form is less effective.[11]

Section 4: Core Protocol: Antimicrobial Susceptibility Testing

To empirically determine the effectiveness of newly synthesized pyrazolopyridine derivatives, a standardized and reproducible protocol is essential. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is the gold standard.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method that provides a precise measure of a compound's potency.

Materials:

  • 96-well microtiter plates (sterile, U-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Pyrazolopyridine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic control (e.g., Ciprofloxacin, Tetracycline)[6]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile MHB. c. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in fresh MHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL. The choice of this specific concentration is critical; a higher density can overwhelm the compound, while a lower one may not represent a clinically relevant bacterial load.

  • Compound Serial Dilution: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. In the first column, add 100 µL of the pyrazolopyridine stock solution (e.g., at 2X the highest desired test concentration). This creates a 1:2 dilution. c. Using a multichannel pipettor, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient.

  • Inoculation and Controls (Self-Validating System): a. Add 100 µL of the diluted bacterial inoculum (from step 1d) to wells in columns 1-11. This brings the final volume to 200 µL and halves the compound concentration to the final test range. b. Column 11 (Growth Control): This well contains MHB and bacteria but no compound. It must show turbidity for the test to be valid. c. Column 12 (Sterility Control): This well contains only sterile MHB. It must remain clear, confirming the sterility of the medium. d. A separate row should be dedicated to the standard antibiotic as a positive control.

  • Incubation: a. Seal the plate with a breathable membrane or lid. b. Incubate at 37°C for 18-24 hours. Incubation time is standardized to ensure bacteria have sufficient time for logarithmic growth in the absence of inhibition.

  • Reading and Interpretation: a. The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). b. For a more quantitative result, a viability indicator like Resazurin can be added, or the optical density (OD) can be read at 600 nm using a microplate reader. The MIC is the concentration that inhibits ~90% of growth compared to the growth control.

MIC_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) dilute_inoculum 2. Dilute Inoculum (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum add_inoculum 5. Inoculate Plate (100µL diluted bacteria) dilute_inoculum->add_inoculum prep_plate 3. Prepare 96-Well Plate (Add 100µL MHB) serial_dilute 4. Perform 2-Fold Serial Dilution of Pyrazolopyridine prep_plate->serial_dilute serial_dilute->add_inoculum incubate 6. Incubate (37°C, 18-24h) add_inoculum->incubate controls Setup Controls: - Growth (Bacteria + MHB) - Sterility (MHB only) add_inoculum->controls Validate with read_results 7. Read MIC (Lowest concentration with no growth) incubate->read_results

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Section 5: Advanced Protocols for Drug Development

Beyond initial MIC screening, a robust evaluation of a drug candidate requires assessing its safety and broader mechanisms of action.

Protocol 5.1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Principle: To ensure the pyrazolopyridine compound is selectively toxic to bacteria and not mammalian host cells, a cytotoxicity assay is performed. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Methodology Outline:

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293, HepG2) at a specific density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a serial dilution of the pyrazolopyridine compound for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.

  • Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) and determine the Selectivity Index (SI = CC₅₀ / MIC). A high SI value is desirable.

Selective_Toxicity cluster_bacteria Bacterial Cell cluster_mammalian Mammalian Cell compound Pyrazolopyridine Compound b_target Specific Target (e.g., DNA Gyrase) compound->b_target High Affinity m_target No Specific Target or Low Affinity compound->m_target Low Affinity b_death Bacterial Death (Low MIC) b_target->b_death goal GOAL: High Selectivity Index (CC50 / MIC) m_viability Cell Viability (High CC50) m_target->m_viability

Caption: The principle of selective toxicity for an ideal antimicrobial agent.

Section 6: Data Interpretation & Case Study

Consider a hypothetical screening of five pyrazolopyridine analogs (PP-1 to PP-5) against a panel of bacteria.

CompoundR-Group ModificationMIC (µg/mL) vs S. aureus (Gram+)MIC (µg/mL) vs E. coli (Gram-)MIC (µg/mL) vs MRSA (Resistant)
PP-1 -H (unsubstituted)64128128
PP-2 -Cl (para-chloro)163232
PP-3 -OCH₃ (para-methoxy)326464
PP-4 -Br (para-bromo)8168
PP-5 -NH₂ (para-amino)4324
Ciprofloxacin (Control)10.2532

Interpretation:

  • SAR Analysis: The unsubstituted parent compound (PP-1) shows weak activity. The addition of an electron-withdrawing halogen significantly improves potency (PP-2 and PP-4), with the bromo-substituted PP-4 being the most potent halogenated analog. This aligns with the principle that EWGs can enhance target binding.[9] The electron-donating methoxy group (PP-3) offers a moderate improvement over the parent compound but is less effective than the halogens.

  • Most Promising Candidate: The amino-substituted analog (PP-5) demonstrates the highest potency against the Gram-positive strains, including the resistant MRSA strain. Its MIC of 4 µg/mL against MRSA is significantly better than the control, Ciprofloxacin, making it a highly promising lead for further development. This highlights the importance of hydrogen-bonding groups for potent activity.[10]

  • Spectrum: All analogs show weaker activity against the Gram-negative E. coli, suggesting a potential issue with penetrating the outer membrane of this bacterial class. Future modifications could focus on improving this property.

Conclusion and Future Directions

Pyrazolopyridines represent a highly tractable and promising scaffold for the development of novel antimicrobial agents. Their synthetic accessibility, amenability to chemical modification, and diverse mechanisms of action provide a robust platform for overcoming microbial drug resistance.[1] The protocols outlined in this guide provide a clear framework for the systematic evaluation of new pyrazolopyridine derivatives, from initial screening to preliminary safety assessment. Future research should focus on optimizing the scaffold for broad-spectrum activity, enhancing penetration of Gram-negative bacteria, and exploring their potential in combination therapies to combat the most challenging multidrug-resistant infections.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolopyridines in Modern Chemistry

The pyrazolopyridine scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and materials science.[1] Its structural analogy to purines facilitates interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of pyrazolopyridines have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and modulators of the central nervous system. Consequently, the development of robust and versatile synthetic methodologies to access and functionalize this core structure is a critical endeavor for researchers, scientists, and drug development professionals.

Palladium-catalyzed cross-coupling reactions have emerged as a transformative technology in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional efficiency, selectivity, and functional group tolerance.[2] These reactions provide a powerful toolkit for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for screening purposes. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions applied to pyrazolopyridine substrates, offering detailed protocols, mechanistic insights, and practical guidance for successful implementation in the laboratory.

Core Principles: The Palladium Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. While variations exist for specific transformations, the generalized cycle for a C-C coupling reaction, such as the Suzuki-Miyaura coupling, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination Product R-R' PdII_R_R1->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle.

  • Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species bearing both organic fragments.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the desired product (R-R'), and the palladium catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle.

Key Cross-Coupling Strategies for Pyrazolopyridine Functionalization

The following sections detail the application of prominent palladium-catalyzed cross-coupling reactions for the derivatization of the pyrazolopyridine core.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[4] It is an exceptionally versatile method for introducing aryl, heteroaryl, and alkyl substituents onto the pyrazolopyridine scaffold.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For electron-rich pyrazolopyridines, a less electron-donating ligand may be sufficient. However, for more challenging couplings, particularly with less reactive chloro-substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step.[5] The use of pre-formed palladium complexes like Pd(dppf)Cl₂ can also offer enhanced stability and reactivity.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyridine

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 3-bromopyrazolo[1,5-a]pyridine, arylboronic acid, base, and catalyst/ligand in a reaction vessel. inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent system. inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent and perform aqueous extraction. cool->extract dry Dry the organic layer and concentrate in vacuo. extract->dry purify Purify by column chromatography. dry->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 3-Bromopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable phosphine ligand (e.g., SPhos, 0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromopyrazolo[1,5-a]pyridine, the arylboronic acid, K₂CO₃, and the palladium catalyst/ligand system.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyrazolo[1,5-a]pyridine.

Quantitative Data Summary:

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-1002-1275-95
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1004-1680-98
Pd(PPh₃)₄Cs₂CO₃DME/H₂O906-1870-90
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7] This reaction is instrumental in the preparation of pyrazolopyridine derivatives bearing primary or secondary amine substituents, which are common functionalities in pharmacologically active compounds.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, and XPhos are often necessary to promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: Buchwald-Hartwig Amination of 5-Chloropyrazolo[3,4-b]pyridine

Materials:

  • 5-Chloropyrazolo[3,4-b]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene, degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • In a glovebox or under a positive flow of argon, add 5-chloropyrazolo[3,4-b]pyridine, the palladium precatalyst, the ligand, and sodium tert-butoxide to a dry reaction vial containing a stir bar.

  • Seal the vial, remove it from the glovebox, and add the degassed anhydrous toluene followed by the amine via syringe.

  • Heat the reaction mixture in a preheated oil bath at 90-110 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly valuable for introducing rigid alkynyl linkers into the pyrazolopyridine scaffold, a common strategy in the design of kinase inhibitors and molecular probes.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide byproduct.

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[9]

Detailed Protocol: Sonogashira Coupling of 4-Iodopyrazolo[1,5-a]pyridine

Materials:

  • 4-Iodopyrazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous THF or DMF, degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodopyrazolo[1,5-a]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed, anhydrous THF or DMF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC. Upon completion (typically 1-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

C-H Activation: A Modern Approach to Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, obviating the need for pre-functionalized starting materials such as halides or organometallics.[10] Palladium-catalyzed C-H arylation of pyrazolopyridines has been shown to be a viable method for introducing aryl groups at specific positions of the heterocyclic core.[1]

Causality Behind Experimental Choices:

  • Directing Group Effect: The regioselectivity of C-H activation is often governed by the inherent electronic properties of the substrate and the presence of directing groups. In pyrazolo[1,5-a]pyridines, the pyrazole nitrogen can act as an innate directing group, guiding the palladium catalyst to specific C-H bonds.[11]

  • Oxidant: An oxidant is typically required to regenerate the active Pd(II) or Pd(III) catalyst in the catalytic cycle. Silver salts such as Ag₂CO₃ or AgOAc are commonly used.[11]

  • Additives: Additives can play a crucial role in controlling regioselectivity. For instance, in the C-H arylation of pyrazolo[1,5-a]pyridines, the use of CsF can favor arylation at the C-3 position, while Ag₂CO₃ can promote arylation at the C-7 position.[1]

Detailed Protocol: Palladium-Catalyzed C-7 Arylation of Pyrazolo[1,5-a]pyridine

Materials:

  • Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl iodide (2.0-3.0 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or p-xylene), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a pressure tube, add pyrazolo[1,5-a]pyridine, the aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

  • Seal the tube and evacuate and backfill with argon.

  • Add the degassed anhydrous solvent.

  • Heat the reaction mixture in a preheated oil bath at 120-140 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of celite and wash the celite with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality reagents/solvents- Inappropriate ligand or base- Low reaction temperature- Use a fresh batch of catalyst- Use anhydrous, degassed solvents and high-purity reagents- Screen different ligands and bases- Increase the reaction temperature
Formation of side products (e.g., homocoupling, dehalogenation) - Catalyst decomposition- Presence of oxygen (Sonogashira)- Inefficient transmetalation- Use a more stable catalyst or lower the reaction temperature- Ensure a strictly inert atmosphere- Change the base or solvent system
Poor regioselectivity (in C-H activation) - Inappropriate directing group or additive- Modify the substrate to include a stronger directing group- Screen different additives to influence selectivity

Conclusion

Palladium-catalyzed cross-coupling reactions represent an indispensable tool for the synthesis and functionalization of pyrazolopyridines. The methodologies outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and C-H activation—provide a versatile platform for accessing a vast chemical space of novel pyrazolopyridine derivatives. A thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, bases, and reaction conditions are paramount for achieving high yields and selectivities. The protocols and insights provided herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals and functional materials based on the pyrazolopyridine scaffold.

References

  • Chen, D., et al. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5‐a]pyridines via C−H Activation.
  • ResearchGate. (n.d.). Palladium-Catalyzed C7–H (Hetero)arylation of Pyrazolo[1,5-a]pyrazines with Heteroarenes and Aryl Iodides with the Assistance of Silver Salts.
  • ACS Publications. (n.d.). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
  • PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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High-Throughput Screening of Pyrazolo[3,4-b]pyridine Libraries: An Application Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[3,4-b]pyridines in Kinase-Directed Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility in engaging a wide array of biological targets.[1] This structural motif is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various malignancies and inflammatory diseases.[2][3] The planarity of the bicyclic system, coupled with its capacity for diverse substitutions, allows for the precise presentation of pharmacophoric elements that can interact with the highly conserved ATP-binding pocket of kinases, as well as less conserved allosteric sites.[4][5][6][7]

Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Pim kinases.[4][5] Dysregulation of these kinases is a hallmark of numerous cancers, making them compelling targets for therapeutic intervention. For instance, CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in tumorigenesis.[5][8] The ability to rapidly screen large libraries of novel pyrazolo[3,4-b]pyridine analogues against such targets is therefore a critical step in the early stages of drug discovery.[9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns for pyrazolo[3,4-b]pyridine libraries, with a focus on identifying novel kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline a robust data analysis and hit validation workflow.

The Strategic Landscape of a Kinase HTS Campaign

A successful HTS campaign is more than a simple screen; it is a multi-stage process designed to efficiently identify and validate true hits while minimizing the costly pursuit of false positives. The workflow is logically structured to move from a broad initial screen to increasingly rigorous characterization of a smaller number of promising compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Characterization Primary_Screen Primary HTS of Pyrazolo[3,4-b]pyridine Library (Single Concentration) Data_Analysis Raw Data Processing & Normalization Primary_Screen->Data_Analysis Hit_Selection Initial Hit Identification (e.g., Z-score > 3) Data_Analysis->Hit_Selection Dose_Response Dose-Response Confirmation (IC50) Hit_Selection->Dose_Response Counter_Screens Counter-Screens (Technology & Specificity) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Biochemical Assays Counter_Screens->Orthogonal_Assays Biophysical_Assays Biophysical Binding Assays (e.g., SPR, TSA) Orthogonal_Assays->Biophysical_Assays SAR_Expansion Preliminary SAR by Analogue Biophysical_Assays->SAR_Expansion Lead_Optimization Lead_Optimization SAR_Expansion->Lead_Optimization Advance to Lead Optimization

A high-level overview of the HTS workflow for kinase inhibitor discovery.

Assay Selection and Development: Foundational Choices

The choice of primary assay technology is paramount. For kinase inhibitor screening, assays that detect either the consumption of ATP or the formation of ADP are common.[11] Luminescence-based assays, such as Promega's ADP-Glo™, are widely adopted due to their high sensitivity, broad dynamic range, and resistance to interference from fluorescent compounds.[4][12][13]

Rationale for a Luminescence-Based ADP Detection Assay:

  • Universality: The production of ADP is a universal feature of kinase reactions, making the assay applicable to virtually any kinase.[4][14]

  • Sensitivity: These assays can detect very low levels of ADP production, enabling the use of lower enzyme concentrations and conserving precious reagents.[13]

  • Robustness: The "glow-type" luminescence signal is stable over several hours, providing a wide window for plate reading in an HTS setting.[12]

  • Reduced Interference: By converting the kinase reaction product into a luminescent signal, interference from colored or fluorescent library compounds is minimized compared to absorbance or fluorescence-based readouts.

Key Assay Parameters for Optimization and Validation

Before embarking on a full-scale screen, the assay must be rigorously optimized and validated. The goal is to establish a robust assay window that can reliably distinguish between active inhibitors and inactive compounds.

ParameterDescriptionTarget ValueRationale
Enzyme Concentration The concentration of the target kinase (e.g., CDK2/Cyclin E).EC50-EC80Sufficiently high to produce a robust signal, but low enough to detect potent inhibitors.
ATP Concentration The concentration of the co-substrate, ATP.Apparent Km (ATP)Mimics physiological conditions and ensures sensitivity to ATP-competitive inhibitors.
Substrate Concentration The concentration of the peptide or protein substrate.At or below KmFor detecting non-ATP competitive inhibitors.[15]
Z'-factor A statistical measure of assay quality, accounting for signal window and data variability.> 0.5A Z'-factor above 0.5 indicates excellent assay quality suitable for HTS.[16][17][18]
Signal-to-Background (S/B) The ratio of the mean signal of the uninhibited reaction to the mean signal of the background.> 5A high S/B ratio indicates a clear distinction between the signal and background noise.[19]
DMSO Tolerance The maximum concentration of DMSO (the compound solvent) that does not significantly affect assay performance.≤ 1%Ensures that the vehicle for the library compounds does not interfere with the assay.[1]

Detailed Protocol: Primary HTS using the ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format and is focused on identifying inhibitors of CDK2.

Materials and Reagents:

  • Pyrazolo[3,4-b]pyridine compound library (10 mM in 100% DMSO)

  • Recombinant human CDK2/Cyclin E (e.g., Promega, Cat# V1251)

  • Histone H1 substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • Low-volume, white, 384-well assay plates (e.g., Corning #3673)

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid dispenser

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology

1. Compound Plate Preparation: a. Using an acoustic liquid handler, dispense 10 nL of each 10 mM pyrazolo[3,4-b]pyridine library compound into the corresponding wells of the 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL final reaction volume. b. For control wells, dispense 10 nL of 100% DMSO (negative control, 0% inhibition) and 10 nL of a known CDK2 inhibitor like Staurosporine at a high concentration (e.g., 10 µM final, positive control, 100% inhibition).

2. Kinase Reaction: a. Prepare a 2X enzyme/substrate master mix in Kinase Reaction Buffer. For a 10 µL final volume, this would be a 5 µL addition. b. Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate containing the pre-dispensed compounds. c. Prepare a 2X ATP solution in Kinase Reaction Buffer. d. To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells.[12] e. Seal the plate and incubate for 60 minutes at room temperature.

3. ADP-Glo™ Reagent Addition: a. After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[13] b. Seal the plate and incubate for 40 minutes at room temperature.[13]

4. Kinase Detection Reagent Addition: a. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.[13] b. Seal the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]

5. Data Acquisition: a. Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced, and therefore, inversely proportional to the activity of the kinase inhibitor.

Data Analysis and Hit Triage

The goal of primary HTS data analysis is to flag wells that show statistically significant inhibition of the target enzyme.

Data_Analysis_Workflow Raw_Luminescence Raw Luminescence Data Normalization Normalization to Plate Controls (% Inhibition) Raw_Luminescence->Normalization QC Plate-Level QC (Z'-factor > 0.5) Normalization->QC Hit_Calling Hit Calling (e.g., % Inhibition > 50% or Z-score > 3) QC->Hit_Calling Pass Review Plate Review Plate QC->Review Plate Fail Hit_List Primary Hit List Hit_Calling->Hit_List CDK2_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Active Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK2 inhibits

The CDK2/Cyclin E complex is a critical driver of the G1/S cell cycle transition.

Conclusion

The high-throughput screening of pyrazolo[3,4-b]pyridine libraries represents a powerful strategy for the discovery of novel kinase inhibitors. The success of such a campaign hinges on a well-designed and rigorously validated primary assay, followed by a logical and systematic hit triage process. By employing robust assay technologies like ADP-Glo™, carefully analyzing the data, and utilizing a suite of counter-screens and orthogonal assays, researchers can efficiently identify high-quality, validated hits. These hits, representing novel chemical matter with confirmed activity against therapeutically relevant kinases, serve as the essential starting points for medicinal chemistry efforts in lead optimization and the development of next-generation targeted therapies.

References

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway.
  • Agustin, J. M., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. SLAS Discovery, 23(1), 18-29.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
  • Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Protein & Peptide Letters, 14(8), 753-757.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • ResearchGate. (n.d.). Ribbon diagram of CDK2-cyclin A structure and location of the interface... [Image].
  • ResearchGate. (n.d.). High-throughput screening (HTS) campaign-level data quality control....
  • National Center for Biotechnology Information. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Assay and Drug Development Technologies, 12(3), 159-167.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • National Center for Biotechnology Information. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(11), e49784.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 277(14), 2888-2908.
  • ResearchGate. (n.d.). The structure of monomeric CDK2. (A) Schematic diagram showing the... [Image].
  • UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human).
  • National Center for Biotechnology Information. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3648-3663.
  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS.
  • Wikipedia. (n.d.). Cyclin-dependent kinase.
  • ResearchGate. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • ResearchGate. (n.d.). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors.
  • National Center for Biotechnology Information. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics, 31(15), 2529-2536.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors.
  • Cytoskeleton, Inc. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.

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Application Notes & Protocols: Synthesis and Evaluation of Pyrazolopyridines as Potent and Selective FGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Fibroblast Growth Factor Receptor (FGFR) Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, survival, differentiation, and migration.[1] Under normal physiological conditions, the binding of Fibroblast Growth Factor (FGF) ligands to their cognate FGFRs induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[1] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for tissue homeostasis and development.[2]

However, the dysregulation of FGFR signaling through gene amplification, activating mutations, or chromosomal translocations is a key driver in the pathogenesis of numerous cancers, including bladder, lung, breast, and gastric cancers.[1][3] This aberrant, ligand-independent activation renders cancer cells "addicted" to the FGFR pathway for their growth and survival, making FGFRs highly attractive targets for therapeutic intervention.[3][4] The development of small-molecule inhibitors that selectively target the ATP-binding site of the FGFR kinase domain represents a promising strategy for treating these FGFR-driven malignancies.[1]

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure for FGFR Inhibition

Among the various chemical scaffolds explored for FGFR inhibition, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a particularly effective framework.[1][5] This bicyclic heteroaromatic system is an excellent bioisostere for the purine core of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of the kinase domain.[6] Specifically, the pyrazole N(1)-H and the pyridine nitrogen can act as hydrogen bond donor and acceptor, respectively, anchoring the inhibitor within the active site. This foundational interaction provides a stable platform for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

The strategic placement of substituents on the pyrazolopyridine core allows for fine-tuning of the inhibitor's profile. For example, a substituted phenyl ring at the 6-position can extend into a hydrophobic pocket, with ortho-substituents like chlorine atoms enhancing van der Waals contacts and improving selectivity over other kinases, such as VEGFR2.[1] This guide details a representative synthesis of a potent 1H-pyrazolo[3,4-b]pyridine inhibitor and outlines the essential protocols for its biological characterization.

Synthesis Protocol: A Representative Synthesis of a 1H-Pyrazolo[3,4-b]pyridine FGFR Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a potent FGFR inhibitor based on the 1H-pyrazolo[3,4-b]pyridine scaffold, exemplified by derivatives reported in the literature.[1] The overall workflow is depicted below.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Chlorination cluster_3 Step 4: Suzuki Coupling A 3-Aminopyrazole-4-carboxamide C Pyrazolo[3,4-b]pyridin-4-ol Intermediate A->C + B (Base, Heat) B 2,6-Dichloro-3,5-dimethoxybenzaldehyde D 4-Chloro-1H-pyrazolo[3,4-b]pyridine C->D POCl3 F Final Product: Potent Pyrazolopyridine FGFR Inhibitor D->F + E (Pd Catalyst, Base) E Substituted Boronic Acid/Ester

Caption: Synthetic workflow for a pyrazolopyridine FGFR inhibitor.

Protocol 1: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-4-amine (Analog of Compound 4a)

This protocol is adapted from established synthetic routes for pyrazolopyridine derivatives.[1]

Step 1: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-4(5H)-one

  • To a solution of 3-amino-1H-pyrazole-4-carboxamide (1.0 eq) in acetic acid, add 2,6-dichloro-3,5-dimethoxybenzaldehyde (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 120 °C) for 12-16 hours, monitoring progress by TLC or LC-MS.

    • Rationale: This is a condensation reaction followed by intramolecular cyclization to form the pyrazolopyridine core. Acetic acid serves as both the solvent and a catalyst.

  • Upon completion, cool the mixture to room temperature. A precipitate should form.

  • Filter the solid, wash with cold ethanol and then diethyl ether to afford the desired pyridinone intermediate. Dry under vacuum.

Step 2: Chlorination to 4-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine

  • Suspend the pyridinone intermediate from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 vol).

  • Add a catalytic amount of dimethylformamide (DMF) (0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. The suspension should become a clear solution.

    • Rationale: POCl₃ is a standard reagent used to convert hydroxyl groups on heterocyclic rings (or their keto tautomers) into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the chlorinated intermediate.

Step 3: Nucleophilic Substitution to Yield the Final Product

  • Dissolve the chlorinated intermediate from Step 2 (1.0 eq) in a suitable solvent such as 1,4-dioxane or NMP.

  • Add an excess of the desired amine nucleophile (e.g., a solution of ammonia in methanol for an amino group, or another amine for further derivatization) (5-10 eq).

  • Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.

    • Rationale: The chlorine at the 4-position is activated towards nucleophilic aromatic substitution. The reaction is typically performed under pressure in a sealed tube to reach the required temperature.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to isolate the final pyrazolopyridine inhibitor.

Biological Evaluation Protocols

The characterization of novel pyrazolopyridine inhibitors requires robust in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

FGFR Signaling Pathway

Dysregulation of the FGFR pathway, often through receptor amplification or activating mutations, leads to constitutive activation of downstream pro-survival and proliferative signals. A potent inhibitor must effectively block these signals at their source.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGFR FGFR Dimer P1 Autophosphorylation (pY) FGF FGF Ligand FGF->FGFR Binding & Dimerization FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolopyridine FGFR Inhibitor Inhibitor->P1 BLOCKS

Caption: Simplified FGFR signaling pathway and point of inhibition.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the IC₅₀ value of a compound against a purified FGFR kinase domain. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[7][8]

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[8]

    • Prepare a 2X solution of the appropriate FGFR kinase (e.g., FGFR1, 2, 3, or 4) and its corresponding substrate (e.g., Poly(E,Y)₄) in the kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Serially dilute the pyrazolopyridine inhibitor in DMSO, then further dilute in kinase buffer to create 4X compound solutions.

  • Kinase Reaction:

    • Add 5 µL of the 4X compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 10 µL of the 2X kinase/substrate mix to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated to ATP and produce a luminescent signal by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferative Assay

This protocol measures the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on FGFR signaling.

  • Cell Culture and Seeding:

    • Culture FGFR-dependent cancer cells (e.g., NCI-H1581 [FGFR1-amplified], KATO-III or SNU-16 [FGFR2-amplified]) in their recommended growth medium.[1][9]

    • Harvest cells during the logarithmic growth phase and seed them into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyridine inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control).

    • Incubate the plate for 72 hours at 37 °C in a humidified, 5% CO₂ incubator.

  • Viability Assessment (e.g., using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation & Structure-Activity Relationship (SAR)

The data generated from these assays are critical for understanding the inhibitor's profile and guiding further optimization. A successful pyrazolopyridine inhibitor should exhibit potent activity against the target FGFR isoforms and in FGFR-dependent cell lines, while showing selectivity against other kinases.

Table 1: Representative Biological Data for a Hypothetical Pyrazolopyridine Inhibitor (Compound X)

Assay TypeTarget / Cell LineIC₅₀ / GI₅₀ (nM)
Biochemical Assay FGFR11.5
FGFR22.1
FGFR30.9
FGFR455.7
VEGFR2>1000
Cellular Assay NCI-H1581 (FGFR1)2.5
KATO-III (FGFR2)4.0
KMS-11 (FGFR3)1.8

SAR Insights:

  • Hinge-Binding: As previously mentioned, the N(1)-H of the pyrazole and the adjacent pyridine nitrogen are crucial for forming hydrogen bonds with the backbone of the hinge region (e.g., Ala564 in FGFR1), anchoring the molecule.[1] Methylation of the N(1)-H typically results in a complete loss of activity.[1]

  • Selectivity Pocket: The substitution pattern on the C6-phenyl ring is a key determinant of potency and selectivity. The inclusion of two chlorine atoms at the ortho-positions of a dimethoxyphenyl ring, for instance, enhances potency by making favorable hydrophobic contacts with residues like Val561 and Ala640 in FGFR1, while also providing significant selectivity against kinases like VEGFR2.[1]

  • Solvent-Exposed Region: Modifications at the 4-position of the pyrazolopyridine core, extending into the solvent-exposed region, can be used to modulate pharmacokinetic properties such as solubility and metabolic stability without significantly impacting kinase potency.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a robust and versatile platform for the design of potent and selective FGFR kinase inhibitors. The synthetic routes are well-established, allowing for systematic exploration of structure-activity relationships to optimize biological and pharmaceutical properties. The protocols detailed in this guide provide a comprehensive framework for the synthesis of these inhibitors and their rigorous evaluation, from initial biochemical potency determination to assessment of their anti-proliferative effects in relevant cancer cell models. This integrated approach is essential for advancing promising candidates in the drug development pipeline for FGFR-driven cancers.

References

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Application of pyrazolopyridines in agricultural research as growth regulators

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTES & PROTOCOLS: Pyrazolopyridines as Novel Plant Growth Regulators in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the application of pyrazolopyridine derivatives as plant growth regulators in the agricultural sector. Pyrazolopyridines, a class of bicyclic heterocyclic compounds, have demonstrated significant potential in modulating plant growth and development.[1][2] This document outlines their mechanism of action, provides detailed protocols for their synthesis and biological evaluation, discusses structure-activity relationships, and details analytical methods for their detection in plant tissues. The information presented herein is intended to equip researchers and professionals in agricultural science and agrochemical development with the necessary knowledge to explore and utilize this promising class of compounds.

Introduction: The Rise of Pyrazolopyridines in Agriculture

The quest for novel and effective plant growth regulators (PGRs) is a cornerstone of modern agriculture, aimed at enhancing crop yield, improving stress tolerance, and optimizing plant architecture.[3] Pyrazolopyridines, formed by the fusion of pyrazole and pyridine rings, have emerged as a versatile scaffold in drug design and are now showing significant promise in agriculture.[1][2] Their structural similarity to natural purines suggests an antagonistic relationship in various biological processes, a characteristic that can be harnessed for growth regulation.[4][5] This guide will delve into the practical application of these compounds, moving from foundational principles to advanced experimental protocols.

Mechanism of Action: Influencing Plant Signaling Pathways

While the precise mechanisms are still under active investigation for many derivatives, current research suggests that pyrazolopyridines can influence key plant hormone signaling pathways. Plant hormones are crucial for a wide array of physiological processes, including growth, development, and responses to environmental cues.[6]

One of the primary modes of action for many synthetic PGRs is the inhibition of gibberellin biosynthesis.[7] Gibberellins are responsible for processes like stem elongation and seed germination.[8] By inhibiting their production, pyrazolopyridine compounds can induce a more compact plant stature, which is desirable in many cereal crops to prevent lodging (bending over of the stems).

Furthermore, some pyrazole derivatives have been shown to induce responses similar to the plant hormone ethylene, which is involved in processes like fruit ripening, senescence, and stress responses.[6] For instance, certain pyrazole derivatives can induce the "triple response" in seedlings, characterized by a shortened and thickened hypocotyl, an exaggerated apical hook, and reduced root elongation.[6] This ethylene-like activity can be beneficial for applications such as promoting fruit ripening or enhancing stress tolerance.

Additionally, pyrazolopyridines may interact with other signaling pathways, such as those involving jasmonic acid (JA) and salicylic acid (SA), which are key regulators of plant defense responses against pests and pathogens.[9][10][11] By modulating these pathways, pyrazolopyridines could potentially enhance a plant's natural defenses.

Below is a conceptual diagram illustrating the potential points of intervention for pyrazolopyridines within plant signaling pathways.

PlantSignalingPathway Pyrazolopyridine Pyrazolopyridine Derivative Gibberellin_Pathway Gibberellin Biosynthesis Pyrazolopyridine->Gibberellin_Pathway Inhibits Ethylene_Pathway Ethylene Signaling Pyrazolopyridine->Ethylene_Pathway Modulates Defense_Pathways JA/SA Defense Pathways Pyrazolopyridine->Defense_Pathways Modulates Stem_Elongation Stem Elongation Gibberellin_Pathway->Stem_Elongation Fruit_Ripening Fruit Ripening Ethylene_Pathway->Fruit_Ripening Stress_Response Stress Response Ethylene_Pathway->Stress_Response Pathogen_Resistance Pathogen Resistance Defense_Pathways->Pathogen_Resistance

Caption: Potential intervention points of pyrazolopyridines in plant signaling.

Methodologies and Protocols

This section provides detailed protocols for the synthesis, bioassay, and analysis of pyrazolopyridine-based plant growth regulators.

Synthesis of Pyrazolopyridine Derivatives

The synthesis of the pyrazolopyridine scaffold can be achieved through various established methods. A common and efficient approach involves a one-pot, three-component reaction.[12] This method offers advantages such as operational simplicity and high yields.[12]

Protocol 3.1: One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Materials:

    • Appropriate arylglyoxal (1 mmol)

    • 3-methyl-1-aryl-1H-pyrazol-5-amine (1 mmol)

    • Cyclic 1,3-dicarbonyl compound (e.g., dimedone) (1 mmol)

    • Tetrapropylammonium bromide (TPAB) (catalyst)

    • Water/acetone (1:2) solvent mixture

  • Procedure:

    • Combine the arylglyoxal, 3-methyl-1-aryl-1H-pyrazol-5-amine, and the cyclic 1,3-dicarbonyl compound in the water/acetone solvent.

    • Add a catalytic amount of TPAB to the mixture.

    • Reflux the reaction mixture at 80°C, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature.

    • The product will often precipitate out of the solution. Collect the solid by filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure pyrazolopyridine derivative.

    • Characterize the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.[13]

For more complex structures, multi-step synthetic routes may be necessary, often involving the initial synthesis of a functionalized pyrazole ring followed by the annulation of the pyridine ring.[1][14]

In Vitro and In Vivo Bioassays for Growth Regulatory Activity

Evaluating the biological activity of newly synthesized pyrazolopyridine compounds is a critical step. This typically begins with in vitro assays and progresses to whole-plant (in vivo) studies.

Protocol 3.2.1: Seed Germination and Seedling Growth Assay (In Vitro)

  • Materials:

    • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).

    • Petri dishes with sterile filter paper.

    • Stock solutions of pyrazolopyridine derivatives in a suitable solvent (e.g., DMSO).

    • Growth chamber with controlled light and temperature.

  • Procedure:

    • Prepare a series of dilutions of the pyrazolopyridine compounds in sterile water. The final concentrations should typically range from 0.01 to 100 µM. Include a solvent control (e.g., 0.1% DMSO) and a negative control (water).

    • Place a sterile filter paper in each petri dish and moisten it with 5 mL of the respective test solution.

    • Place a defined number of seeds (e.g., 20-30) on the filter paper in each dish.

    • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

    • After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length of the seedlings.

    • Analyze the data statistically to determine the effect of the compounds on seedling growth.

Protocol 3.2.2: Foliar Spray Application on Whole Plants (In Vivo)

  • Materials:

    • Young, healthy plants of the target crop species (e.g., tomato, wheat, or soybean) grown in pots.

    • Pyrazolopyridine test solutions formulated with a surfactant to ensure even leaf coverage.

    • Handheld sprayer.

    • Greenhouse or controlled environment growth facility.

  • Procedure:

    • Grow the plants to a specific developmental stage (e.g., 3-4 true leaves).

    • Prepare the pyrazolopyridine solutions at various concentrations in water, including a surfactant (e.g., 0.05% Tween-20). Also, prepare a control solution with only water and the surfactant.

    • Apply the solutions as a fine mist to the foliage of the plants until runoff. Ensure complete coverage of all leaves.

    • Return the plants to the greenhouse and continue to grow them under optimal conditions.

    • Over a period of several weeks, record various growth parameters such as plant height, number of leaves, stem diameter, and time to flowering.

    • At the end of the experiment, harvest the plants and measure the fresh and dry biomass of the shoots and roots.

    • For fruiting crops, also measure the number and weight of the fruits to assess the impact on yield.

Below is a workflow diagram for the evaluation of pyrazolopyridine compounds.

EvaluationWorkflow Synthesis Synthesis of Pyrazolopyridine Derivatives InVitro In Vitro Bioassay (Seed Germination) Synthesis->InVitro Screening InVivo In Vivo Bioassay (Whole Plant) InVitro->InVivo Promising Candidates Analysis Data Analysis & Structure-Activity Relationship InVitro->Analysis FieldTrial Field Trial (Crop Yield) InVivo->FieldTrial Lead Compounds InVivo->Analysis FieldTrial->Analysis

Caption: Workflow for evaluating pyrazolopyridine growth regulators.

Analytical Methods for Residue Analysis

To ensure food safety and to understand the fate of these compounds in the environment, robust analytical methods for their detection in plant tissues and soil are essential. A common and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

Protocol 3.3: QuEChERS Extraction and LC-MS/MS Analysis

  • Materials:

    • Homogenized plant tissue sample (e.g., leaves, fruit, or roots).

    • Acetonitrile.

    • Magnesium sulfate (MgSO₄).

    • Sodium chloride (NaCl).

    • Primary secondary amine (PSA) sorbent.

    • C18 sorbent.

    • Graphitized carbon black (GCB) for pigmented samples.

    • Centrifuge and centrifuge tubes.

    • LC-MS/MS system.

  • Procedure:

    • Extraction:

      • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

      • Shake vigorously for 1 minute.

      • Centrifuge at 4000 rpm for 5 minutes.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

      • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing the appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

      • Vortex for 30 seconds.

      • Centrifuge at 10,000 rpm for 2 minutes.

    • Analysis:

      • Take the supernatant and filter it through a 0.22 µm syringe filter.

      • Inject an aliquot into the LC-MS/MS system for quantification.

      • Develop a specific LC-MS/MS method for the target pyrazolopyridine compound, including optimization of precursor and product ions, collision energy, and chromatographic conditions.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of pyrazolopyridines and their biological activity is crucial for designing more potent and selective growth regulators.[16][17] SAR studies involve synthesizing a series of analogues with systematic modifications to the core structure and evaluating their activity.

Key structural features that can be modified and their potential impact on activity include:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole moiety can significantly influence activity. For example, electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with target receptors.

  • Substituents on the Pyridine Ring: Similar to the pyrazole ring, modifications to the pyridine ring can modulate the compound's biological profile.

  • Linker and Functional Groups: The type of linker connecting the pyrazolopyridine core to other chemical moieties, as well as the presence of specific functional groups (e.g., esters, amides), can impact factors like solubility, cell permeability, and metabolic stability.[17]

Table 1: Hypothetical Structure-Activity Relationship Data for Pyrazolopyridine Analogs on Wheat Seedling Growth

Compound IDR1-substituent (Pyridine)R2-substituent (Pyrazole)Root Elongation Inhibition (IC50, µM)Shoot Elongation Inhibition (IC50, µM)
PP-01HH55.278.1
PP-024-ClH12.525.8
PP-034-OCH₃H48.965.3
PP-04H3-CH₃35.145.7
PP-054-Cl3-CH₃5.810.2

This data is for illustrative purposes only.

The hypothetical data in Table 1 suggests that the presence of an electron-withdrawing group (Cl) at the R1 position and a methyl group at the R2 position enhances the inhibitory activity on both root and shoot elongation.

Conclusion and Future Perspectives

Pyrazolopyridines represent a highly promising class of compounds for the development of novel plant growth regulators. Their versatile chemistry allows for the synthesis of a wide range of derivatives with diverse biological activities.[1][18] Future research should focus on elucidating the precise molecular targets of these compounds within plant cells, which will enable more rational design of next-generation PGRs. Additionally, field trials are essential to validate the efficacy of lead compounds under real-world agricultural conditions and to assess their environmental impact.[19] The continued exploration of the pyrazolopyridine scaffold is poised to make significant contributions to sustainable agriculture and global food security.

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Application Notes & Protocols: The Development of Pyrazolo[3,4-b]Pyridine-Based Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases.[1] This has led to its exploration in a multitude of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3] Notably, this scaffold has emerged as a promising framework for the development of novel anti-inflammatory agents.[4] These compounds often function by inhibiting key mediators of the inflammatory cascade, such as kinases and enzymes involved in pro-inflammatory signaling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyrazolo[3,4-b]pyridine derivatives as potent anti-inflammatory drugs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key pathways and workflows to ensure a robust and reproducible drug discovery process.

Rationale and Target Identification: Why Pyrazolo[3,4-b]pyridines?

The inflammatory response, while a critical defense mechanism, can lead to chronic and debilitating diseases when dysregulated. Key signaling pathways are often driven by protein kinases and enzymes like cyclooxygenases (COX). The pyrazolo[3,4-b]pyridine core serves as an excellent bioisostere for the purine ring of ATP, making it an ideal starting point for designing inhibitors that target the ATP-binding sites of various kinases.[5]

Several key inflammatory targets have been successfully modulated by pyrazolo[3,4-b]pyridine derivatives:

  • TANK-Binding Kinase 1 (TBK1): A noncanonical IKK family kinase, TBK1 is a crucial node in innate immunity signaling.[6] Its activation, downstream of Toll-like receptors (TLRs) and STING, leads to the phosphorylation of transcription factors like IRF3/7, inducing the expression of type I interferons and other pro-inflammatory genes.[6][7] Potent pyrazolo[3,4-b]pyridine inhibitors of TBK1 have been developed, demonstrating a clear mechanism for suppressing neuroinflammation and autoimmune responses.[6]

  • Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. While non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes, many lack selectivity, leading to gastrointestinal side effects from COX-1 inhibition. Novel pyrazolo[3,4-b]pyridines have been synthesized as highly selective COX-2 inhibitors, offering a potentially safer therapeutic profile.[8][9]

  • Pro-inflammatory Cytokines (TNF-α & IL-6): The production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a hallmark of inflammation. Certain pyrazolo[3,4-b]pyridine derivatives have been shown to effectively inhibit the production of these cytokines, representing a critical downstream validation of their anti-inflammatory potential.[4]

Key Inflammatory Signaling Pathway

The diagram below illustrates a simplified inflammatory pathway, highlighting the intervention points for pyrazolo[3,4-b]pyridine-based inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR / STING TBK1 TBK1 TLR->TBK1 Activation IRF3 IRF3/7 TBK1->IRF3 NFkB NF-κB TBK1->NFkB COX2 COX-2 PGs Prostaglandins COX2->PGs Synthesis AA Arachidonic Acid AA->COX2 Cytokines TNF-α, IL-6, IFN-β IRF3->Cytokines Transcription NFkB->Cytokines Inhibitor Pyrazolo[3,4-b]pyridine Inhibitors Inhibitor->TBK1 Inhibitor->COX2

Caption: Intervention points of pyrazolo[3,4-b]pyridine inhibitors.

General Synthetic Strategies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly approached from two retrosynthetic strategies: constructing the pyridine ring onto a pre-existing pyrazole, or vice-versa.[10] The former is more common and versatile.

Workflow: Pyridine Ring Annulation on a Pyrazole Core

G cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Product Aminopyrazole 5-Aminopyrazole Derivative (A) Condensation Cyclocondensation (e.g., Friedländer Annulation) Aminopyrazole->Condensation Biselectrophile 1,3-Biselectrophile (B) (e.g., α,β-unsaturated ketone, 1,3-diketone) Biselectrophile->Condensation Core Pyrazolo[3,4-b]pyridine Core Condensation->Core

Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridines.

Protocol 2.1: Synthesis via ZrCl₄-Catalyzed Cyclization

This protocol describes a robust method for synthesizing 4,6-disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridines from a 5-aminopyrazole and an α,β-unsaturated ketone.[2]

Principle: The reaction proceeds via a Michael addition of the 5-aminopyrazole to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration, catalyzed by Zirconium tetrachloride (ZrCl₄), to form the fused pyridine ring.

Materials and Reagents:

  • α,β-Unsaturated ketone (e.g., (E)-4-(dimethylamino)but-3-en-2-one) (1.0 eq)

  • 5-Amino-1-phenyl-pyrazole (1.0 eq)

  • Zirconium tetrachloride (ZrCl₄) (0.3 eq)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Standard glassware for reflux and workup

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in EtOH (0.5 mL) at room temperature.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.

  • Rationale: Degassing is crucial to remove oxygen, which can interfere with the catalyst and lead to side reactions, thereby improving yield and purity.

  • Add ZrCl₄ (0.15 mmol, 0.3 eq) to the reaction mixture.

  • Stir the mixture vigorously at 95 °C for 16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Perform a liquid-liquid extraction. Add CHCl₃ and water to the residue. Separate the organic and aqueous layers.

  • Wash the aqueous phase twice more with CHCl₃.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine derivative.[2]

In Vitro Screening Cascade

A tiered screening approach is essential for efficiently identifying promising candidates. This cascade moves from high-throughput target-based assays to more complex, physiologically relevant cell-based models.

Workflow: Anti-Inflammatory Screening Cascade

G cluster_0 Primary Screening (Target-Based) cluster_1 Secondary Screening (Cell-Based) cluster_2 Lead Candidate Selection KinaseAssay Kinase Inhibition Assay (e.g., TBK1) CytokineRelease Cytokine Release Assay (LPS-stimulated Macrophages) KinaseAssay->CytokineRelease COXAssay COX-1/COX-2 Inhibition Assay COXAssay->CytokineRelease Toxicity Cytotoxicity Assay (e.g., MTT) CytokineRelease->Toxicity Lead Potent, Selective, and Non-toxic Hits Toxicity->Lead

Caption: A tiered workflow for in vitro screening.

Protocol 3.1: TBK1 Kinase Inhibition Assay (Z′-LYTE™ Assay)

Principle: This is a fluorescence-based immunoassay that measures kinase activity. The assay uses a synthetic peptide substrate that is phosphorylated by TBK1. A development reagent containing a site-specific protease is added, which cleaves only the non-phosphorylated peptide, disrupting FRET (Förster Resonance Energy Transfer). Thus, high fluorescence indicates high kinase inhibition.[6]

Materials and Reagents:

  • Recombinant human TBK1 enzyme

  • Z′-LYTE™ Kinase Assay Kit - Ser/Thr (Thermo Fisher Scientific)

  • Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., BX795)[6]

  • ATP solution

  • Assay buffer

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to test a range from 1 µM down to low nM concentrations.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or control.

  • Add 5 µL of a mixture of the peptide substrate and ATP in assay buffer.

  • Critical Step: Initiate the kinase reaction by adding 2.5 µL of the TBK1 enzyme solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the enzymatic reaction by adding 5 µL of the Development Reagent.

  • Incubate for another 1 hour at room temperature to allow for substrate cleavage.

  • Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (445/520). The percent inhibition is determined relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase component is activated by the addition of arachidonic acid and catalyzes the oxidation of a chromogenic substrate (e.g., TMPD), which can be measured colorimetrically.[8]

Materials and Reagents:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Heme

  • Arachidonic acid

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and a reference drug (e.g., Celecoxib)[8]

  • 96-well plate

  • Spectrophotometer plate reader

Procedure:

  • Prepare enzyme solutions by diluting COX-1 or COX-2 with assay buffer containing heme.

  • In a 96-well plate, add the enzyme solution, the test compound (in DMSO), and the colorimetric substrate (TMPD).

  • Incubate the mixture at 25 °C for 5 minutes.

  • Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately read the absorbance at 590 nm every minute for 5 minutes to determine the reaction rate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Compound ExampleTargetIC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
15y TBK10.2N/A[6]
BX795 (Control)TBK17.1N/A[6]
IVb COX-2->100 (High)[8]
Celecoxib (Control)COX-2-High[8]

In Vivo Efficacy Models

After demonstrating potent and selective in vitro activity, lead compounds must be evaluated in animal models of inflammation to assess their efficacy and safety in vivo.

Protocol 4.1: Carrageenan-Induced Rat Paw Edema

Principle: This is a widely used and validated model for acute inflammation.[11][12] Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[13][14]

Materials and Reagents:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin)[15]

  • Plebysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Acclimatize animals for at least 48 hours before the experiment. Fast the animals overnight with free access to water.

  • Divide animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

  • Expected Results: A potent anti-inflammatory compound will show a statistically significant reduction in paw volume compared to the vehicle control group. The time course of inhibition can provide insights into the compound's pharmacodynamics.[14][15]

Treatment GroupDose (μM/kg)% Edema Inhibition (at 3h)Reference
Indomethacin2844.4%[15]
Compound 15 2844.4%[15]
Compound 29 2834.7%[15]

References

  • Barreiro, E. J., et al. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • El-Sayed, M. A. A., et al. (2018). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme.
  • Deng, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Abdel-Aziz, A. A., et al. (2012). Synthesis and anti-inflammatory evaluation of some pyrazolo[3,4-b]pyridines.
  • Abad-García, B., et al. (2022).
  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. [Link]
  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]
  • Deng, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines.
  • Saso, L., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]
  • Metwally, K. A., et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][8][16][17]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry. [Link]
  • Wang, L., et al. (2019).
  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. MDPI. [Link]
  • Al-Omair, M. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
  • Fayed, E. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
  • Kumar, D., et al. (2021). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors.
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Abad-García, B., et al. (2022).
  • Gettsy, P., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research. [Link]
  • Grigoryan, A. S., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. [Link]
  • El-Gamal, M. I., et al. (2024).
  • Gomaa, A. M., et al. (2023). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purine bases, leading to a wide range of biological activities.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during the synthesis of these compounds and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the pyrazolo[3,4-b]pyridine core?

There are two primary and widely employed strategies for constructing the pyrazolo[3,4-b]pyridine skeleton:

  • Annulation of a pyridine ring onto a pre-existing pyrazole: This is the most common approach and typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-bielectrophilic synthon.[3][4] Common bielectrophiles include 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and their equivalents.[3]

  • Annulation of a pyrazole ring onto a pre-existing pyridine: This method starts with a suitably substituted pyridine derivative, which is then cyclized to form the pyrazole ring. For example, 2-chloro-3-cyanopyridines can react with hydrazine hydrate to yield 3-amino-1H-pyrazolo[3,4-b]pyridines.[4]

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones with 5-aminopyrazoles.[3][5] The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl groups or the β-carbon of the enone system.[3]

To control regioselectivity, consider the following:

  • Choice of Substrates: Utilize symmetrical 1,3-dicarbonyl compounds if the desired substitution pattern allows. When using unsymmetrical substrates, the difference in electrophilicity between the two reactive sites will dictate the major regioisomer. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the CF₃ group is more electrophilic and will preferentially react.[3]

  • Reaction Conditions: The catalyst and solvent can sometimes influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[5]

  • Separation of Isomers: If a mixture of regioisomers is unavoidable, they can often be separated by flash column chromatography. A gradient elution with a solvent system like hexane and ethyl acetate is a good starting point.[5]

Q3: What are the key factors influencing the yield of my pyrazolo[3,4-b]pyridine synthesis?

Low yields are a common issue and can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the starting materials, particularly the 5-aminopyrazole, can significantly hinder the reaction.[5] Always ensure high purity of your reactants, and recrystallize or purify them if necessary.

  • Catalyst Selection and Loading: The choice of catalyst is critical. While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have demonstrated high efficacy.[4][5] The catalyst loading should also be optimized; for example, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was found to be optimal.[5][6]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics. A solvent screen is recommended to find the optimal medium. Ethanol is a frequently used solvent, while in some cases, solvent-free conditions at elevated temperatures have proven to be high-yielding.[5]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of pyrazolo[3,4-b]pyridines.

Issue 1: Low or No Product Formation

If you are observing very low yields or no desired product, a systematic approach to troubleshooting is necessary.

Troubleshooting Decision Tree

start Low/No Product check_purity Are starting materials pure? start->check_purity purify Purify/Recrystallize Starting Materials check_purity->purify No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify->check_conditions optimize_catalyst Screen Catalysts & Optimize Loading check_conditions->optimize_catalyst No check_workup Is the work-up procedure appropriate? check_conditions->check_workup Yes optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent optimize_temp_time Optimize Temperature & Time optimize_solvent->optimize_temp_time monitor_tlc Monitor reaction by TLC optimize_temp_time->monitor_tlc monitor_tlc->check_workup modify_workup Modify Work-up Protocol check_workup->modify_workup No success Improved Yield check_workup->success Yes modify_workup->success

Caption: Troubleshooting workflow for low product yield.

Detailed Recommendations:

Potential Cause Recommendation Citation
Impure Starting Materials Ensure the purity of all reactants, especially the 5-aminopyrazole. If in doubt, purify by recrystallization or column chromatography.[5]
Suboptimal Catalyst Screen different catalysts. While traditional choices include acetic acid, consider Lewis acids like ZrCl₄ or heterogeneous catalysts like AC-SO₃H. Optimize the catalyst loading; too much or too little can be detrimental.[1][5][6]
Inappropriate Solvent The solubility of reactants is key. Perform a solvent screen with common solvents like ethanol, DMF, or consider solvent-free conditions. For some reactions, a mixture of solvents like EtOH/DMF has been found to be optimal.[1][5]
Incorrect Temperature/Time Monitor the reaction progress closely using TLC to determine the ideal reaction time. Optimize the temperature; some reactions proceed at room temperature, while others require heating to 95-100°C.[5]
Ineffective Work-up A proper work-up is crucial to remove catalysts and inorganic salts which can interfere with purification. This may involve aqueous washes, extraction, and drying over an appropriate agent like Na₂SO₄.[5]
Issue 2: Difficulty in Product Purification

Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of closely eluting byproducts.

Purification Strategy:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[5]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[5]

  • Work-up Procedure: Ensure that the work-up procedure effectively removes any residual catalyst or salts, as these can complicate the purification process.[5]

Experimental Protocols

The following are general, adaptable procedures for common pyrazolo[3,4-b]pyridine syntheses.

Protocol 1: Synthesis from α,β-Unsaturated Ketones

This protocol is adapted from a procedure utilizing ZrCl₄ as a catalyst.[1]

General Workflow

start Combine Reactants degas Degas Mixture start->degas add_catalyst Add Catalyst (ZrCl4) degas->add_catalyst heat Heat Reaction (e.g., 95°C) add_catalyst->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.

Step-by-Step Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.[1]

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.[1]

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water, separate the layers, and extract the aqueous phase with CHCl₃.[1]

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Three-Component Synthesis

This is a general guideline for a one-pot, three-component synthesis.

Step-by-Step Procedure:

  • In a suitable flask, combine the aldehyde (1 mmol), active methylene compound (e.g., malononitrile or ethyl acetoacetate) (1 mmol), and 5-aminopyrazole (1 mmol) in a solvent such as ethanol.[5]

  • Add the catalyst (e.g., a few drops of acetic acid or a catalytic amount of a Lewis acid).[5]

  • Stir the reaction mixture at the optimized temperature (can range from room temperature to reflux).[5]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography or recrystallization.[5]

Catalyst and Solvent Optimization Data

The following table summarizes the optimization of reaction conditions from a study on a Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridines.[7]

Entry Catalyst (0.1 equiv) Solvent Temperature Time (h) Yield (%)
1CuCl₂CHCl₃rt4820
2Copper(II) acetateCHCl₃rt1080
3Copper(II) acetylacetonate CHCl₃ rt 10 94
4Copper(II)ethyl acetoacetateCHCl₃rt1060
5Cu(OTf)₂CHCl₃rt2466
6Copper(II) acetylacetonateToluenert-68
7Copper(II) acetylacetonateCH₂Cl₂rt-85
8Copper(II) acetylacetonateBenzenereflux-40
9Copper(II) acetylacetonateAcetonitrilereflux-20

Data adapted from ACS Omega, 2024.[7]

This data clearly indicates that for this specific transformation, copper(II) acetylacetonate in chloroform at room temperature provides the highest yield. Such optimization tables are crucial for developing a robust synthetic protocol.

References

  • Barreiro, G., et al. (2022).
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
  • Barreiro, G., et al. (2022).
  • Kumar, R. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
  • Christodoulou, M. S., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(15), 2792. [Link]
  • Various Authors. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6475. [Link]
  • Shaabani, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14145. [Link]
  • Ramzan, M., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. [Link]
  • Various Authors. (2020). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Request PDF. [Link]
  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [Link]
  • Various Authors. (2016). Optimization of the reaction conditions for the synthesis of pyrazole...
  • Various Authors. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 238, 114479. [Link]
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1845. [Link]
  • Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]
  • Abdel-Mohsen, S. A. (2014). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1490. [Link]
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

Sources

Troubleshooting low yield in 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical heterocyclic building block in medicinal chemistry, notably as a precursor for kinase inhibitors like Ruxolitinib. Achieving high, reproducible yields is paramount for successful drug development campaigns. This guide is structured as a series of troubleshooting questions and answers to address common challenges encountered in the laboratory, blending established chemical principles with practical, field-tested advice.

Troubleshooting Guide: Addressing Low Yield

Low product yield can be a significant impediment, consuming valuable time and resources. The following sections address the most frequently encountered issues in a logical, step-by-step manner.

Q1: My overall yield is significantly lower than reported in the literature. Where should I start my investigation?

This is the most common issue and typically points to foundational problems in one of three areas: starting materials, reaction conditions, or stoichiometry. Before delving into complex side reactions, it's crucial to validate these core parameters.

  • Purity of Starting Materials: The synthesis of the pyrazolo[3,4-b]pyridine core often begins with precursors like 3-amino-1H-pyrazole-4-carbonitrile or related aminopyrazoles. The purity of these materials is non-negotiable. Contaminants can interfere with the cyclization or subsequent substitution reactions.

    • Actionable Advice: Always verify the purity of your starting materials by ¹H NMR and/or LC-MS before starting the reaction. If using commercially available reagents that have been stored for a long time, consider recrystallization or purification.

  • Reaction Conditions:

    • Atmosphere: The pyrazole and pyridine rings, especially when functionalized with electron-donating groups, can be susceptible to oxidation. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is a best practice that prevents the formation of undesired oxidized byproducts.

    • Temperature Control: Many steps, particularly the final hydrazinolysis, are highly exothermic. Poor temperature control can lead to runaway reactions and the formation of tars and decomposition products.

    • Solvent Quality: Ensure you are using dry, reaction-appropriate solvents. Water can interfere with many of the condensation and substitution reactions involved.

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to incomplete reactions or the formation of side products. For instance, in the final step, an insufficient amount of hydrazine hydrate will result in unreacted chloro- or bromo-precursor, complicating purification.

Below is a systematic workflow for initial troubleshooting.

G cluster_0 Initial Troubleshooting Workflow start Low Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Pass purify_sm Action: Purify or Re-order Starting Materials check_sm->purify_sm Fail check_cond Review Reaction Conditions (Atmosphere, Temp, Solvent) cond_ok Conditions Correct check_cond->cond_ok Pass adjust_cond Action: Optimize Conditions (e.g., Dry Solvent, Inert Gas) check_cond->adjust_cond Fail check_stoich Confirm Reagent Stoichiometry (Molar Ratios) stoich_ok Stoichiometry Correct check_stoich->stoich_ok Pass adjust_stoich Action: Recalculate and Re-weigh Reagents check_stoich->adjust_stoich Fail sm_ok->check_cond cond_ok->check_stoich proceed Proceed to Side Reaction Analysis stoich_ok->proceed

Caption: A logical workflow for diagnosing the root cause of low yield.

Q2: My TLC/LC-MS analysis shows multiple spots besides my starting material and product. What are the likely side products?

The formation of multiple byproducts is a common issue, especially if the reaction conditions are not finely tuned. Identifying these impurities is key to mitigating their formation.

Potential Side Product Plausible Cause Identification (vs. Product) Mitigation Strategy
Dimerization Product High reaction temperature or prolonged reaction time, especially in the presence of a base.Higher molecular weight peak in LC-MS (approx. 2x product mass).Lower the reaction temperature. Reduce reaction time and monitor closely by TLC/LC-MS.
N-N Bond Cleavage Product Reductive cleavage of the hydrazine moiety. Can be caused by certain metal catalysts or impurities.Loss of N₂H₃ group, replaced by H. Mass will be lower by 31 Da.Ensure reagents and solvents are free from problematic metal contaminants. Use high-purity hydrazine hydrate.
Over-substitution Reaction of the product with another molecule of the halo-precursor.Higher molecular weight peak in LC-MS.Use a sufficient excess of hydrazine hydrate to ensure it outcompetes the product as a nucleophile.
Incomplete Cyclization Issues in the formation of the pyrazolopyridine core.Intermediate species will have different polarity and molecular weight.Re-evaluate the cyclization conditions (catalyst, temperature, solvent) as described in Q3.
Q3: The final hydrazine displacement seems inefficient. How can I optimize the conversion of 6-chloro-1H-pyrazolo[3,4-b]pyridine?

This step is a classical Nucleophilic Aromatic Substitution (SNAr) reaction. Its success hinges on the electrophilicity of the pyridine ring and the nucleophilicity of the hydrazine.

  • Mechanism & Activation: The pyrazolo-fused ring system activates the C6 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is crucial for the reaction to proceed.

G cluster_1 SNAг Mechanism: Hydrazine Displacement Reactants 6-Cl-Pyrazolopyridine + H₂N-NH₂ TS1 Transition State 1 Reactants->TS1 Attack at C6 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Leaving Group Expulsion Products 6-Hydrazinyl-Product + HCl TS2->Products

Caption: The SNAr pathway for hydrazinolysis.

  • Critical Parameters for Optimization:

    • Hydrazine Source & Stoichiometry: Use hydrazine hydrate (N₂H₄·H₂O) as it is a potent nucleophile and a convenient liquid. A significant excess (5-10 equivalents) is recommended to ensure the reaction goes to completion and to minimize potential side reactions where the product itself acts as a nucleophile.

    • Temperature Control: The reaction is often highly exothermic. It is best practice to add the hydrazine hydrate dropwise to the solution of the chloro-precursor at a lower temperature (e.g., 0-10 °C) before gently heating to drive the reaction to completion (e.g., 80-110 °C). Monitor the internal temperature carefully.

    • Solvent: Protic solvents like ethanol, n-butanol, or even water can be effective as they can help stabilize the charged intermediate. A higher boiling point solvent like n-butanol is often used to allow for higher reaction temperatures.

Exemplary Protocol: Hydrazinolysis

  • Under an Argon atmosphere, dissolve 1.0 equivalent of 6-chloro-1H-pyrazolo[3,4-b]pyridine in n-butanol (approx. 10 mL per gram of starting material).

  • Cool the mixture to 10 °C using an ice bath.

  • Add hydrazine hydrate (8.0 equivalents) dropwise over 20 minutes, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. The product often precipitates upon cooling. Proceed with work-up as described in Q5.

Q4: My product appears to be degrading during work-up or purification. What are the best practices for isolation?

This compound is a polar, basic compound. Its stability can be compromised by overly harsh acidic or basic conditions, as well as prolonged exposure to air.

  • Work-up:

    • After cooling the reaction mixture, the product often precipitates. It can be collected by filtration.

    • If the product remains in solution, it can be precipitated by carefully adding the reaction mixture to cold water or an anti-solvent like heptane.

    • Avoid strong acids during work-up, as the hydrazinyl group can be protonated, making the product highly water-soluble and difficult to extract.

  • Purification:

    • Recrystallization: This is often the most effective method for obtaining high-purity material. Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and water.

    • Column Chromatography: Due to its polarity, silica gel chromatography can be challenging. It is advisable to use a polar mobile phase and sometimes to pre-treat the silica with a small amount of a basic modifier like triethylamine to prevent streaking.

Recommended Purification Parameters

Technique Stationary Phase Mobile Phase / Solvent System Key Considerations
Column Chromatography Silica Gel (230-400 mesh)Dichloromethane : Methanol (e.g., 95:5 to 90:10 v/v) + 0.5% TriethylamineThe addition of triethylamine is crucial to prevent product tailing on the acidic silica.
Recrystallization N/AEthanol, Isopropanol, or Acetonitrile/WaterDissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly for optimal crystal formation.

Frequently Asked Questions (FAQs)

  • Q: What is the typical appearance of the final product?

    • A: this compound is typically an off-white to pale yellow solid. A significant deviation in color (e.g., dark brown or black) may indicate impurities or decomposition.

  • Q: Is the compound air-sensitive?

    • A: Hydrazines can be susceptible to air oxidation over time. While the solid is relatively stable, it is best practice to store it under an inert atmosphere (nitrogen or argon) in a cool, dark place.

  • Q: Can I use a different hydrazine source, like anhydrous hydrazine?

    • A: While anhydrous hydrazine can be used, it is highly toxic and dangerously explosive. Hydrazine hydrate is much safer to handle in a standard laboratory setting and is effective for this transformation.

  • Q: What are the best solvents for NMR analysis?

    • A: DMSO-d₆ is the recommended solvent as it will solubilize the polar product well and allow for the observation of exchangeable N-H protons.

References

  • Shi, J., et al. (2012). The discovery of a potent and selective JAK1/2 inhibitor (Ruxolitinib) for the treatment of myelofibrosis. Journal of Medicinal Chemistry.
  • Cervantes-Luevano, K.E., et al. (2018). Recent Advances in the Synthesis of Pyrazolo[3,4-b]pyridines. Chemistry of Heterocyclic Compounds.
  • Ian, M. (2012). Nucleophilic Aromatic Substitution. Organic Chemistry (2nd Edition).
  • Cui, J., et al. (2011). Preparation of pyrazolopyridine compounds as c-Met inhibitors. US Patent US20110201595A1.

Technical Support Center: Mastering Regioselectivity in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted pyrazolopyridines. As a scaffold of immense interest in drug discovery, the precise control of substituent placement—regioselectivity—is paramount for achieving desired pharmacological outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the underlying mechanistic principles to empower you to overcome common regioselectivity challenges in your laboratory work.

Section 1: Understanding the Core Challenge: The Formation of Regioisomers

The most prevalent issue in pyrazolopyridine synthesis, particularly for the widely explored pyrazolo[3,4-b]pyridine isomer, is the potential for forming a mixture of regioisomers. This typically arises when condensing a substituted 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound. The two nucleophilic centers of the aminopyrazole (the exocyclic amino group and the N1-nitrogen of the pyrazole ring) can attack the two distinct electrophilic carbonyl carbons of the dicarbonyl compound, leading to two possible products.

G cluster_reactants Reactants cluster_products Potential Products Aminopyrazole 5-Aminopyrazole (Two Nucleophilic Centers) Attack_1 Pathway 1 Aminopyrazole->Attack_1 Nucleophilic Attack Attack_2 Pathway 2 Aminopyrazole->Attack_2 Nucleophilic Attack Dicarbonyl Unsymmetrical 1,3-Dicarbonyl (Two Electrophilic Centers) Dicarbonyl->Attack_1 Dicarbonyl->Attack_2 Regioisomer_A Regioisomer A Regioisomer_B Regioisomer B Attack_1->Regioisomer_A Attack_2->Regioisomer_B

Controlling which of these pathways is favored is the key to achieving high regioselectivity. This guide will equip you with the knowledge to manipulate your reaction conditions to favor the formation of your desired product.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during pyrazolopyridine synthesis in a direct question-and-answer format.

Q1: I'm reacting a 5-aminopyrazole with an unsymmetrical 1,3-diketone and getting a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A1: This is a classic challenge in pyrazolo[3,4-b]pyridine synthesis. The regiochemical outcome is a delicate balance of steric and electronic factors, which can be influenced by the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Analyze Your Substrates: The inherent electronic properties of your 1,3-diketone are the primary drivers of regioselectivity. A significant difference in the electrophilicity of the two carbonyl carbons will favor the initial attack of the more nucleophilic center of the aminopyrazole at the more electrophilic carbonyl. For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group is significantly more electrophilic.[1]

  • Solvent Selection is Crucial: The choice of solvent can dramatically alter the regioisomeric ratio. Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in pyrazole synthesis, a principle that can be extended to pyrazolopyridines. These solvents can stabilize intermediates and transition states differently, favoring one reaction pathway over the other.

  • Leverage Catalysis:

    • Acid Catalysis: The use of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is common. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially amplifying the inherent electronic differences between the two carbonyls.

    • Lewis Acid Catalysis: Lewis acids such as ZrCl₄ can also be employed to activate the dicarbonyl compound and influence regioselectivity.[2]

  • Temperature Optimization: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control. It is advisable to initially run the reaction at a lower temperature to favor the kinetically controlled product, which is often the result of the initial attack at the most electrophilic center.

Q2: How can I definitively determine the structure of the major regioisomer I've synthesized?

A2: Unequivocal structural elucidation is critical. While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR techniques are the gold standard for distinguishing between regioisomers.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful tool for this purpose. HMBC shows correlations between protons and carbons that are 2-3 bonds away. By observing the long-range correlations from key protons (e.g., the methyl groups on the pyridine ring or substituents on the pyrazole ring) to the carbons of the pyrazolopyridine core, you can piece together the connectivity and definitively assign the structure.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals through-space correlations between protons that are in close proximity. This can be particularly useful for confirming the relative positions of substituents. For example, a NOESY correlation between a proton on a substituent at the 4-position of the pyridine ring and a proton on a substituent at the 3-position of the pyrazole ring would confirm their adjacency.

G Start Mixture of Regioisomers NMR_Analysis Acquire 1D and 2D NMR Data (¹H, ¹³C, HMBC, NOESY) Start->NMR_Analysis HMBC Analyze HMBC Correlations (Key long-range H-C couplings) NMR_Analysis->HMBC NOESY Analyze NOESY Correlations (Through-space proton proximities) NMR_Analysis->NOESY Structure_Elucidation Unequivocal Structure Determination HMBC->Structure_Elucidation NOESY->Structure_Elucidation X_Ray Single Crystal X-ray Diffraction (Ultimate Confirmation, if possible) Structure_Elucidation->X_Ray

Q3: I am attempting to synthesize a pyrazolo[1,5-a]pyridine and am getting low yields and multiple products. What are the key parameters to control for this isomer?

A3: The synthesis of pyrazolo[1,5-a]pyridines often involves different strategies than their pyrazolo[3,4-b] counterparts, with the [3+2] cycloaddition of N-aminopyridinium salts or ylides with alkynes or alkenes being a common and effective method.[3][4][5][6][7][8]

  • Generation of the 1,3-Dipole: The in situ generation of the N-aminopyridinium ylide from the corresponding N-aminopyridinium salt using a base is a critical step. The choice of base (e.g., K₂CO₃, Et₃N) and solvent can influence the concentration and stability of the reactive ylide.

  • The Nature of the Dipolarophile: The electronic nature of the alkyne or alkene partner is crucial. Electron-deficient dipolarophiles generally exhibit higher reactivity in these cycloadditions.

  • Control of Reaction Conditions:

    • Temperature: These reactions can be sensitive to temperature. Running the reaction at room temperature or with gentle heating is often sufficient.

    • Catalyst: While many of these reactions are base-promoted, some protocols may employ a metal catalyst to facilitate the cycloaddition and control regioselectivity.[9]

    • Atmosphere: Some reactions may be sensitive to air or moisture, so conducting them under an inert atmosphere (e.g., nitrogen or argon) can improve yields and reproducibility.

Section 3: Data-Driven Strategies for Improving Regioselectivity

The following table summarizes quantitative data on the effect of reaction conditions on the regioselectivity of pyrazolo[3,4-b]pyridine synthesis. This data should serve as a practical guide for selecting optimal conditions in your experiments.

5-Aminopyrazole1,3-Dicarbonyl CompoundSolventCatalystTemp (°C)Regioisomeric Ratio (A:B)Reference
3-methyl-1-phenyl-5-aminopyrazole1,1,1-trifluoro-2,4-pentanedioneEthanolAcetic AcidReflux>95:5[1]
3-methyl-1-phenyl-5-aminopyrazoleBenzoylacetoneEthanolAcetic AcidReflux60:40[1]
3-methyl-1-phenyl-5-aminopyrazoleBenzoylacetoneTFEAcetic AcidReflux85:15N/A
5-amino-1-phenylpyrazole(E)-4-phenylbut-3-en-2-oneDMF/EtOHZrCl₄95Single Isomer[2][10]
5-aminopyrazole derivativesVarious aldehydes and active methylene compoundsSolvent-freeFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂100High[11]

Regioisomer A is typically the product where the exocyclic amino group of the aminopyrazole attacks the more electrophilic carbonyl of the 1,3-dicarbonyl. TFE data is illustrative based on general principles of using fluorinated alcohols to enhance regioselectivity.

Section 4: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for achieving high regioselectivity in pyrazolopyridine synthesis.

Protocol 1: Highly Regioselective Synthesis of a 4-Trifluoromethyl-Pyrazolo[3,4-b]pyridine

This protocol leverages the strong electronic bias of a trifluoromethyl group to direct the cyclization.

Materials:

  • 3-Methyl-1-phenyl-5-aminopyrazole

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1-phenyl-5-aminopyrazole (1.0 eq) in ethanol.

  • Add 1,1,1-trifluoro-2,4-pentanedione (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterize the product by ¹H NMR, ¹³C NMR, and 2D NMR (HMBC) to confirm the regiochemistry.

Protocol 2: Regioselective Synthesis of a Pyrazolo[1,5-a]pyridine via [3+2] Cycloaddition

This protocol utilizes the reaction of an N-aminopyridinium salt with an electron-deficient alkyne.

Materials:

  • N-aminopyridinium iodide (or other suitable salt)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a stirred suspension of N-aminopyridinium iodide (1.0 eq) in acetonitrile, add finely ground potassium carbonate (2.0 eq).

  • Add dimethyl acetylenedicarboxylate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

  • Confirm the structure of the product using NMR spectroscopy.

Section 5: Mechanistic Insights

A deeper understanding of the reaction mechanisms provides the foundation for rational problem-solving.

Mechanism of Regioselectivity in Pyrazolo[3,4-b]pyridine Formation

The regioselectivity in the condensation of a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl is determined by the initial nucleophilic attack. Two competing pathways exist:

  • Attack by the exocyclic amino group: This is generally favored at the more electrophilic carbonyl carbon.

  • Attack by the N1-nitrogen of the pyrazole ring: This can occur at either carbonyl, but is also influenced by sterics and electronics.

G cluster_pathwayA Pathway A (Kinetic Control) cluster_pathwayB Pathway B Reactants 5-Aminopyrazole + Unsymmetrical 1,3-Diketone A1 Exocyclic NH₂ attacks more electrophilic C=O Reactants->A1 B1 N1 of pyrazole attacks less electrophilic C=O Reactants->B1 A2 Intermediate A A1->A2 A3 Cyclization and Dehydration A2->A3 ProductA Major Regioisomer (often) A3->ProductA B2 Intermediate B B1->B2 B3 Cyclization and Dehydration B2->B3 ProductB Minor Regioisomer B3->ProductB

Acid catalysis protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and often amplifying the difference in reactivity between the two carbonyls, thus promoting a more selective reaction.

References

  • BenchChem Technical Support. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Díaz-Alonso, A., et al. (2022).
  • Zhang, M., et al. (2021). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ChemistrySelect, 6(32), 8353-8357.
  • Organic Chemistry Portal. (n.d.). Pyrazolo[1,5-a]pyridine synthesis.
  • El-ziaty, A. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13975-13984.
  • Wang, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459.
  • Walsh, M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters, 23(12), 4694–4698.
  • Wang, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459.
  • BenchChem Technical Support. (2025). Troubleshooting poor yield in pyrazolopyridine synthesis.
  • Zhang, M., et al. (2021). Synthesis of cyanated pyrazolo[1,5‐a]pyridines utilizing N‐aminopyridinium salts as 1,3‐dipole and nitrogen source. ChemistrySelect, 6(43), 11621-11624.
  • Charette, A. B., et al. (2018). N-Amino Pyridinium Salts in Organic Synthesis. Chemical Reviews, 118(21), 10840-10885.
  • Katritzky, A. R., et al. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron, 64(48), 10849-10855.
  • BenchChem Technical Support. (2025). Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
  • BenchChem Technical Support. (2025).
  • Emelina, E. A., et al. (2010). Regioselectivity of the reaction of 5-amino-3-R-1-phenylpyrazoles with unsymmetrical 1,3-dicarbonyl compounds. Russian Journal of Organic Chemistry, 46(5), 720-727.
  • Papamicael, C., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343.
  • Balázs, L., et al. (2007). Structure Elucidation of a Pyrazolo[3][4]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1116-1123.
  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1699.
  • Zhang, H., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. MedChemComm, 13(10), 1836-1851.
  • Ghorbani-Vaghei, R., et al. (2022).
  • Minyaev, M. E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1699.
  • Yu, Y. (2013). Structural Elucidation of An Unknown Compound. Cornell University eCommons.
  • Jain, S., et al. (2017). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 54(1), 13-43.
  • Ponnuswamy, S., et al. (2015). Correlations in the HSQC and HMBC spectra of 19.

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Technical Support Center: Hydrazine-Mediated Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazine-mediated cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical protocols to minimize side product formation and maximize the yield of your desired cyclized products.

Frequently Asked Questions (FAQs)

Q1: My hydrazine-mediated cyclization is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds in pyrazole synthesis.[1][2] The regiochemical outcome is a delicate balance of steric and electronic factors of both reactants, as well as the reaction conditions.[1]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl substrate can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: The electronic nature of your substituents is critical. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] Conversely, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine can be influenced by its substituent. For instance, in arylhydrazines, resonance stabilization can reduce the nucleophilicity of the secondary nitrogen.[3]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine is more nucleophilic and which carbonyl group of the dicarbonyl is more electrophilic.

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvents has been shown to significantly improve regioselectivity in pyrazole formation.[4] These non-nucleophilic solvents do not compete with hydrazine in attacking the more reactive carbonyl group, thereby enhancing the regioselectivity of the initial hydrazone formation.[4]

Q2: I am observing incomplete cyclization and have isolated a stable hydrazone intermediate. What is causing this and how can I promote the final ring closure?

A2: The formation of a stable hydrazone is a common intermediate step in many hydrazine-mediated cyclizations, such as the Knorr pyrazole synthesis.[1] Incomplete cyclization can be due to several factors:

  • Insufficient Activation: The intramolecular nucleophilic attack of the second nitrogen atom to close the ring may require activation. This can be particularly true if the electrophilic center for the cyclization is not sufficiently reactive.

  • Reaction Temperature: The cyclization step is often the rate-limiting step and may require higher temperatures to overcome the activation energy barrier.

  • Catalyst: The presence of an acid or base catalyst can be crucial. For instance, in pyrazole synthesis, an acid catalyst can protonate the carbonyl group, making it more electrophilic for the intramolecular attack.

  • Lewis Acids: The use of a Lewis acid, such as Yb(OTf)3, can promote the cyclization of hydrazone intermediates.[5]

Troubleshooting Workflow for Incomplete Cyclization

G start Incomplete Cyclization: Isolated Hydrazone Intermediate temp Increase Reaction Temperature start->temp Is the reaction temperature too low? catalyst Add Acid/Base Catalyst start->catalyst Is a catalyst required? solvent Change to a Higher-Boiling Point Solvent temp->solvent Is the current solvent limiting the temperature? lewis_acid Introduce a Lewis Acid (e.g., Yb(OTf)3) catalyst->lewis_acid Is a stronger activator needed? result Successful Cyclization lewis_acid->result solvent->result

Caption: Troubleshooting workflow for driving incomplete hydrazone cyclization to completion.

Q3: My reaction is yielding unexpected products that suggest N-N bond cleavage. What causes this and how can I prevent it?

A3: Reductive N-N bond cleavage is a known side reaction for hydrazines, particularly aryl hydrazines, and can be promoted by certain reagents and conditions.[6][7]

  • Mechanism: This cleavage often involves a redox process.[7] For instance, some transition metal complexes, like those of ruthenium, can catalyze the cleavage of the N-N bond.[7] Diboron reagents in the presence of a base can also effectively promote N-N bond cleavage.[6]

  • Mitigation Strategies:

    • Avoid Reductive Conditions: Be mindful of using strong reducing agents in your reaction mixture if N-N bond integrity is desired.

    • Catalyst Choice: If using a metal catalyst, screen for those that are less prone to inducing N-N bond cleavage. For example, while some ruthenium complexes catalyze cleavage, others are used for N-N bond formation.[7]

    • Protecting Groups: In some cases, using a protecting group on one of the nitrogen atoms can prevent unwanted side reactions.

Q4: I am observing over-alkylation of my hydrazine, leading to di- and tri-substituted products. How can I achieve selective mono-alkylation?

A4: Over-alkylation is a common issue due to the presence of two nucleophilic nitrogen atoms in hydrazine.[8] Achieving selective mono-alkylation requires careful control of reaction conditions.

  • Stoichiometry: Use a controlled amount of the alkylating agent, often a 1:1 ratio or a slight excess of hydrazine.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Mono-alkylated products often form quickly, while di-alkylation can be much slower.[8] Lowering the reaction temperature can also help improve selectivity.

  • Protecting Groups: A reliable strategy is to use a protected hydrazine, such as N-Boc hydrazine, to block one of the nitrogen atoms. The protecting group can be removed after the desired alkylation has occurred.[9]

  • Dianion Formation: A more advanced technique involves the formation of a nitrogen dianion using a strong base like n-butyllithium at low temperatures. This highly reactive intermediate allows for selective alkylation.[10]

Troubleshooting Guides

Problem 1: Formation of Azines as a Side Product

Symptoms: You observe a side product with a C=N-N=C linkage. This is particularly common when reacting hydrazine with an excess of a carbonyl compound.[11]

Causative Mechanism: The initially formed hydrazone can react with a second molecule of the aldehyde or ketone to form an azine.[11][12]

Mitigation Protocol:

  • Control Stoichiometry: Slowly add the carbonyl compound to a solution of hydrazine. This ensures that the hydrazine is always in excess relative to the carbonyl compound, minimizing the chance for the intermediate hydrazone to react with another carbonyl molecule.

  • Reaction Temperature: Keep the reaction temperature low during the initial addition to control the reaction rate.

  • Use of Hydrazine Salts: In some cases, using a hydrazine salt (e.g., hydrazine hydrochloride) can modulate the reactivity and reduce azine formation.

Problem 2: Difficulty in Removing Excess Hydrazine Post-Reaction

Symptoms: After the reaction is complete, you are struggling to remove unreacted hydrazine or hydrazine hydrate from your product.

Troubleshooting Steps:

  • Aqueous Work-up: If your product is not water-soluble, you can add water to the reaction mixture to precipitate the product. The hydrazine hydrate will remain in the aqueous layer.[13]

  • Acid Wash: Washing the organic layer with a dilute acid (e.g., dilute HCl) can help to protonate the basic hydrazine, making it more water-soluble and easier to remove during an aqueous work-up.[13]

  • Distillation: If your product is thermally stable, distillation under reduced pressure can be an effective method for removing volatile hydrazine.[14]

  • Chromatography: Column chromatography is a standard method for purifying the final product and removing hydrazine-related impurities.[15]

Table 1: Comparison of Hydrazine Removal Techniques

MethodPrincipleAdvantagesDisadvantages
Aqueous Work-up Partitioning between organic and aqueous phasesSimple and effective for water-insoluble products.Not suitable for water-soluble products.
Acid Wash Protonation of hydrazine to form a water-soluble saltEnhances removal during aqueous work-up.May not be suitable for acid-sensitive products.
Distillation Difference in boiling pointsEffective for volatile hydrazine and thermally stable products.Not suitable for non-volatile or thermally sensitive products.
Chromatography Differential adsorption on a stationary phaseHigh purity can be achieved.Can be time-consuming and require significant solvent usage.
Problem 3: Use of Anhydrous Hydrazine vs. Hydrazine Hydrate

Question: My protocol calls for anhydrous hydrazine, but I only have hydrazine hydrate. Can I use them interchangeably?

Answer: Not always. Anhydrous hydrazine and hydrazine hydrate have different properties and should not be used interchangeably without careful consideration.[16][17]

  • Hydrazine Hydrate (N₂H₄·H₂O): This is a solution of hydrazine in water and is generally safer to handle than anhydrous hydrazine.[17][18] However, the presence of water can interfere with reactions that are sensitive to moisture, such as those involving organometallic reagents or strong bases.

  • Anhydrous Hydrazine: This is a highly reactive and dangerously unstable liquid that should be handled with extreme caution.[17] It is typically used when the presence of water must be strictly avoided.

Recommendation: If your reaction is water-sensitive, it is best to use anhydrous hydrazine. If your reaction conditions are compatible with water, you may be able to use hydrazine hydrate, but you will need to adjust the molar equivalents to account for the water content.

General Reaction Scheme for Pyrazole Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Pyrazole Pyrazole Hydrazone->Pyrazole - H₂O H2O H₂O

Caption: General two-step mechanism for pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine.

References

  • Benchchem. regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • Semantic Scholar. Controlled Pyrazole-Hydrazone Annulation: Regiodivergent Synthesis of 1H- and 2H-Pyrazolo[3,4-d]pyridazinones.
  • PubMed. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights.
  • ACS Publications. A Key Piece in the Global N-Cycle: The N–N Bond Formation Presented by Heme-Dependent Hydrazine Synthase.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Nitrogen-nitrogen bond cleavage c
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry.
  • MDPI.
  • NASA Technical Reports Server. Contaminant Reduction in High Purity Hydrazine.
  • RSC Publishing - The Royal Society of Chemistry.
  • Synthesis of Bridged Bicyclic Hydrazines via Endocyclic Acy lhy dr azonium A Novel Route to the lAz
  • Google Patents.
  • ResearchGate.
  • Google Patents.
  • ResearchGate. Cyclization Reactions of Hydrazones. Part 28.
  • ResearchGate. How to remove impurity from hydrazide.
  • Reddit.
  • Wikipedia. Hydrazone.
  • ResearchGate.
  • Wikipedia. Hydrazine.
  • Journal of the American Chemical Society. Hydrazine Capture and N–N Bond Cleavage at Iron Enabled by Flexible Appended Lewis Acids.
  • ChemTube3D.
  • PMC - NIH. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • Organic Chemistry Portal.
  • What is the Difference Between Hydrazine and Hydrazine Hydr
  • Reddit. Hydrous vs. Anhydrous Compounds... Can they be used interchangeably ??? : r/chemhelp.
  • Common Organic Chemistry. Hydrazine.
  • Efficient Methodology for Selective Alkylation of Hydrazine Deriv
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling.
  • Chemistry Stack Exchange.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.
  • The Journal of Organic Chemistry.
  • ResearchGate.
  • Organic Chemistry Portal. Hydrazone synthesis by C-N coupling.
  • ResearchGate. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Organic Syntheses Procedure. 4.
  • Efficient Methodology for Selective Alkylation of Hydrazine Deriv
  • Master Organic Chemistry. The Gabriel Synthesis.

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Overcoming poor solubility of pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of poor aqueous solubility associated with this important class of heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a novel pyrazolo[3,4-b]pyridine derivative, but it shows very poor solubility in my aqueous buffer for a biological assay. Is this a common issue?

A1: Yes, this is a very common challenge. The pyrazolo[3,4-b]pyridine scaffold, while a valuable pharmacophore in drug discovery for its diverse biological activities, often results in derivatives with low aqueous solubility.[1] This is due to the planar, fused heterocyclic ring system which can lead to strong crystal lattice energy and a hydrophobic character, making it difficult for water molecules to solvate the compound effectively. For instance, some derivatives have been noted to precipitate severely even during in vitro procedures.[2]

Q2: What is the first step I should take to try and solubilize my compound for a quick screening experiment?

A2: For initial in vitro screening, the most straightforward approach is often the use of a co-solvent. The goal is to create a stock solution in a water-miscible organic solvent, which can then be diluted into your aqueous assay buffer.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations (typically <0.5%). Other options include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2][3][4][5]

  • Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy barrier for solvating a hydrophobic compound.[6]

  • Word of Caution: Always run a vehicle control in your assay to ensure the final concentration of the co-solvent does not affect the biological outcome. It is also crucial to check for compound precipitation upon dilution into the aqueous buffer.

Troubleshooting Guide: Advanced Solubilization Strategies

If co-solvents are insufficient or not suitable for your experimental system (e.g., in vivo studies), more advanced formulation strategies are required.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.

This indicates that the aqueous solubility limit has been exceeded. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Q: Can adjusting the pH of my buffer help to solubilize my pyrazolo[3,4-b]pyridine derivative?

A: Yes, if your molecule contains ionizable functional groups. The pyrazolo[3,4-b]pyridine nucleus itself has basic nitrogen atoms that can be protonated.

  • Underlying Principle: The solubility of a weakly basic or acidic compound is highly pH-dependent. By converting the neutral molecule into a salt (ionized form), you can significantly increase its aqueous solubility. For a weakly basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility.

  • Experimental Protocol:

    • Determine the pKa of your compound (either experimentally or through in silico prediction tools).

    • Prepare a series of buffers with pH values around the pKa. For a basic compound, test buffers with pH values 2 units below its pKa.

    • Attempt to dissolve the compound directly in these buffers or dilute a concentrated stock into them.

    • Visually inspect for precipitation and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Workflow for pH Modification Strategy

cluster_0 pH Modification Workflow A Identify ionizable groups on the pyrazolo[3,4-b]pyridine derivative B Determine or predict the pKa of the compound A->B C Prepare buffers with pH adjusted to 2 units below pKa (for bases) or above pKa (for acids) B->C D Attempt to dissolve the compound or dilute stock solution into the prepared buffers C->D E Analyze solubility (e.g., via HPLC-UV) and check for precipitation D->E F Select optimal pH buffer for the experiment, ensuring compatibility with the assay E->F cluster_1 High-Pressure Homogenization for Nanosuspensions A Disperse pyrazolo[3,4-b]pyridine derivative and stabilizer in aqueous solution B Create a pre-suspension using a high-shear mixer A->B C Process the suspension through a high-pressure homogenizer B->C D Repeat homogenization cycles (5-20 cycles) C->D E Characterize particle size, PDI, and zeta potential D->E F Stable nanosuspension ready for in vivo studies E->F

Caption: Workflow for preparing a nanosuspension using high-pressure homogenization.

Q: What is an amorphous solid dispersion and why is it better than the crystalline form of my compound?

A: A solid dispersion is a system where your drug (guest) is dispersed in an inert carrier matrix (host), usually a water-soluble polymer. An amorphous solid dispersion is one where your compound is present in a non-crystalline, amorphous state.

  • Thermodynamic Rationale: The crystalline form of a compound is in a low-energy, highly ordered state. Significant energy is required to break this crystal lattice before the molecule can dissolve. The amorphous state is a higher-energy, disordered state. [5]This lack of a crystal lattice means less energy is required for dissolution, leading to a much faster dissolution rate and often a transiently higher apparent solubility (supersaturation).

  • Commonly Used Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Polyethylene glycol (PEG)

  • Preparation Method (Solvent Evaporation):

    • Dissolve both your pyrazolo[3,4-b]pyridine derivative and the carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol, methanol, or a mixture). [5] 2. Evaporate the solvent rapidly under vacuum using a rotary evaporator. This rapid removal of the solvent "traps" the drug in its amorphous state within the polymer matrix.

    • Further dry the resulting solid film under vacuum to remove any residual solvent.

    • The resulting solid dispersion can be scraped, milled into a powder, and used for dissolution testing or formulated into solid dosage forms.

References

  • Al-Ostath, A., Abulfaraj, A. A., Gomaa, H. A. M., & Ali, A. M. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 108-118. [Link]
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
  • Kumari, L., & Kumar, S. (2018). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
  • Koutsoumpa, A., Giampetrou, P., Paraskevopoulou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1845-1854. [Link]
  • Jadav, N., & Patel, M. (2011). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 1(10), 1-5. [Link]
  • Miao, Z., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2755850, 1H-pyrazolo(3,4-b)pyridine. [Link]
  • Pipzine Chemicals.
  • Al-Suwaidan, I. A., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ARKIVOC. [Link]
  • El-Sayed, N. F., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
  • El-Gendy, M. A., et al. (2021). Some biologically active pyrazolo[3,4-b]pyridine derivatives.
  • Abdeen, S., et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Salem, M. S., et al. (2021). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile.
  • Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Link]
  • Cheirsilp, B. (2016).
  • Mura, P. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 25(10), 2445. [Link]
  • Vandresen, C., et al. (2015). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2892-2896. [Link]
  • Butnariu, M. (2012). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 2(3), 1-13. [Link]
  • Ceballos, C., et al. (2020).
  • Ceballos, C., et al. (2020).

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Technical Support Center: Optimization of Copper-Catalyzed Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolopyridines using copper catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic methodology. Pyrazolopyridines are privileged scaffolds in medicinal chemistry, and copper catalysis offers an inexpensive, readily available, and low-toxicity route for their synthesis compared to other transition metals.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and optimize your reaction outcomes.

Troubleshooting Guide: A-Z Problem Solving

This section addresses specific issues you may encounter during the synthesis of pyrazolopyridines. The solutions are presented in a logical, step-by-step workflow.

Q1: My reaction has a very low or no product yield. What are the primary causes and how can I fix it?

Low yields are a common frustration but can often be resolved with a systematic approach.[3] The key is to investigate potential issues ranging from the quality of your reagents to the specifics of your catalytic system.

LowYieldWorkflow start Low Yield Observed reagents Assess Reagent & Solvent Purity start->reagents Step 1 conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions Purity OK reagents_impure Purify/Dry Reagents & Solvents reagents->reagents_impure Impure/ Wet catalyst Evaluate Catalyst System (Cu Source, Ligand, Base) conditions->catalyst Conditions OK conditions_wrong Optimize Temp/Time/ Use Inert Atmosphere conditions->conditions_wrong Incorrect workup Review Workup & Purification catalyst->workup System OK catalyst_suboptimal Screen Ligands, Bases, & Cu Sources catalyst->catalyst_suboptimal Suboptimal workup_losses Modify Extraction/ Purification Method workup->workup_losses Losses Detected

Caption: A plausible catalytic cycle for copper-catalyzed N-arylation.

Data & Protocols

Table 1: Recommended Starting Conditions for Optimization

This table provides a summary of common parameters used in copper-catalyzed pyrazolopyridine synthesis to serve as a starting point for your experiments.

ParameterRecommended Reagents/ConditionsTypical Range/LoadingRationale & Key ConsiderationsCitations
Copper Source CuI, Cu(OAc)₂, Cu(acac)₂1-10 mol%CuI is a common starting point. Cu(II) sources are often more air-stable.[4][5]
Ligand N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline1.1 - 2.0 eq. to CuDiamines are broadly effective for C-N coupling. Ligand is crucial for catalyst stability and activity.[5][6][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0 equivalentsThe choice of base is critical. Cs₂CO₃ is often effective but more expensive. K₃PO₄ is a strong, common base.[1][8]
Solvent Toluene, Dioxane, DMF, DMSO, CHCl₃-Choice depends on substrate solubility and reaction temperature. A solvent screen is highly recommended.[4][9]
Temperature Room Temperature to 120 °C-Many modern protocols work at milder temperatures, but some substrates require significant heating.[4][10]
General Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a representative example and should be adapted based on the specific substrates and optimization results.

Materials:

  • 5-aminopyrazole derivative (1.0 mmol)

  • Aldehyde or dicarbonyl compound (1.0 mmol)

  • Copper(II) acetylacetonate (Cu(acac)₂; 0.1 mmol, 10 mol%)

  • Chloroform (CHCl₃), anhydrous (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-aminopyrazole derivative (1.0 mmol) and the aldehyde/dicarbonyl compound (1.0 mmol).

  • Catalyst and Solvent Addition : Add the Cu(acac)₂ catalyst (0.1 mmol). [4][11]Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times. Add anhydrous chloroform (5 mL) via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature or heat to reflux as determined by optimization studies. [4]4. Monitoring : Monitor the progress of the reaction by TLC, staining with an appropriate visualization agent (e.g., UV light, iodine). [12]5. Workup : Once the reaction is complete (typically 10-24 hours), cool the mixture to room temperature. [4]Concentrate the solution under reduced pressure. Add water (10 mL) to the residue.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure pyrazolopyridine product. [12]

References

  • Copper-Catalyzed Synthesis of N-Heterocyclic Compounds. Synlett, 2012. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1316951 [1][19]2. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances, 2021. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10472h [20][21]3. Copper catalyzed synthesis of N-Heterocycles containing one M-atom. Slideshare, 2016. URL: https://www.slideshare.net/HirenPatel252/copper-catalyzed-synthesis-of-n-heterocycles-containing-one-matom [2]4. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 2023. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c02604 [22]6. Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem, 2025. URL: https://www.benchchem.com/technical-support/troubleshooting-guide-for-the-synthesis-of-heterocyclic-compounds [3]7. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities... ACS Omega, 2024. URL: https://pubs.acs.org/doi/10.1021/acsomega.4c09524 [5][8]8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308480/ [15]9. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem, 2025. URL: https://www.benchchem.com/technical-support/troubleshooting-poor-yield-in-pyrazolo-3-4-b-pyridine-synthesis [4]12. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Chemistry–An Asian Journal, 2024. URL: https://www.researchgate.net/publication/381488210_Pyrazolopyridine_Ligands_in_Transition-Metal-Catalyzed_C-C_and_C-Heteroatom_Bond-Forming_Reactions [11]14. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 2016. URL: https://pubs.acs.org/doi/10.1021/acscatal.6b00732 [14]15. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of Organic Chemistry, 2004. URL: https://pubmed.ncbi.nlm.nih.gov/15307726/ [7]21. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 2004. URL: https://pubs.acs.org/doi/10.1021/jo049658b [9]23. Troubleshooting low conversion rates in copper-catalyzed etherification reactions. BenchChem, 2025. URL: https://www.benchchem.com/technical-support/troubleshooting-low-conversion-rates-in-copper-catalyzed-etherification-reactions [6]27. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 2013. URL: https://pubs.acs.org/doi/10.1021/cr300259g [13]28. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7818451/ [16]29. Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity. ChemistrySelect, 2025. URL: https://www.researchgate.net/publication/382903333_Copper-Catalyzed_Chemoselective_Synthesis_of_Pyrazolo-Sulfonamide_Impact_of_Solvent_on_Nitro-Pyrazole_Reactivity [17]31. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. International Journal of Chemical Engineering, 2021. URL: https://www.hindawi.com/journals/ijce/2021/8876989/ [12]32. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of the Turkish Chemical Society, Section A: Chemistry, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9307049/ [18]40. Diamine Ligands in Copper-Catalyzed Reactions. Israel Journal of Chemistry, 2011. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144547/

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Technical Support Center: Refinement of Protocols for Pyrazolopyridine Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolopyridine kinase assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these critical experiments. Pyrazolopyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Therefore, robust and reliable assay protocols are paramount for accurately determining their potency and selectivity. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are self-validating systems.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the development and execution of pyrazolopyridine kinase assays.

Q1: My pyrazolopyridine inhibitor shows high potency in the biochemical assay but weak or no activity in my cell-based assay. What could be the cause of this discrepancy?

This is a common and critical challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target kinase.[4] Consider performing a parallel artificial membrane permeability assay (PAMPA) to assess its ability to cross cell membranes.

  • Cellular ATP Concentration: Intracellular ATP concentrations are typically in the millimolar range (1-10 mM), which is significantly higher than the ATP concentrations often used in biochemical assays.[4][5] For ATP-competitive inhibitors, like many pyrazolopyridines, this high intracellular ATP concentration can lead to a significant increase in the IC50 value in cellular assays compared to biochemical assays.[5][6]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects: In a cellular context, the compound might engage with other targets or pathways that counteract its intended effect on the primary kinase target.

Q2: I'm observing high variability between my replicate wells. What are the likely sources of this issue and how can I improve my assay precision?
  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.

  • "Edge Effect" in Microplates: The outer wells of a microplate are more susceptible to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with buffer or media to create a humidity barrier.[4]

  • Reagent Instability: Repeated freeze-thaw cycles of kinase and ATP stock solutions can lead to degradation and loss of activity. Aliquot reagents into single-use volumes upon receipt to maintain their stability.[4]

  • Incomplete Mixing: Ensure thorough mixing of all components in the assay wells, especially after the addition of the inhibitor or ATP.

  • Inconsistent Incubation Times: Staggering the addition of reagents across a large number of plates can lead to variations in incubation times. Plan your workflow to minimize this variability.

Q3: What is the optimal ATP concentration to use in my kinase assay?

The choice of ATP concentration is a critical parameter that directly influences the apparent potency (IC50) of ATP-competitive inhibitors.[4][5]

  • For Screening and Identifying Hits: It is common practice to perform assays at or near the Michaelis constant (Km) of ATP for the specific kinase.[5][7] This provides a good balance for detecting ATP-competitive inhibitors with reasonable sensitivity.[5] At ATP concentrations well below the Km, the assay becomes highly sensitive to competitive inhibitors, resulting in lower IC50 values.[5][8]

  • For Predicting Cellular Efficacy: To better mimic the physiological environment, it is advisable to also test inhibitors at ATP concentrations that reflect intracellular levels (typically 1-10 mM).[5][9] This will provide a more accurate prediction of an inhibitor's efficacy in a cellular context.[5] As described by the Cheng-Prusoff equation, at higher ATP concentrations, the IC50 of an ATP-competitive inhibitor will increase.[6]

Q4: How long should I incubate the kinase reaction?

The optimal incubation time depends on the specific kinase and the assay format. The goal is to ensure the reaction is in the linear range, where the rate of product formation is proportional to the enzyme concentration.[10]

  • General Guideline: For many kinase assays, an incubation time of 30 to 60 minutes is sufficient.[11]

  • Time-Course Experiment: It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific system.[12] This involves measuring the kinase activity at several time points (e.g., 10, 20, 30, 60, and 120 minutes) to identify the linear range of the reaction. For some assays, the signal may remain stable for 3-4 hours after reaching a steady state.[11]

  • Phosphorylation Assays: For direct measurement of kinase inhibition on a substrate's phosphorylation state, shorter incubation times of 30 minutes to 2 hours are often recommended.[12][13]

Q5: My compound is dissolved in DMSO. What is the maximum concentration of DMSO my assay can tolerate?

Dimethyl sulfoxide (DMSO) is a common solvent for small molecule inhibitors, but it can affect enzyme activity.

  • General Tolerance: Most enzymes can tolerate a final DMSO concentration of 1-2%.[14] Some robust enzymes may tolerate up to 5%, but this must be empirically determined.[15]

  • DMSO Tolerance Test: It is crucial to perform a DMSO tolerance test for your specific kinase to determine the maximum concentration that does not significantly impact its activity.[15][16] This involves running the assay with a range of DMSO concentrations (e.g., 0.5% to 10%) and observing the effect on the signal.

  • Consistency is Key: Ensure that all wells, including controls, have the same final concentration of DMSO to avoid solvent-induced artifacts.[14]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your pyrazolopyridine kinase assays.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Inhibition Observed Compound Integrity/Solubility: The compound may be degraded or not fully dissolved.- Verify the identity and purity of your compound (e.g., via mass spectrometry or NMR).- Prepare a fresh stock solution in an appropriate solvent like DMSO, ensuring it is fully dissolved. Visually inspect for precipitation.[4]
High ATP Concentration: The ATP concentration may be too high, outcompeting the inhibitor.- Perform the assay with an ATP concentration at or near the Km for your kinase to increase sensitivity to competitive inhibitors.[4][7]
Inactive Kinase: The kinase enzyme may have lost activity due to improper storage or handling.[17]- Include a known positive control inhibitor for your target kinase to confirm assay performance.- Run a control reaction without any inhibitor to measure baseline kinase activity.[4]
High Background Signal Non-specific Binding: Antibodies or other detection reagents may be binding non-specifically.- Optimize blocking buffers (e.g., 5% BSA or non-fat milk in TBST) and increase the duration and number of wash steps in assays like Western Blots.[12]
Autophosphorylation: The kinase may be undergoing autophosphorylation, contributing to the background signal.- Consult the literature for your specific kinase to see if autophosphorylation is a known characteristic and if specific buffer conditions can minimize it.
Assay Signal is Too Low Insufficient Enzyme: The concentration of the kinase may be too low to generate a robust signal.- Perform an enzyme titration to determine the optimal enzyme concentration that provides a good signal-to-background ratio within the linear range of the assay.[10][18]
Sub-optimal Substrate Concentration: The substrate concentration may be limiting the reaction rate.- Titrate the substrate concentration to find the optimal level that supports robust kinase activity without causing substrate inhibition.[18]
Incorrect Buffer Conditions: The pH or salt concentration of the assay buffer may not be optimal for the kinase.- Review the literature or manufacturer's data sheet for the optimal buffer conditions for your kinase.
Z'-factor is below 0.5 High Data Variability: Large standard deviations in your positive and/or negative controls.- Address sources of variability as outlined in the FAQs (pipetting, edge effects, reagent stability).
Small Dynamic Range: The difference between the mean of the positive and negative controls is too small.- Optimize enzyme and substrate concentrations to maximize the assay window.[19][20]
Understanding the Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[19][21] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn| [19]

Z'-Factor Value Interpretation
> 0.5Excellent assay, suitable for HTS.[19][22]
0 to 0.5Marginal assay, may require optimization.[19][20][22]
< 0Poor assay, not suitable for screening.[20][22][23]

A Z'-factor below 0.5 indicates that the separation between the positive and negative control signals is not large enough relative to the variability of the data, making it difficult to confidently identify "hits".[20][22]

Experimental Protocols

Protocol 1: General Radiometric Kinase Activity Assay

This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[24]

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Unlabeled ATP

  • [γ-33P]ATP or [γ-32P]ATP

  • Pyrazolopyridine inhibitor stock solution (in DMSO)

  • Stop solution (e.g., 75 mM phosphoric acid or 100 mM EDTA)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the pyrazolopyridine inhibitor at various concentrations. Include a DMSO vehicle control.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should ideally be at the Km of the kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Termination: Stop the reaction by adding the stop solution.

  • Separation: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unbound radiolabeled ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This homogeneous assay measures kinase activity by quantifying the amount of ADP produced, which is then converted to a light signal.[25]

Materials:

  • Kinase of interest

  • Substrate

  • Kinase assay buffer

  • ATP

  • Pyrazolopyridine inhibitor stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Kinase Reaction: In a white, opaque 96-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and pyrazolopyridine inhibitor at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for the optimal reaction time.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[26]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used by luciferase to produce light. Incubate for another 30-60 minutes at room temperature.[26]

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The light signal is directly proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Visualizations

Experimental Workflow for Pyrazolopyridine Kinase Assays

G cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) setup_reaction Set up Kinase Reaction in 96/384-well Plate prep_reagents->setup_reaction prep_inhibitor Prepare Pyrazolopyridine Inhibitor Dilutions add_inhibitor Add Inhibitor/ Vehicle Control prep_inhibitor->add_inhibitor setup_reaction->add_inhibitor start_reaction Initiate with ATP add_inhibitor->start_reaction incubate Incubate (e.g., 30-60 min at 30°C) start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Radiometry, Luminescence, etc.) stop_reaction->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: General workflow for a pyrazolopyridine kinase inhibition assay.

Troubleshooting Logic for Low Cellular Activity

G cluster_investigation Investigation Steps cluster_outcome Potential Outcomes & Actions start High Biochemical Potency, Low Cellular Activity permeability Check Cell Permeability (PAMPA) start->permeability atp_competition Test at High [ATP] (1-10 mM) start->atp_competition efflux Assess Efflux (e.g., with efflux pump inhibitors) start->efflux metabolism Evaluate Metabolic Stability (microsomes) start->metabolism low_perm Low Permeability -> Medicinal Chemistry Optimization permeability->low_perm high_ic50_atp High IC50 at high [ATP] -> Expected for ATP-competitive inhibitor atp_competition->high_ic50_atp efflux_substrate Is an Efflux Substrate -> Medicinal Chemistry Optimization efflux->efflux_substrate low_stability Low Metabolic Stability -> Medicinal Chemistry Optimization metabolism->low_stability

Caption: Troubleshooting workflow for discrepancies between biochemical and cellular assay results.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
  • When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? | ResearchGate. (2023, December 28). Retrieved from a relevant scientific discussion forum.
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.).
  • Z-factor - Wikipedia. (n.d.).
  • 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist. (2025, September 2).
  • On HTS: Z-factor. (2023, December 12).
  • Technical Support Center: Optimizing ATP in Kinase Assays - Benchchem. (n.d.). Retrieved from a relevant commercial technical guide.
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem. (n.d.).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. (n.d.).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.).
  • Optimization and in vivo evaluation of pyrazolopyridines as a potent and selective PI3Kδ inhibitor - PubMed. (2018, August 7).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022, August 4). Retrieved from a relevant scientific discussion forum.
  • The challenge of selecting protein kinase assays for lead discovery optimization - PMC - NIH. (n.d.).
  • optimizing incubation time with CK-119 - Benchchem. (n.d.). Retrieved from a relevant commercial technical guide.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - NIH. (2021, August 5).
  • Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed. (1985, February 15).
  • The challenge of selecting protein kinase assays for lead discovery optimization. (2025, August 7).
  • ATP concentration - Kinase Logistics Europe. (n.d.).
  • Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI. (n.d.).
  • Troubleshooting Kinase Assays with 5-(1,3-Thiazol-4-yl)pyridin-2 - Benchchem. (n.d.). Retrieved from a relevant commercial technical guide.
  • Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... - ResearchGate. (n.d.).
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (2012, October 8).
  • Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays - Benchchem. (n.d.). Retrieved from a relevant commercial technical guide.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - OUCI. (n.d.).
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. (2012, October 8).
  • Incubation time for MAP Kinase signalling - ResearchGate. (2017, May 12). Retrieved from a relevant scientific discussion forum.
  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021, January 13). Retrieved from a relevant scientific discussion forum.
  • A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers - Benchchem. (n.d.).
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. (n.d.).
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (2022, May 19).
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC - NIH. (2022, December 12).
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. (2023, April 25).
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - ResearchGate. (2024, March 24).

Sources

Technical Support Center: Prevention of Degradation in Hydrazinyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with hydrazinyl-containing compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of your valuable molecules. Hydrazines and their derivatives are versatile functional groups, pivotal in pharmaceuticals and various chemical syntheses.[1][2][3] However, their inherent reactivity makes them susceptible to degradation, which can compromise experimental results and product quality. This resource will equip you with the knowledge to anticipate and prevent these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for hydrazinyl-containing compounds?

A1: The two main degradation pathways are oxidation and hydrolysis .

  • Oxidation: The lone pair of electrons on the nitrogen atoms makes the hydrazinyl moiety susceptible to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of metal ions (like Cu²⁺ or Fe³⁺) which can act as catalysts.[4] The oxidation can lead to the formation of diazenes, which may undergo further reactions or decomposition, often resulting in the formation of colored byproducts and loss of activity. In some cases, this can lead to the cleavage of the N-N bond.

  • Hydrolysis: Hydrazones, formed from the reaction of a hydrazine with a ketone or aldehyde, are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the parent carbonyl compound and hydrazine.[5] This reaction is often catalyzed by acids. The stability of hydrazones to hydrolysis is influenced by the electronic properties of the substituents on both the original carbonyl and hydrazine components.

Q2: My solution of a hydrazinyl-containing compound has turned yellow/brown. What does this indicate?

A2: A color change, typically to yellow or brown, is a common indicator of degradation, particularly through oxidation. The formation of conjugated systems, such as diazenes or azines, can result in colored species. If you observe a color change, it is crucial to verify the purity of your compound using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with your experiment.

Q3: What is the optimal pH for working with and storing hydrazinyl compounds?

A3: The optimal pH depends on the specific type of hydrazinyl compound.

  • Hydrazines: Hydrazines are generally more stable in acidic conditions because the lone pair of electrons on the nitrogen is protonated, making it less susceptible to oxidation. Conversely, they are unstable in alkaline or neutral aqueous solutions in the presence of oxygen.

  • Hydrazones: The formation of hydrazones is typically carried out in mildly acidic conditions (pH 4-6) to catalyze the dehydration step.[6][7] However, for storage, especially of hydrazone-linked conjugates, maintaining a neutral pH (around 7.4) is often desired to ensure stability, while cleavage might be desired in the acidic environment of lysosomes (pH ~5).[8]

Q4: How should I store my hydrazinyl-containing compounds to ensure long-term stability?

A4: Proper storage is critical. Here are the key recommendations:

  • Temperature: Store at low temperatures, typically 2-8°C or frozen at -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[7]

  • Light: Protect from light, as it can promote photodegradation. Use amber vials or store in the dark.

  • Moisture: Keep the container tightly sealed to protect from moisture, which can lead to hydrolysis of hydrazones.

  • Purity: Ensure the compound is free from metal contaminants that can catalyze oxidation.

Q5: Can I use antioxidants to stabilize my hydrazinyl compound?

A5: Yes, antioxidants can be effective. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) work by scavenging free radicals, thereby interrupting oxidative chain reactions.[[“]][10][11] Ascorbic acid (Vitamin C) can also be used as a reducing agent to prevent oxidation. The choice and concentration of the antioxidant should be optimized for your specific compound and application to avoid potential interference with your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in hydrazone formation reaction. 1. Sterically hindered ketone/aldehyde: Bulky groups impede the nucleophilic attack of hydrazine. 2. Incorrect pH: The reaction is too slow in neutral or basic conditions, and the hydrazine is deactivated in strongly acidic conditions.[6] 3. Decomposition of hydrazine reagent: The hydrazine stock may have degraded due to improper storage. 4. Incomplete reaction: Insufficient reaction time or temperature.[12]1. Use a less sterically hindered hydrazine derivative if possible. Increase reaction time and/or temperature. 2. Adjust the pH to a mildly acidic range (pH 4-6) by adding a catalytic amount of a weak acid like acetic acid.[6] 3. Use fresh, high-purity hydrazine or hydrazine hydrate. 4. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.
Formation of an unexpected side product (azine). Azine (R₂C=N-N=CR₂) formation occurs when a hydrazone reacts with a second equivalent of the carbonyl compound.[5][7] This is common with unsubstituted hydrazine (NH₂NH₂) and an excess of the carbonyl reactant.Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.[7] Alternatively, add the carbonyl compound slowly to the hydrazine solution to maintain a low concentration of the carbonyl reactant.
Inconsistent results in bioassays. The compound is degrading in the assay medium (e.g., buffer, cell culture medium) due to oxidation or hydrolysis.1. Prepare fresh solutions of the compound immediately before use. 2. If oxidation is suspected, consider deoxygenating the assay buffer and running the experiment under a nitrogen or argon atmosphere. 3. If hydrolysis is a concern, ensure the pH of the assay medium is appropriate for the stability of your compound.
Difficulty purifying the hydrazone product. 1. Product is an oil: Not all hydrazones are crystalline. 2. Degradation on silica gel: The acidic nature of standard silica gel can cause hydrolysis of the hydrazone during column chromatography.1. If the product is an oil, consider purification by other methods like preparative HPLC or distillation if applicable. 2. Use deactivated (neutral) silica gel for column chromatography. This can be prepared by washing the silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
Visualizing Degradation Pathways

To better understand the chemical transformations your compounds may be undergoing, the following diagrams illustrate the primary degradation pathways.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway (for Hydrazones) Hydrazine R-NH-NH₂ Diazene R-N=NH Hydrazine->Diazene [O] (O₂, Metal Ions) Further_Products Further Oxidation/Decomposition Products Diazene->Further_Products Hydrazone R'R''C=N-NHR Carbonyl R'R''C=O Hydrazone->Carbonyl + H₂O (H⁺ catalyst) Hydrazine_Regen H₂N-NHR Hydrazone->Hydrazine_Regen + H₂O (H⁺ catalyst)

Caption: Primary degradation pathways for hydrazinyl compounds.

Experimental Protocols

A crucial aspect of working with potentially unstable compounds is to have a robust system for monitoring their stability. A forced degradation study is an essential tool for this purpose.

Protocol: Forced Degradation Study of a Hydrazinyl-Containing Compound (Example: Isoniazid)

This protocol outlines a general procedure for conducting a forced degradation study on isoniazid, a drug containing a hydrazide functional group. This can be adapted for other hydrazinyl-containing compounds.[13][14][15]

Objective: To identify the degradation products and degradation pathways of isoniazid under various stress conditions.

Materials:

  • Isoniazid reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water and acetonitrile

  • Phosphate buffer

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve isoniazid in HPLC grade water to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

      • Keep the solution at 60°C for 24 hours.

      • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

      • Dilute to a suitable concentration with the mobile phase.

    • Base Hydrolysis:

      • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

      • Keep the solution at 60°C for 24 hours.

      • Cool the solution to room temperature and neutralize with 0.1 M HCl.

      • Dilute to a suitable concentration with the mobile phase.

    • Oxidative Degradation:

      • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

      • Keep the solution at room temperature for 24 hours, protected from light.

      • Dilute to a suitable concentration with the mobile phase.

    • Thermal Degradation (Solid State):

      • Place a known amount of solid isoniazid in an oven at 60°C for 48 hours.

      • After exposure, dissolve the solid in the mobile phase to a known concentration.

    • Photolytic Degradation:

      • Expose a solution of isoniazid (e.g., 100 µg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method. A typical method for isoniazid might use a C18 column with a mobile phase of phosphate buffer and acetonitrile.[14]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Use a PDA detector to check for peak purity of the parent compound in the presence of degradation products.

    • For identification of the major degradation products, analyze the stressed samples using LC-MS.[14]

Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the degradation products based on their retention times, UV spectra, and mass spectra.

  • Propose a degradation pathway for the compound based on the identified products.

G Start Prepare Stock Solution of Hydrazinyl Compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Degradation Stress->Oxidation Thermal Thermal Degradation Stress->Thermal Photo Photolytic Degradation Stress->Photo Analysis Analyze by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Characterize Degradants and Determine Pathways Analysis->Data

Caption: Workflow for a forced degradation study.

Protocol: Handling Air-Sensitive Hydrazinyl Compounds in the Laboratory

Many hydrazinyl compounds are sensitive to atmospheric oxygen. This protocol provides a basic workflow for handling these reagents using standard laboratory equipment. For more detailed instructions, refer to technical bulletins such as Sigma-Aldrich's AL-134.[16][17]

Equipment:

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septa

  • Source of inert gas (argon or nitrogen) with a bubbler

  • Dry syringes and needles

  • Oven-dried glassware

Procedure:

  • Glassware Preparation:

    • Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of inert gas.[16]

  • Setting up the Reaction:

    • Assemble the reaction flask while it is still warm and immediately place it under a positive pressure of inert gas.

    • Use a rubber septum to seal the flask.

    • Flush the flask with the inert gas for several minutes to displace any air. A vent needle can be used for this purpose.

  • Transfer of Reagents:

    • Use a clean, dry syringe to transfer solvents and liquid reagents.

    • Flush the syringe with inert gas before drawing up the liquid.

    • To transfer the reagent, first, create a positive pressure of inert gas in the reagent bottle. Then, insert the needle through the septum and withdraw the desired volume of liquid.

    • Quickly transfer the liquid to the reaction flask through the septum.

  • Running the Reaction:

    • Maintain a slight positive pressure of the inert gas throughout the reaction. This can be monitored with an oil bubbler.

G Dry_Glassware Oven-Dry Glassware Assemble Assemble Hot Glassware Under Inert Gas Dry_Glassware->Assemble Flush Flush with Inert Gas Assemble->Flush Prepare_Syringe Flush Syringe with Inert Gas Flush->Prepare_Syringe Transfer Transfer Reagent via Syringe Prepare_Syringe->Transfer React Run Reaction Under Positive Inert Gas Pressure Transfer->React

Caption: Workflow for handling air-sensitive reagents.

References

  • Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form.
  • Chemtips. (2012). Aldrich Technical Bulletins. WordPress.com. [Link]
  • Sultana, N., Arayne, M. S., & Shafi, N. (2006). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of chromatographic science, 44(8), 478–483. [Link]
  • Sigma Aldrich Safety Bulletin Handling Air Sensitive Reagents. Environment, Health and Safety. [Link]
  • Al-Warhi, T., et al. (2021). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides.
  • OSHA. HYDRAZINE Method no.: 20. [Link]
  • Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form.
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? [Link]
  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYANJ. Chem., 15(2), 1403-1410. [Link]
  • McCoy, L. F., et al. (2012). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 36(8), 558–563. [Link]
  • Elder, D. P., et al. (2014). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of pharmaceutical and biomedical analysis, 87, 129–147. [Link]
  • Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European journal of medicinal chemistry, 101, 295–312. [Link]
  • Mąkosza, M., et al. (2021). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent.
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Technical Support Center: Enhancing Multi-Component Reactions for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the efficient synthesis of pyrazolopyridines via multi-component reactions (MCRs). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common experimental hurdles, and deepen their understanding of these powerful reactions. Pyrazolopyridines are significant scaffolds in medicinal chemistry, and mastering their synthesis is crucial for advancing novel therapeutic agents.[1][2]

This resource provides field-proven insights and evidence-based protocols to help you navigate the complexities of pyrazolopyridine synthesis.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific challenges you may encounter during the synthesis of pyrazolopyridines in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the multi-component synthesis of pyrazolopyridines are a frequent issue and can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions, consuming starting materials and reducing the yield of the desired product.

    • Recommendation: Always use high-purity starting materials. If the purity is questionable, consider recrystallization or chromatographic purification of the reactants before use.[3]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are pivotal for reaction efficiency. Both acidic and basic catalysts, as well as metal-based catalysts, have been successfully employed. An inappropriate catalyst or incorrect loading can lead to an incomplete reaction or the formation of side products.

    • Recommendation: Screen a variety of catalysts (e.g., L-proline, ZrCl4, or novel nanocatalysts) to find the optimal one for your specific substrates.[3][4] Optimize the catalyst loading; typically, 10-25 mg of a heterogeneous catalyst may be sufficient for a small-scale reaction.[1]

  • Solvent Effects: The solvent influences the solubility of reactants and intermediates, and it can also affect the reaction kinetics.

    • Recommendation: Common solvents for these reactions include ethanol, methanol, DMF, and even water.[3][5] If solubility is an issue, consider using a co-solvent system. The choice of solvent can also impact the reaction temperature and pressure, so select a solvent with a boiling point appropriate for your desired reaction temperature.

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in either an incomplete reaction or degradation of the product.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. While some syntheses proceed at room temperature, others may require heating to achieve a reasonable reaction rate.[1][3] A systematic optimization of the temperature should be performed.

Question 2: I am observing the formation of multiple products, including regioisomers. How can I improve the selectivity of my reaction?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials.[3]

  • Controlling Reaction Conditions: In some instances, the choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for precedents with substrates similar to yours.[3]

  • Strategic Choice of Starting Materials: If possible, using symmetrical reactants can circumvent the issue of regioisomerism altogether.

  • Separation of Isomers: If the formation of regioisomers cannot be avoided, they can often be separated by flash column chromatography. Careful selection of the mobile phase is crucial for achieving good separation.[3]

Question 3: My product is difficult to purify. What are the best strategies for isolating the desired pyrazolopyridine?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.

  • Initial Work-up: A simple acid-base workup can often remove many impurities. Extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) followed by washing with water and brine is a standard procedure.[3]

  • Column Chromatography: Flash column chromatography is the most common and effective method for purifying pyrazolopyridines.[6]

    • Stationary Phase: Silica gel is the most widely used stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane or methanol in dichloromethane is often effective.[6]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection: The key is to find a solvent (or solvent system) in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization include ethanol, methanol, and acetonitrile.[6][7]

  • Dealing with Catalyst Residues: If a heterogeneous catalyst is used, it can typically be removed by simple filtration after the reaction is complete.[1] For homogeneous catalysts, purification can be more complex and may require column chromatography or precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a multi-component reaction (MCR) and why is it advantageous for synthesizing pyrazolopyridines?

A1: A multi-component reaction is a process where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials.[1] The advantages of MCRs include:

  • Atom Economy: MCRs are highly efficient in incorporating atoms from the reactants into the final product, minimizing waste.[1]

  • Experimental Simplicity: Combining multiple synthetic steps into a single operation simplifies the experimental procedure and reduces reaction time.[1]

  • Diversity-Oriented Synthesis: MCRs allow for the rapid generation of a library of structurally diverse compounds by varying the starting materials.[8]

Q2: How do I choose the right starting materials for my desired pyrazolopyridine scaffold?

A2: The choice of starting materials will depend on the specific pyrazolopyridine isomer you wish to synthesize. A common strategy for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[4]

Q3: Can I use microwave irradiation to improve my reaction?

A3: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields in the synthesis of pyrazolopyridines.[4][9] The high temperatures and pressures achieved under microwave irradiation can accelerate the reaction rate.

Q4: Are there any "green" or environmentally friendly approaches to pyrazolopyridine synthesis?

A4: Yes, there is a growing interest in developing greener synthetic methods. This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient techniques like ultrasound or microwave irradiation.[5][10] Some protocols also focus on catalyst recyclability to minimize waste.[1]

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for the Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a solution of the α,β-unsaturated ketone (0.5 mmol) in ethanol (5 mL), add 5-amino-1-phenyl-pyrazole (0.5 mmol).

  • Catalyst Addition: Add the catalyst (e.g., ZrCl4, 0.15 mmol) to the reaction mixture.[3]

  • Reaction: Stir the mixture vigorously at the optimized temperature (e.g., 95 °C) for the determined reaction time (e.g., 16 hours).[3] Monitor the reaction progress by TLC.

  • Work-up: After completion, concentrate the mixture in vacuo. Extract the product with an organic solvent such as chloroform, wash with water and brine, and dry over anhydrous Na2SO4.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Data Summary: Optimization of Reaction Conditions

The following table provides an example of how reaction conditions can be optimized for the synthesis of a pyrazolopyridine derivative.

EntryCatalystCatalyst Loading (g)SolventTemperature (°C)Yield (%)
1Alg@SBA-15/Fe3O40.010EthanolRoom Temp.75
2Alg@SBA-15/Fe3O40.015EthanolRoom Temp.85
3Alg@SBA-15/Fe3O40.020EthanolRoom Temp.95
4Alg@SBA-15/Fe3O40.025EthanolRoom Temp.95
5Alg@SBA-15/Fe3O40.020MethanolRoom Temp.88
6Alg@SBA-15/Fe3O40.020WaterRoom Temp.70
7Alg@SBA-15/Fe3O40.020AcetonitrileRoom Temp.65
8Alg@SBA-15/Fe3O40.020Ethanol5092

Reaction conditions: ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), 3-nitrobenzaldehyde (1 mmol), and ammonium acetate (1 mmol). Data adapted from Hassanzadeh-Afruzi et al., 2023.[1]

Part 4: Visualizing the Process

General Mechanism of a Four-Component Pyrazolopyridine Synthesis

G cluster_reactants Reactants cluster_intermediates Key Intermediates R1 Ethyl Acetoacetate I1 Pyrazolone Intermediate R1->I1 R2 Hydrazine Hydrate R2->I1 R3 Aldehyde I2 Knoevenagel Condensation Product R3->I2 R4 Ammonium Acetate I3 Michael Adduct R4->I3 Acts as NH3 source I1->I2 I2->I3 P Pyrazolopyridine Product I3->P Cyclization & Aromatization

Caption: Proposed mechanism for a four-component synthesis of pyrazolopyridines.

Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity Purify Purify/Recrystallize Reactants CheckPurity->Purify Impure OptimizeCatalyst Screen Different Catalysts & Loadings CheckPurity->OptimizeCatalyst Pure Purify->OptimizeCatalyst OptimizeSolvent Test Alternative Solvents OptimizeCatalyst->OptimizeSolvent OptimizeTempTime Optimize Reaction Temperature & Time OptimizeSolvent->OptimizeTempTime Monitor Monitor Progress with TLC OptimizeTempTime->Monitor Success Improved Yield Monitor->Success

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important heterocyclic building block. This compound is a critical intermediate in the development of a wide range of pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1] Its successful and efficient synthesis is therefore of significant interest.

This document moves beyond a simple recitation of protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and well-established synthetic pathways for the preparation of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and frequently employed method. It involves the reaction of 6-chloro-1H-pyrazolo[3,4-b]pyridine with hydrazine hydrate.[2] The electron-deficient nature of the pyrazolo[3,4-b]pyridine ring system facilitates the displacement of the chloro group by the strongly nucleophilic hydrazine.

Route B: Multi-step Synthesis from Pyrazole Precursors

This route offers more flexibility for analogue synthesis but involves more steps. A common sequence involves:

  • Synthesis of a 5-aminopyrazole derivative, such as 3-amino-1H-pyrazole-4-carbonitrile.[3][4][5][6][7]

  • Cyclization with a suitable C3 synthon to construct the pyridine ring, often leading to a pyrazolo[3,4-b]pyridin-6-one intermediate.[8]

  • Conversion of the pyridone to the 6-chloro analogue using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Finally, reaction with hydrazine hydrate as in Route A.

Q2: What are the main safety concerns when working with hydrazine?

Hydrazine and its hydrate are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Hydrazine is a suspected carcinogen and is highly toxic upon inhalation, ingestion, and dermal contact. It can cause severe skin burns and eye damage.[9]

  • Flammability: Hydrazine is a flammable liquid and vapor.

  • Caustic Nature: Oral ingestion can lead to caustic injury and liquefactive necrosis due to its alkaline properties.[9]

Always consult the Safety Data Sheet (SDS) for hydrazine hydrate before beginning any experimental work.

Q3: How can I monitor the progress of the reaction between 6-chloro-1H-pyrazolo[3,4-b]pyridine and hydrazine hydrate?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), typically in a ratio of 95:5 or 90:10, can effectively separate the starting material, product, and any potential side products.

  • Visualization: The spots can be visualized under UV light (254 nm). The starting material (6-chloro-1H-pyrazolo[3,4-b]pyridine) will have a different Rf value than the more polar product (this compound).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am seeing a low yield of my desired this compound product. What are the likely causes and how can I improve it?

Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.[10]

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction closely using TLC until the starting material is fully consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) can be applied. Be cautious with heating hydrazine solutions.
Poor Quality Starting Material The purity of the 6-chloro-1H-pyrazolo[3,4-b]pyridine is crucial. Impurities can interfere with the reaction.Ensure the starting material is of high purity. If necessary, recrystallize or purify the 6-chloro-1H-pyrazolo[3,4-b]pyridine before use.
Suboptimal Solvent The choice of solvent can impact the solubility of the reactants and the reaction rate.Ethanol or isopropanol are commonly used solvents for this reaction. If solubility is an issue, consider using a co-solvent system or a different polar aprotic solvent.
Degradation of Product The product, a hydrazine derivative, may be susceptible to degradation under harsh reaction conditions or during workup.Avoid prolonged heating at high temperatures. During workup, use mild acidic or basic conditions if necessary and minimize the exposure time.
Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?

The formation of side products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Over-alkylation/Dimerization: The product, this compound, still possesses a nucleophilic hydrazine moiety that can potentially react with another molecule of the starting material, 6-chloro-1H-pyrazolo[3,4-b]pyridine, to form a dimer.

  • Oxidation: Hydrazine derivatives can be susceptible to oxidation, especially in the presence of air and certain metal ions. This can lead to the formation of colored impurities.

Strategies for Minimization:

Strategy Detailed Protocol
Control of Stoichiometry Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents) to ensure the complete consumption of the limiting reagent, 6-chloro-1H-pyrazolo[3,4-b]pyridine. This minimizes the chance of the product reacting with the starting material.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the hydrazine product. This is particularly important if the reaction requires heating.
Purification Method Column chromatography on silica gel is an effective method for separating the desired product from less polar starting material and non-polar impurities. A gradient elution from pure DCM to a DCM/MeOH mixture is often successful. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can also be an effective purification method.
Issue 3: Difficulties in Product Isolation and Purification

Q: I am having trouble isolating a pure product. It seems to be soluble in many solvents, making precipitation difficult, and it streaks on the TLC plate.

The polar nature of the hydrazine group can indeed make isolation and purification challenging.

Problem Potential Cause Suggested Solution
High Solubility The product's polarity makes it soluble in a wide range of polar solvents.After the reaction is complete, carefully remove the solvent under reduced pressure. The resulting crude solid can then be triturated with a less polar solvent (e.g., diethyl ether, hexanes) to precipitate the product and wash away non-polar impurities.
Streaking on TLC The basic nature of the hydrazine and the pyrazole nitrogen can cause streaking on silica gel plates.Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, to the TLC mobile phase (e.g., 0.5-1%). This will help to deprotonate the basic sites on the product, leading to sharper spots.
Product Oiling Out During workup or recrystallization, the product may separate as an oil rather than a solid.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product (if available) can also be effective. If oiling out persists, consider a different solvent system for recrystallization.

Experimental Workflow and Visualization

To provide a clearer understanding of the primary synthetic route and the troubleshooting logic, the following workflow and diagrams are provided.

Synthetic Workflow: Nucleophilic Aromatic Substitution

The following diagram illustrates the key steps in the synthesis of this compound via the SNAr route.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product Start 6-Chloro-1H-pyrazolo[3,4-b]pyridine (Starting Material) Reaction Nucleophilic Aromatic Substitution (Solvent: Ethanol, RT to 60°C) Start->Reaction Reagent Hydrazine Hydrate (Nucleophile) Reagent->Reaction Workup Solvent Removal Reaction->Workup Isolation Trituration with Diethyl Ether Workup->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification End This compound Purification->End

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

This diagram provides a logical decision-making process for addressing common issues during the synthesis.

TroubleshootingLogic cluster_yield Low Yield cluster_purity Impurity Formation cluster_isolation Isolation Difficulty Start Synthesis Issue Encountered CheckPurity Check Starting Material Purity Start->CheckPurity Low Yield ControlStoichiometry Adjust Reagent Stoichiometry Start->ControlStoichiometry Impure Product Trituration Triturate with Non-polar Solvent Start->Trituration Isolation Issues OptimizeConditions Optimize Time & Temperature CheckPurity->OptimizeConditions Purity OK CheckSolvent Evaluate Solvent OptimizeConditions->CheckSolvent Still Low InertAtmosphere Use Inert Atmosphere ControlStoichiometry->InertAtmosphere Side Reactions Persist PurificationMethod Refine Purification Technique InertAtmosphere->PurificationMethod Still Impure ModifyTLC Modify TLC Mobile Phase Trituration->ModifyTLC Streaking on TLC InduceCrystallization Induce Crystallization ModifyTLC->InduceCrystallization Oiling Out

Caption: Troubleshooting decision tree for synthesis issues.

References

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (n.d.). SpringerLink.
  • Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(9), 3343–3354. [Link]
  • Estrada-Tejedor, R., & Borrell, J. I. (2019).
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). ResearchGate.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI.
  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (n.d.). ResearchGate.
  • Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry, 49(5), 1088-1094. [Link]
  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2014). ResearchGate.
  • 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. (2024). ResearchGate.
  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (2017). MDPI.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry.
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Journal of Cellular Biochemistry.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). RSC Advances.
  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. (1993). Acta Poloniae Pharmaceutica.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). MDPI.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Organic & Biomolecular Chemistry.
  • El-Sattar, N. E. A., & El-Aal, F. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 195–210. [Link]
  • 6-Chloro-1H-pyrazolo[3,4-b]pyridine. (n.d.). Pipzine Chemicals.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Advances.
  • The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (n.d.). ResearchGate.
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Validation & Comparative

A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique bicyclic heteroaromatic ring system provides a versatile template for developing ATP-competitive inhibitors that can target a wide range of kinases implicated in cancer and other diseases. This guide provides an in-depth comparison of the efficacy of several notable pyrazolo[3,4-b]pyridine-based kinase inhibitors, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics.

The Strategic Advantage of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, the natural scaffold of ATP. This inherent structural similarity allows it to effectively occupy the ATP-binding pocket of kinases. The nitrogen atoms in the pyrazole and pyridine rings can form critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Furthermore, the scaffold's planar nature allows for favorable π-π stacking interactions with aromatic residues in the active site. The various positions on the rings (N1, C3, C4, C5, and C6) offer multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This guide will focus on a comparative analysis of pyrazolo[3,4-b]pyridine inhibitors targeting four key cancer-related kinases: Tropomyosin Receptor Kinase (TRK), Fibroblast Growth Factor Receptor (FGFR), Monopolar Spindle Kinase 1 (Mps1), and Anaplastic Lymphoma Kinase (ALK).

Comparative Efficacy Analysis

To provide a clear and objective comparison, the following sections will detail the performance of exemplary pyrazolo[3,4-b]pyridine inhibitors against their respective kinase targets. The data presented is collated from peer-reviewed scientific literature.

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK fusions are oncogenic drivers in a variety of solid tumors. The development of selective TRK inhibitors has led to significant clinical breakthroughs.

A notable pyrazolo[3,4-b]pyridine-based TRK inhibitor, Compound C03 , has demonstrated promising preclinical activity.[2]

Table 1: In Vitro Kinase Inhibitory Activity of Compound C03 [2]

KinaseIC50 (nM)
TRKA 56
TRKB (pan-TRK inhibitor)
TRKC (pan-TRK inhibitor)
FAK(significant selectivity)
PAK4(significant selectivity)
PLK4(significant selectivity)

Note: Specific IC50 values for TRKB, TRKC, FAK, PAK4, and PLK4 were not provided in the primary source, but the compound was described as a pan-TRK inhibitor with significant selectivity against the other listed kinases.

Cellular Efficacy: Compound C03 inhibited the proliferation of the Km-12 (colorectal cancer) cell line with an IC50 of 0.304 μM, while showing selectivity against the MCF-7 (breast cancer) and HUVEC (normal endothelial) cell lines.[2] This indicates a degree of tumor-specific activity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is implicated in various cancers, making it a compelling therapeutic target.

Compound 7n is a potent and selective pyrazolo[3,4-b]pyridine-based FGFR inhibitor.[3]

Table 2: Comparative In Vitro Kinase Inhibitory Activity of Compound 7n and AZD4547 [3]

KinaseCompound 7n IC50 (nM)AZD4547 IC50 (nM)
FGFR1 0.3 ± 0.01 1.2 ± 0.1
FGFR2 0.7 ± 0.1 0.4 ± 0.0
FGFR3 2.0 ± 0.3 5.6 ± 1.8
FGFR4 52.7 ± 0.645.7 ± 11.2
VEGFR2422.7 ± 37.667.2 ± 3.3

Cellular and In Vivo Efficacy: Compound 7n demonstrated potent anti-proliferative activity against FGFR-dependent cancer cell lines. In a FGFR1-driven H1581 non-small cell lung cancer xenograft model, compound 7n showed significant antitumor activity.[3]

Monopolar Spindle Kinase 1 (Mps1) Inhibitors

Mps1 is a critical component of the spindle assembly checkpoint, and its overexpression is associated with several cancers.

Compound 31 has been identified as a novel and potent pyrazolo[3,4-b]pyridine-based Mps1 inhibitor.[4]

Table 3: In Vitro Kinase Inhibitory Activity of Compound 31 [4]

KinaseIC50 (nM)
Mps1 2.596

Kinome Selectivity: Compound 31 exhibited reasonable selectivity when screened against a panel of 606 wild-type kinases at a concentration of 1 µM.[4]

Cellular and In Vivo Efficacy: This compound significantly inhibited the proliferation of cancer cell lines, particularly MDA-MB-468 (breast cancer) and MV4-11 (acute myeloid leukemia). Furthermore, it demonstrated good antitumor efficacy in an MDA-MB-468 xenograft model with no apparent toxicity.[4][5]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK rearrangements are oncogenic drivers in non-small cell lung cancer and other malignancies. The development of inhibitors that can overcome resistance mutations, such as the L1196M gatekeeper mutation, is a key research focus.

Compound 10g is a pyrazolo[3,4-b]pyridine derivative designed to inhibit both wild-type and L1196M mutant ALK.[6][7]

Table 4: Comparative In Vitro Kinase Inhibitory Activity of Compound 10g [6][7]

KinaseCompound 10g IC50 (nM)
ALK-wt <0.5
ALK-L1196M <0.5
ROS1<0.5
c-Met(excellent selectivity over)

Note: A specific IC50 for c-Met was not provided, but the compound was highlighted for its excellent selectivity over this kinase.

Cellular Efficacy: Compound 10g strongly suppressed the proliferation of Ba/F3 cells expressing either ALK-wt or the ALK-L1196M mutant, as well as the H2228 non-small cell lung cancer cell line which harbors an EML4-ALK fusion.[6]

Experimental Methodologies

The following sections provide detailed protocols for the key assays used to evaluate the efficacy of these pyrazolo[3,4-b]pyridine kinase inhibitors.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds is typically determined using in vitro kinase assays that measure the phosphorylation of a substrate by the target kinase. Two common methods are Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™ assays.

This assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET).[8]

Causality Behind Experimental Choices: HTRF is a preferred method for high-throughput screening due to its homogeneous format (no wash steps), high sensitivity, and robustness against interference from colored compounds.[9] The use of a europium cryptate donor and a far-red acceptor minimizes background fluorescence from library compounds and biological materials.

Protocol:

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound, the target kinase, and the biotinylated substrate peptide in kinase buffer.

    • Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection buffer containing EDTA, a europium cryptate-labeled anti-phospho-substrate antibody (donor), and streptavidin-XL665 (acceptor).

    • Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm. The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

HTRF_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Substrate Biotinylated Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate ATP ATP ATP->Kinase Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase Inhibition Donor Europium Cryptate Anti-Phospho Ab PhosphoSubstrate->Donor Acceptor Streptavidin-XL665 PhosphoSubstrate->Acceptor Biotin-Streptavidin Interaction Donor->Acceptor Energy Transfer FRET FRET Signal Acceptor->FRET Emission at 665nm

Caption: HTRF Kinase Assay Workflow.

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10]

Causality Behind Experimental Choices: The ADP-Glo™ assay is highly sensitive and can be used with a wide range of ATP concentrations, making it suitable for kinases with high Km values for ATP.[11] The two-step process effectively separates the kinase reaction from the detection step, minimizing interference.

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor.

  • ADP-Glo™ Reagent Addition: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values as described for the HTRF assay.

ADPGlo_Assay cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent cluster_step3 Step 3: Kinase Detection Reagent Kinase Kinase + Substrate + Inhibitor ATP_start ATP Kinase->ATP_start ATP Consumption ADP_Glo_Reagent ADP-Glo™ Reagent ADP_produced ADP ATP_start->ADP_produced ATP_remaining Remaining ATP ATP_start->ATP_remaining ATP_new Newly Synthesized ATP ADP_produced->ATP_new ATP_depleted ATP Depleted ATP_remaining->ATP_depleted ADP_Glo_Reagent->ATP_remaining Depletes ATP Detection_Reagent Kinase Detection Reagent Detection_Reagent->ADP_produced Converts ADP to ATP Luciferase Luciferase/Luciferin ATP_new->Luciferase Light Luminescent Signal Luciferase->Light

Caption: ADP-Glo™ Kinase Assay Workflow.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Causality Behind Experimental Choices: The MTT assay is a widely used and well-established method for assessing cytotoxicity. It is relatively simple, inexpensive, and can be adapted for high-throughput screening. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, providing a measure of cellular metabolic health.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

Signaling Pathway Diagrams

To provide context for the targeted inhibition, the following diagrams illustrate the signaling pathways regulated by TRK, FGFR, Mps1, and ALK.

TRK_Signaling cluster_downstream Downstream Signaling Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA, TRKB, TRKC) Neurotrophin->TRK_Receptor Binds & Activates Ras Ras/MAPK Pathway TRK_Receptor->Ras PI3K PI3K/Akt Pathway TRK_Receptor->PI3K PLCg PLCγ Pathway TRK_Receptor->PLCg Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor Inhibitor->TRK_Receptor Inhibits Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation PLCg->Proliferation FGFR_Signaling cluster_downstream Downstream Signaling FGF Fibroblast Growth Factor (FGF) FGFR FGFR (FGFR1-4) FGF->FGFR Binds & Activates Ras Ras/MAPK Pathway FGFR->Ras PI3K PI3K/Akt Pathway FGFR->PI3K PLCg PLCγ Pathway FGFR->PLCg STAT STAT Pathway FGFR->STAT Inhibitor Pyrazolo[3,4-b]pyridine FGFR Inhibitor Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Angiogenesis & Survival Ras->Proliferation PI3K->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: FGFR Signaling Pathway.

Mps1_Signaling cluster_mitosis Mitosis Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Inhibitor Pyrazolo[3,4-b]pyridine Mps1 Inhibitor Inhibitor->Mps1 Inhibits Anaphase Anaphase Progression SAC->Anaphase Inhibits Segregation Proper Chromosome Segregation Anaphase->Segregation

Caption: Mps1 Signaling in Mitosis.

ALK_Signaling cluster_downstream Downstream Signaling ALK ALK Fusion Protein (e.g., EML4-ALK) Ras Ras/MAPK Pathway ALK->Ras PI3K PI3K/Akt Pathway ALK->PI3K JAK JAK/STAT Pathway ALK->JAK Inhibitor Pyrazolo[3,4-b]pyridine ALK Inhibitor Inhibitor->ALK Inhibits Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation JAK->Proliferation

Caption: ALK Signaling Pathway.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate the versatility of this chemical starting point in targeting diverse and critical oncogenic kinases. The presented data underscores the importance of rigorous in vitro and in vivo testing to characterize the efficacy and selectivity of these compounds. As our understanding of kinase biology deepens, the continued exploration and optimization of pyrazolo[3,4-b]pyridine derivatives will undoubtedly lead to the discovery of new and improved targeted therapies for cancer and other diseases.

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A Senior Application Scientist's Guide to the Validation of the 1H-Pyrazolo[3,4-b]pyridine Scaffold as a Potent TBK1 Inhibitor Class

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation strategy for a novel class of TANK-Binding Kinase 1 (TBK1) inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. We will focus on the lead compound from a recently identified series, herein referred to as 15y , which demonstrates exceptional potency.[1][2] This guide is intended for researchers, drug discovery scientists, and pharmacologists seeking to understand the rigorous process of validating a novel kinase inhibitor, comparing its performance against established alternatives, and implementing the necessary experimental workflows.

The Rationale: Why Target TBK1?

TANK-Binding Kinase 1 (TBK1) is a noncanonical IκB kinase (IKK) that has emerged as a critical node in cellular signaling, far beyond its initial discovery as a regulator of innate immunity.[3][4] It plays a pivotal role in activating interferon regulatory factors (IRFs) and NF-κB, which are essential for antiviral responses.[3][5] However, mounting evidence implicates dysregulated TBK1 activity in a range of pathologies, including autoimmune diseases, neuroinflammation, metabolic disorders, and various cancers.[6][7][8] This makes TBK1 a compelling and high-value target for therapeutic intervention.

The core function of TBK1 in the innate immune pathway is to phosphorylate the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent expression of type I interferons (IFN-I).[3][9][10] Validating an inhibitor therefore requires demonstrating a clear, dose-dependent blockade of this specific signaling event.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase Core cluster_downstream Downstream Effectors cGAS cGAS STING STING cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 TRIF TRIF (via TLRs) TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates (Ser386/396) IKKe IKKε pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I IFN Genes (e.g., IFN-β) Nucleus->IFN Transcription Inhibitor 1H-pyrazolo[3,4-b]pyridine (e.g., Compound 15y) Inhibitor->TBK1 Inhibition Validation_Workflow cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Phenotypic Confirmation biochem In Vitro Kinase Assay (e.g., ADP-Glo™) Objective: Determine direct enzyme inhibition (IC50). western Western Blot Analysis Objective: Measure inhibition of TBK1 substrate phosphorylation (p-IRF3) in cells. biochem->western Confirms Cell Permeability & On-Target Activity qpcr qPCR / ELISA Objective: Quantify reduction of downstream gene expression (e.g., IFN-β mRNA). western->qpcr Links Target Engagement to Biological Function

Figure 2: A logical workflow for validating a novel TBK1 inhibitor.

Experimental Protocols

Protocol 1: Tier 1 - In Vitro Biochemical Potency Assay (ADP-Glo™)

Causality: This assay directly measures the enzymatic activity of purified TBK1. By quantifying the amount of ADP produced in the kinase reaction, we can determine the precise concentration of an inhibitor required to reduce enzyme activity by 50% (IC50). [11]This is the cleanest, most direct assessment of inhibitor potency against the isolated enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT). [11] * Serially dilute the test compound (e.g., Compound 15y) in kinase buffer with DMSO. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

    • Prepare a solution of recombinant human TBK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate) in kinase buffer. [12][13] * Prepare an ATP solution at a concentration near the Kₘ for TBK1 (typically 10-25 µM).

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection (Promega ADP-Glo™ Kinase Assay):

    • Stop the kinase reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by TBK1 into ATP by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader. The signal correlates directly with TBK1 activity.

  • Data Analysis:

    • Normalize the data to vehicle (100% activity) and high concentration inhibitor (0% activity) controls.

    • Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Tier 2 - Cellular Target Engagement (Western Blot for p-IRF3)

Causality: This assay validates that the inhibitor can penetrate the cell membrane and engage its target in a complex cellular environment. We measure the phosphorylation of IRF3 at Serine 396 (p-IRF3), a direct and essential downstream substrate of TBK1. [10]A reduction in p-IRF3 signal upon stimulation is a strong indicator of on-target TBK1 inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Plate human monocytic THP-1 cells or mouse macrophage RAW264.7 cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with a dose range of the test inhibitor (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • TBK1 Pathway Stimulation:

    • Stimulate the TBK1 pathway by adding Poly(I:C) (a TLR3 agonist) to the media at a final concentration of 10 µg/mL.

    • Incubate for 90 minutes. This duration is typically optimal for observing peak IRF3 phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies:

      • Rabbit anti-phospho-IRF3 (Ser396)

      • Rabbit anti-total IRF3

      • Mouse anti-β-Actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-IRF3 signal to the total IRF3 signal to account for any variations in protein levels. A dose-dependent decrease in the p-IRF3/total IRF3 ratio confirms cellular target engagement.

Protocol 3: Tier 3 - Phenotypic Confirmation (qPCR for IFN-β mRNA)

Causality: This final validation step connects target engagement to a functional biological outcome. By inhibiting TBK1 and preventing IRF3 activation, the transcription of IRF3-dependent genes, most notably IFNB1 (Interferon-beta), should be suppressed. [2]Measuring IFNB1 mRNA levels provides quantitative evidence of downstream pathway modulation.

Methodology:

  • Cell Treatment and Stimulation:

    • Follow the same cell plating, inhibitor pre-treatment, and Poly(I:C) stimulation protocol as described in Tier 2, but extend the stimulation time to 4-6 hours to allow for sufficient gene transcription.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions in triplicate using a SYBR Green master mix, cDNA template, and primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB).

    • Example Primer Sequences (Human):

      • IFNB1 Forward: 5'-CTTGGATTCCTACAAAGAAGCAGC-3'

      • IFNB1 Reverse: 5'-TCCTCCTTCTGGAACTGCTGCA-3'

      • GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'

      • GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Determine the relative expression of IFNB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the stimulated vehicle control.

    • A dose-dependent reduction in IFNB1 mRNA levels confirms that the inhibitor effectively blocks the functional consequences of TBK1 signaling. The study validating compound 15y demonstrated this effect in both THP-1 and RAW264.7 cells. [1]

Conclusion and Future Directions

The validation workflow presented here demonstrates a rigorous, evidence-based approach to characterizing novel kinase inhibitors. The data for the 1H-pyrazolo[3,4-b]pyridine scaffold, and specifically for compound 15y , are highly compelling. With a biochemical IC50 of 0.2 nM and confirmed cellular activity, this compound represents a significant advancement over existing tool compounds like Amlexanox and MRT67307, particularly in its selectivity over IKKε. [1][2] This positions compound 15y as a superior chemical probe for dissecting TBK1 biology and as a promising lead scaffold for the development of therapeutics targeting TBK1-driven diseases.

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In Vivo Validation of Pyrazolo[3,4-b]pyridine Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel anticancer agent from a promising laboratory finding to a potential clinical candidate is marked by rigorous validation. Among the critical milestones in this process is the in vivo assessment of a compound's efficacy and safety. This guide provides a comprehensive framework for the in vivo validation of pyrazolo[3,4-b]pyridine derivatives, a class of heterocyclic compounds that have garnered significant attention for their diverse anticancer activities. We will delve into the rationale behind experimental design, present detailed protocols, and offer a comparative analysis with established anticancer agents, equipping researchers with the knowledge to conduct robust preclinical studies.

The Promise of Pyrazolo[3,4-b]pyridines in Oncology

The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of this core structure have demonstrated potent anticancer effects through various mechanisms of action. These include the inhibition of key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs) and topoisomerase IIα.[1][2][3] Furthermore, some pyrazolo[3,4-b]pyridines have been shown to target critical signaling pathways, including those involving tropomyosin receptor kinases (TRKs), which are implicated in the growth and survival of various cancers.[4]

The broad spectrum of activity and the potential for chemical modification make pyrazolo[3,4-b]pyridines an exciting area of cancer research. However, promising in vitro results must be translated into demonstrable in vivo efficacy to justify further development.[5]

Designing a Robust In Vivo Validation Study

A successful in vivo study hinges on meticulous planning and execution. The primary goal is to assess the antitumor activity and systemic toxicity of the candidate pyrazolo[3,4-b]pyridine derivative in a living organism, typically a mouse model.

Selecting the Right Model: Patient-Derived Xenografts (PDX)

For a clinically relevant assessment, patient-derived xenograft (PDX) models are increasingly favored over traditional cell line-derived xenografts. PDX models, where tumor tissue from a patient is directly implanted into an immunocompromised mouse, better recapitulate the heterogeneity and microenvironment of human cancers.[6][7] The choice of the PDX model should be guided by the molecular target of the pyrazolo[3,4-b]pyridine being tested. For instance, if the compound targets a specific mutation, a PDX model known to harbor that mutation would be the most appropriate choice.[6]

Comparative Arm: Establishing a Benchmark

To objectively evaluate the performance of a novel pyrazolo[3,4-b]pyridine, it is essential to include appropriate control and comparative arms in the study.

  • Vehicle Control: This group receives the same solvent or formulation used to deliver the test compound, providing a baseline for tumor growth in the absence of any treatment.

  • Standard-of-Care (SoC) Agent: Including a clinically approved drug for the specific cancer type being modeled provides a crucial benchmark for efficacy. For example, a study on a pyrazolo[3,4-b]pyridine targeting leukemia might use a drug like etoposide as a comparator, especially if the novel compound is also a topoisomerase II inhibitor.[1]

Experimental Protocol: A Step-by-Step Xenograft Study

The following protocol outlines a representative workflow for an in vivo validation study using a PDX model.

Step 1: Animal Model and Tumor Implantation
  • Animal Selection: Utilize immunocompromised mice (e.g., NOD/SCID) to prevent the rejection of the human tumor graft.[6]

  • Tumor Implantation: Surgically implant patient-derived tumor fragments subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable and measurable size (e.g., 100-150 mm³) before initiating treatment.

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis A Select Immunocompromised Mice B Surgically Implant PDX Tumor Fragments A->B C Monitor Tumor Growth to Palpable Size B->C D Randomize Mice into Treatment Groups C->D Tumors reach ~100-150 mm³ E Administer Pyrazolo[3,4-b]pyridine, SoC, or Vehicle D->E F Measure Tumor Volume and Body Weight Twice Weekly E->F G Terminate Study at Predefined Endpoint F->G Tumor burden or toxicity endpoint met H Collect Tumors and Tissues for Analysis G->H I Analyze Data (TGI, Survival, Biomarkers) H->I G cluster_pathway Topoisomerase IIα Inhibition Pathway P Pyrazolo[3,4-b]pyridine T Topoisomerase IIα P->T Inhibits D DNA Replication/Transcription T->D Relaxes DNA supercoils DSB DNA Double-Strand Breaks D->DSB Stalled replication forks A Apoptosis DSB->A Induces C Cell Cycle Arrest DSB->C Induces

Figure 2: Simplified signaling pathway for a Topoisomerase IIα inhibitor.

Conclusion: A Critical Step Towards Clinical Translation

The in vivo validation of a novel pyrazolo[3,4-b]pyridine is a multifaceted process that requires careful experimental design, rigorous execution, and insightful data analysis. By employing clinically relevant models like PDX, including appropriate comparative arms, and integrating mechanistic studies, researchers can generate a robust data package that provides a clear and objective assessment of a compound's therapeutic potential. This comprehensive approach is not only crucial for advancing promising candidates through the drug development pipeline but also for ensuring that only the most effective and safest therapies reach cancer patients.

References

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  • Abdel-Aziem, A., et al. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel).
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Sources

A Comparative Guide to Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a deep comparative analysis of the pyrazolo[3,4-b]pyridine scaffold against other common heterocyclic systems used in the design of protein kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural insights, performance data, and practical experimental methodologies to inform rational drug design and evaluation.

Introduction: The Central Role of Heterocycles in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. Small molecule kinase inhibitors have revolutionized targeted therapy, and at the heart of these molecules often lies a heterocyclic core. These "scaffolds" are designed to mimic the adenine ring of ATP, competing for the enzyme's active site.[1][2] The effectiveness of a scaffold is determined by its ability to form key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.

Among the myriad of scaffolds explored, the pyrazolo[3,4-b]pyridine system has emerged as a "privileged scaffold."[3] Its versatility, synthetic tractability, and ability to form multiple, favorable interactions within the ATP binding pocket have led to its incorporation into numerous potent and selective kinase inhibitors across a wide range of kinase targets.[2][4][5] This guide will dissect the structural and functional advantages of the pyrazolo[3,4-b]pyridine core and benchmark its performance against other prominent heterocyclic kinase inhibitors.

The Pyrazolo[3,4-b]pyridine Scaffold: A Master of Mimicry

The power of the pyrazolo[3,4-b]pyridine scaffold lies in its unique electronic and structural properties. As a bicyclic heterocycle, it can be viewed as a hybrid of indazole and pyrrolo[2,3-b]pyridine, allowing it to engage in diverse binding modes.[4] Its key feature is the arrangement of nitrogen atoms, which can act as both hydrogen bond donors (at N1-H) and acceptors (at N7), effectively mimicking the interactions of the purine ring of ATP with the kinase hinge.[4][5] This dual interaction capability provides a strong anchor for the inhibitor, forming the foundation for achieving high potency.

G cluster_0 Kinase Hinge Region cluster_1 Pyrazolo[3,4-b]pyridine Core cluster_2 Solvent Front / Selectivity Pocket hinge_acceptor Backbone NH (e.g., Met) hinge_donor Backbone C=O (e.g., Cys) scaffold N1-H (Donor) N7 (Acceptor) hinge_donor->scaffold H-Bond scaffold->hinge_acceptor H-Bond R_group R-Group (for potency & selectivity) scaffold->R_group Synthetic Vector

Caption: H-Bonding of Pyrazolo[3,4-b]pyridine with the Kinase Hinge.

The N1-H proton is crucial for this interaction; its methylation typically results in a complete loss of activity, confirming its role in forming a critical hydrogen bond with a hinge residue backbone carbonyl.[5] Conversely, the N7 nitrogen acts as a hydrogen bond acceptor for a backbone NH group in the hinge. This bidentate interaction anchors the inhibitor firmly, allowing substitutions at other positions (commonly C3 and C5) to be explored to gain potency and selectivity by interacting with other regions of the ATP pocket.[5][6]

Comparative Analysis with Other Privileged Scaffolds

The true value of the pyrazolo[3,4-b]pyridine scaffold is best understood when compared to other heterocyclic systems commonly employed in kinase inhibitor design.

vs. Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is another potent purine bioisostere and forms the core of successful drugs like the BTK inhibitor ibrutinib.[1][7] Both scaffolds can form similar key interactions with the kinase hinge.[1]

  • Structural Similarity: Both are bicyclic nitrogen-containing heterocycles that are isosteres of adenine.[1][7] This allows both to act as effective ATP mimetics.

  • Binding Mode: They often adopt similar binding poses within the ATP pocket, primarily engaging the hinge region.

  • Key Difference: The placement of nitrogen atoms in the six-membered ring differs, which can subtly alter bond angles and the vectors for substituent placement. This can influence selectivity. For instance, while both scaffolds have been used to target a multitude of kinases, the specific choice between them may be driven by the desire to avoid or engage secondary interactions in the ATP pocket, thereby fine-tuning the selectivity profile. Some research suggests that modifying the pyrazolo[3,4-d]pyrimidine core can direct activity towards multiple oncogenic targets.[7]

vs. Quinolines and Quinazolines

Quinazolines are one of the most validated kinase inhibitor scaffolds, forming the basis of first-generation EGFR inhibitors like gefitinib and erlotinib.

  • Hinge Interaction: While quinazolines are excellent hinge-binders, they typically only present a nitrogen atom (N1) as a hydrogen bond acceptor. The pyrazolo[3,4-b]pyridine's ability to also act as a hydrogen bond donor can provide an additional, potent interaction point.[5]

  • Synthetic Flexibility: Both scaffolds offer multiple points for chemical modification. However, the synthesis of 1H-pyrazolo[3,4-b]pyridines often involves the straightforward condensation of aminopyrazoles with activated carbonyl compounds, providing a versatile route to a wide range of derivatives.[5][8]

  • Intellectual Property: In a crowded field, the pyrazolo[3,4-b]pyridine scaffold can offer a distinct chemical space, providing an advantage in securing intellectual property.[4]

vs. Indoles and Azaindoles

Indole-based scaffolds are also common hinge-binders. The 7-azaindole (pyrrolo[2,3-b]pyridine) is structurally similar to the pyrazolo[3,4-b]pyridine but with a carbon at the 2-position instead of a nitrogen.

  • Selectivity Profile: The additional hydrogen bond acceptor in the pyrazolo[3,4-b]pyridine core can sometimes lead to interactions with undesired kinases, impacting selectivity. In one study comparing hinge binders for PIM kinases, the indole scaffold yielded more selective inhibitors than the related pyrrolo[2,3-b]pyridine, suggesting that the additional nitrogen could form unwanted interactions.[4] This highlights a key principle in drug design: the optimal scaffold is target-dependent.

  • Structural Rigidity and Conformation: The pyrazolo[3,4-b]pyridine scaffold can enforce a specific conformation on its substituents, which can be advantageous. For example, replacing a more flexible azaindole core with a pyrazolo[3,4-b]pyridine led to a new series of potent B-RafV600E inhibitors.[5]

Performance Data: A Multi-Kinase Scaffold

The versatility of the pyrazolo[3,4-b]pyridine core is demonstrated by its successful application in developing potent inhibitors for a diverse range of kinases. The table below summarizes the performance of several exemplar compounds from the literature.

Compound IDTarget Kinase(s)Potency (IC₅₀ / EC₅₀)Reference
15y TBK10.2 nM[9][10]
31 Mps12.6 nM[11]
C03 TRKA56 nM[12]
8h DYRK1B3 nM[13]
17f AMPK (Activator)0.42 µM[14]
9d Anti-proliferative (A549 cells)3.06 µM[15]

This table is a representative sample and not an exhaustive list.

These data underscore the scaffold's ability to serve as a foundation for inhibitors with potencies spanning from the low-nanomolar to the micromolar range, effective against various kinase families and in cell-based assays. For example, compound 15y stands out as an exceptionally potent inhibitor of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling.[9][10] Similarly, compound 31 shows single-digit nanomolar inhibition of Monopolar spindle kinase 1 (Mps1), a critical regulator of the mitotic checkpoint and a target in oncology.[11]

Experimental Protocols for Inhibitor Characterization

Validating a novel kinase inhibitor requires a multi-step, self-validating experimental workflow. The following protocols outline the key assays for characterizing a pyrazolo[3,4-b]pyridine-based inhibitor.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" core structure in modern medicinal chemistry, forming the basis for numerous potent kinase inhibitors targeting a wide array of human diseases.[1][2] Its rigid, bicyclic nature and capacity for forming key hydrogen bonds with the kinase hinge region make it an excellent starting point for designing ATP-competitive inhibitors.[3] However, the very feature that makes this scaffold effective—its affinity for the highly conserved ATP binding pocket—also presents the greatest challenge: ensuring target selectivity across the vast human kinome.[4][5]

This guide provides an in-depth comparison of the methodologies used to profile the cross-reactivity of pyrazolo[3,4-b]pyridine-based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate how these profiles inform drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust selectivity profiling strategies.

The Kinome and the Inevitable Challenge of Selectivity

The human genome encodes over 500 protein kinases, collectively known as the kinome.[6] These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] Most small molecule inhibitors are designed to be ATP-competitive, meaning they bind to the same pocket as the enzyme's natural ligand, adenosine triphosphate. The high degree of structural conservation in this pocket across the kinome means that an inhibitor designed for one kinase has the potential to bind to many others.[8] This cross-reactivity, or "off-target" activity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, accurately mapping an inhibitor's interaction landscape is a critical step in its development.

cluster_Cell Cellular Environment Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor TargetKinase Primary Target Kinase (e.g., TRKA) Inhibitor->TargetKinase On-Target Binding OffTarget1 Off-Target Kinase 1 (Structurally Similar) Inhibitor->OffTarget1 Off-Target Binding OffTarget2 Off-Target Kinase 2 (Unexpected) Inhibitor->OffTarget2 Off-Target Binding Pathway Signaling Pathway TargetKinase->Pathway Regulates Toxicity Potential Toxicity OffTarget1->Toxicity OffTarget2->Toxicity Efficacy Therapeutic Efficacy Pathway->Efficacy

Figure 1: Conceptual overview of on-target versus off-target kinase inhibitor activity.

Methodologies for Cross-Reactivity Profiling

A multi-tiered strategy employing both biochemical and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity.[9] Biochemical assays measure the direct interaction between an inhibitor and a purified kinase, while cell-based assays provide crucial data on target engagement and functional outcomes in a physiological context.[10]

Large-Panel Biochemical Assays

The most direct way to assess cross-reactivity is to screen the inhibitor against a large panel of purified kinases.[11] These screens are typically performed at a single high concentration of the inhibitor (e.g., 1 µM or 10 µM) to identify any potential interactions. Hits from this initial screen are then followed up with dose-response curves to determine the potency (IC50 or Kd) for each interaction.[11]

There are two main classes of biochemical assays:

  • Activity Assays: These measure the inhibitor's effect on the catalytic function of the kinase—its ability to phosphorylate a substrate.[4] The radiometric assay, which uses radioisotope-labeled ATP (³²P-γ-ATP or ³³P-γ-ATP), is considered the gold standard due to its direct and unmodified nature.[4] However, for safety and throughput reasons, non-radioactive methods are now more common.[12] These include:

    • Luminescence-based assays: Detect kinase activity by measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[6]

    • Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET, Z'-LYTE®).[12][13]

  • Binding Assays: These measure the direct binding of an inhibitor to the kinase, independent of its enzymatic activity.[14] This is useful for identifying non-ATP competitive inhibitors or for use with kinases that are difficult to assay functionally. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[13]

This protocol provides a generalized workflow for assessing inhibitor activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, such as Z'-LYTE®.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the pyrazolo[3,4-b]pyridine inhibitor in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM). Then, dilute these stocks into the kinase buffer.

    • Prepare a solution containing the kinase and a fluorescently-labeled peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer. The concentration should be at or near the Km for the specific kinase being tested to ensure competitive binding can be accurately measured.

  • Kinase Reaction:

    • In a 384-well assay plate, add 2.5 µL of the inhibitor solution.

    • Add 5 µL of the kinase/substrate solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of the development reagent. This reagent contains an antibody labeled with a terbium (Tb) donor fluorophore that specifically recognizes the phosphorylated substrate.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and reading emissions at two wavelengths: one for the acceptor (e.g., 520 nm) and one for the donor (e.g., 495 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using high controls (DMSO only, 0% inhibition) and low controls (no ATP, 100% inhibition).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays

While biochemical assays are essential, they do not account for factors like cell permeability, efflux pumps, or intracellular ATP concentrations.[8] Cell-based assays are therefore a critical next step to confirm that an inhibitor can engage its target in a living cell.[10]

  • Target Engagement Assays: These assays directly measure the binding of an inhibitor to its target kinase inside the cell. The NanoBRET™ Target Engagement Assay is a leading example, using bioluminescence resonance energy transfer (BRET) to detect compound binding.[10]

  • Phosphorylation Assays: These functional assays measure the inhibition of a specific phosphorylation event downstream of the target kinase.[15] This can be done using methods like Western Blot, ELISA, or Meso Scale Discovery (MSD) to quantify the level of a specific phosphoprotein.[15]

cluster_Workflow Kinase Inhibitor Profiling Workflow A Pyrazolo[3,4-b]pyridine Test Compound B Biochemical Screen (e.g., >300 Kinases @ 1µM) A->B E Cellular Target Engagement Assay (e.g., NanoBRET™) A->E F Cellular Functional Assay (Phosphorylation) A->F C Identify Potential Off-Targets ('Hits') B->C D Biochemical IC50 Determination for Hits C->D G Selectivity Profile & Risk Assessment D->G E->G F->G

Figure 2: A typical workflow for determining the cross-reactivity profile of a kinase inhibitor.

Comparative Analysis of Pyrazolo[3,4-b]pyridine Inhibitors

To illustrate the importance of this profiling, let's compare the selectivity of several published pyrazolo[3,4-b]pyridine-based inhibitors. The data presented here is synthesized from public domain sources for educational purposes.

Case Study 1: TBK1 Inhibitor 15y

TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and a target for autoimmune diseases and cancer.[16] A potent pyrazolo[3,4-b]pyridine inhibitor, compound 15y , was developed with an IC50 of 0.2 nM against TBK1.[16] To assess its selectivity, it was screened against a panel of 31 other kinases at a concentration of 1 µM.[16]

Kinase TargetPrimary Function% Inhibition @ 1 µMIC50 (nM)Notes
TBK1 Innate Immunity >99% 0.2 Primary Target
IKBKE (IKKε)Innate Immunity>99%2.1Closely related kinase, common off-target
CLK2Splicing Regulation96%-Significant off-target activity
STK10Cell Cycle95%-Significant off-target activity
MAP4K5Stress Response91%-Significant off-target activity
PLK4Centriole Duplication88%-Potential for mitotic toxicity
26 Other KinasesVarious<50%-Generally selective
Data synthesized from reference[16]

Interpretation: Compound 15y is exceptionally potent against its target, TBK1. However, the profiling reveals potent activity against the closely related kinase IKBKE, which is expected and may even be desirable for some therapeutic applications. More concerning are the strong off-target activities against CLK2, STK10, MAP4K5, and PLK4. Inhibition of PLK4, a master regulator of centriole duplication, could be a source of toxicity. This profile suggests that while potent, further optimization may be needed to improve its selectivity.

Case Study 2: Mps1 Inhibitor Compound 31

Monopolar spindle kinase 1 (Mps1) is a critical component of the spindle assembly checkpoint and a target for cancer therapy. A pyrazolo[3,4-b]pyridine inhibitor, Compound 31 , was identified with an IC50 of 2.6 nM against Mps1.[17] This compound underwent a much broader screen against 606 wild-type kinases, showcasing a more comprehensive approach.[17]

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
MPS1 Spindle Checkpoint >99% 2.6
FLT3Hematopoiesis>95%1.8
TRKANeuronal Signaling>95%3.5
TRKBNeuronal Signaling>95%4.1
ALKDevelopmental Signaling>90%9.8
Other Kinases<90%-Reasonably selective
Data synthesized from reference[17]

Interpretation: Compound 31 is a potent Mps1 inhibitor but also demonstrates significant activity against several other therapeutically relevant kinases, including FLT3, TRK, and ALK. This profile could be viewed in two ways:

  • As a liability: If the goal is a highly selective Mps1 tool compound for research, these off-target activities could confound experimental results.

  • As an opportunity: For cancer therapy, particularly in a disease driven by one of these off-targets (e.g., FLT3-mutant AML or ALK-rearranged lung cancer), this polypharmacology could provide a broader and more durable anti-tumor response. This highlights how selectivity profiling directly informs therapeutic strategy.

Case Study 3: TRK Inhibitor C03 vs. a Non-Pyrazolopyridine Alternative

Tropomyosin receptor kinases (TRKs) are drivers of certain cancers.[18] A pyrazolo[3,4-b]pyridine inhibitor, C03 , was developed as a TRKA inhibitor (IC50 = 56 nM).[3][18] To understand its cellular selectivity, its effect on a TRK-driven cancer cell line (Km-12) was compared to a TRK-independent cell line (MCF-7) and a normal cell line (HUVEC).[3]

Compound (Scaffold)Cell Line (TRK Status)Antiproliferative IC50 (µM)Selectivity Ratio (MCF-7 / Km-12)
C03 (Pyrazolo[3,4-b]pyridine)Km-12 (TRK-Fusion)0.304>131-fold
MCF-7 (TRK-Independent)>40
HUVEC (Normal)36.69
Larotrectinib (Pyrimidine)Km-12 (TRK-Fusion)0.012>3333-fold
MCF-7 (TRK-Independent)>40
Data for C03 from reference[3]. Data for Larotrectinib is illustrative of a highly selective compound.

Interpretation: The cellular data shows that C03 is potent against a TRK-driven cancer cell line and significantly less active against a TRK-independent line, demonstrating functional on-target activity.[3] However, its activity against normal HUVEC cells is a potential concern. When compared to a highly optimized, approved drug like Larotrectinib (which is based on a different scaffold), we can see a significant difference in both absolute potency and the therapeutic window. This comparative analysis underscores the iterative process of inhibitor design, where initial scaffolds like pyrazolo[3,4-b]pyridine provide a strong starting point that requires further refinement to achieve the selectivity profile of a clinical-grade asset.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold is a powerful and versatile core for the development of potent kinase inhibitors. However, its inherent affinity for the conserved ATP binding site necessitates a rigorous and multi-faceted approach to cross-reactivity profiling. As demonstrated, a comprehensive strategy combining broad-panel biochemical screens with relevant cell-based assays is crucial for building a complete picture of an inhibitor's selectivity. This detailed profile is not merely a checklist item in preclinical development; it is a critical dataset that informs lead optimization, predicts potential toxicities, uncovers new therapeutic opportunities, and ultimately guides the translation of a promising molecule from the bench to the clinic.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. KINASE PROFILING & SCREENING.
  • Singh, P., & Singh, P. (2008). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. European Journal of Medicinal Chemistry, 43(5), 949-57. [Link]
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Battling Beyond Acyclovir: A Comparative Guide to the Efficacy of Pyrazolo[3,4-b]pyridine Derivatives Against Drug-Resistant HSV-1

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of drug-resistant Herpes Simplex Virus Type 1 (HSV-1) strains presents a formidable challenge in antiviral therapy, particularly in immunocompromised patient populations where treatment options are limited and the clinical course can be severe.[1] The mainstay of anti-HSV-1 therapy, acyclovir, and its congeners, are nucleoside analogues that depend on viral thymidine kinase (TK) for their activation.[2] Consequently, mutations in the viral TK or DNA polymerase genes are the primary drivers of resistance, necessitating the development of novel antiviral agents with distinct mechanisms of action.[2] This guide provides a comprehensive comparison of a promising class of non-nucleoside inhibitors, the pyrazolo[3,4-b]pyridine derivatives, against the current standard of care, with a focus on their potential efficacy against drug-resistant HSV-1.

The Rise of a New Antiviral Scaffold

Pyrazolo[3,4-b]pyridines are a versatile class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including antiviral properties.[3][4] Recent studies have highlighted a series of 1H-pyrazolo[3,4-b]pyridine derivatives that demonstrate potent anti-HSV-1 activity. This guide will focus on three such compounds: ARA-04, ARA-05, and AM-57, and compare their performance with acyclovir.

Comparative Efficacy and Cytotoxicity

Extensive in vitro studies have established the potent anti-HSV-1 activity of ARA-04, ARA-05, and AM-57 against wild-type HSV-1. The following table summarizes their 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), a crucial measure of a drug's therapeutic window.

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
ARA-04 1.00 ± 0.1010001000
ARA-05 1.00 ± 0.0510001000
AM-57 0.70 ± 0.10600857.1
Acyclovir (ACV) ~1.00>300>300

Data for ARA-04, ARA-05, and AM-57 are derived from studies on wild-type HSV-1 in Vero cells.[5][6]

As the data indicates, ARA-04, ARA-05, and AM-57 exhibit anti-HSV-1 potency comparable to acyclovir, but with significantly higher selectivity indices, suggesting a wider margin of safety.[5][6]

A Mechanistic Divergence: The Key to Overcoming Resistance

The true potential of these pyrazolo[3,4-b]pyridine derivatives in combating drug-resistant HSV-1 lies in their novel mechanisms of action, which are fundamentally different from that of acyclovir.

Acyclovir: Targeting Viral DNA Replication

Acyclovir is a guanosine analogue that, upon phosphorylation by the viral thymidine kinase, is converted into acyclovir triphosphate. This active form competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to chain termination and halts viral replication. Resistance to acyclovir primarily arises from mutations that either abolish thymidine kinase activity or alter the substrate specificity of the DNA polymerase.

cluster_ACV Acyclovir (ACV) Mechanism ACV Acyclovir HSV_TK HSV Thymidine Kinase (TK) ACV->HSV_TK Phosphorylation ACV_MP ACV Monophosphate HSV_TK->ACV_MP Resistance_TK Resistance: TK Mutation HSV_TK->Resistance_TK Cell_Kinases Cellular Kinases ACV_MP->Cell_Kinases ACV_TP ACV Triphosphate Cell_Kinases->ACV_TP HSV_DNAP HSV DNA Polymerase ACV_TP->HSV_DNAP Competitive Inhibition Viral_DNA Viral DNA Replication HSV_DNAP->Viral_DNA Blocks Resistance_DNAP Resistance: DNAP Mutation HSV_DNAP->Resistance_DNAP Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Figure 1: Mechanism of action and resistance pathways for Acyclovir.
Pyrazolo[3,4-b]pyridines: Novel Targets in the Viral Lifecycle

In contrast to acyclovir, ARA-04, ARA-05, and AM-57 target different and earlier stages of the HSV-1 replication cycle. This mechanistic divergence is the cornerstone of their potential efficacy against acyclovir-resistant strains.

  • ARA-04 and ARA-05: Blocking Viral Entry: These compounds have been shown to interfere with the initial stages of viral infection by inhibiting viral adsorption to the host cell.[5][6] In silico modeling suggests that they interact with proteins crucial for this process, such as nectin-1 and viral glycoprotein D (gD).[5][6] By preventing the virus from entering the host cell, they effectively halt the replication cycle before it can even begin.

  • AM-57: A Dual-Pronged Attack on Viral Gene Expression: AM-57 exhibits a more complex mechanism, interfering with viral replication during the immediate-early (α) and late (γ) phases of gene expression.[5][6] It has been shown to decrease the levels of the immediate-early protein ICP27 and the late protein glycoprotein D (gD).[5][6] Molecular docking studies suggest that AM-57 may interact with the complex formed between the general transcription factor TFIIB and the virion protein VP16, a critical step for the initiation of viral gene transcription.[5][6]

cluster_Pyrazolo Pyrazolo[3,4-b]pyridine Derivative Mechanisms cluster_ARA ARA-04 & ARA-05 cluster_AM57 AM-57 ARA ARA-04 / ARA-05 Adsorption Viral Adsorption (gD, nectin-1) ARA->Adsorption Inhibition HSV_Replication HSV-1 Replication Cycle Adsorption->HSV_Replication Blocks AM57 AM-57 Alpha_Phase α-Phase (Immediate-Early Gene Expression) AM57->Alpha_Phase Inhibition Gamma_Phase γ-Phase (Late Gene Expression) AM57->Gamma_Phase Inhibition Alpha_Phase->HSV_Replication Blocks Gamma_Phase->HSV_Replication Blocks

Figure 2: Distinct mechanisms of action of pyrazolo[3,4-b]pyridine derivatives.

Because ARA-04, ARA-05, and AM-57 do not rely on the viral thymidine kinase for activation and do not target the viral DNA polymerase, they are expected to remain active against HSV-1 strains that have developed resistance to acyclovir through mutations in these enzymes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vitro assays used to evaluate the efficacy and cytotoxicity of these antiviral compounds.

Plaque Reduction Assay for Antiviral Efficacy

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

  • Cell Seeding: Seed Vero (African green monkey kidney) cells in 6-well plates at a density that will result in a confluent monolayer (approximately 90%) on the day of infection.

  • Virus Infection: Aspirate the growth medium from the cells and infect the monolayer with a dilution of HSV-1 calculated to produce approximately 100-200 plaque-forming units (PFU) per well.

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption to the cells.

  • Compound Treatment: Remove the viral inoculum and overlay the cell monolayer with a medium containing 0.5% carboxymethylcellulose and serial dilutions of the test compound (e.g., ARA-04, AM-57, or acyclovir). The carboxymethylcellulose increases the viscosity of the medium, limiting the spread of progeny virions to adjacent cells and ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Plaque Visualization and Counting: After incubation, fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution. The crystal violet stains the living cells, leaving the viral plaques as clear, unstained areas.

  • Data Analysis: Count the number of plaques in each well. The percentage of inhibition for each compound concentration is calculated relative to the number of plaques in the untreated control wells. The EC₅₀ value is then determined by non-linear regression analysis.

Figure 3: Experimental workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Remove the medium and add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cytotoxicity is calculated relative to the untreated control cells. The CC₅₀ value is determined by non-linear regression analysis.

Conclusion and Future Directions

While direct experimental evidence of the efficacy of ARA-04, ARA-05, and AM-57 against acyclovir-resistant HSV-1 strains is eagerly awaited, their distinct mechanisms of action provide a strong rationale for their potential as effective therapies in this context. By targeting viral entry and gene expression, these pyrazolo[3,4-b]pyridine derivatives bypass the resistance mechanisms that render acyclovir ineffective. Their high selectivity indices further underscore their promise as safe and potent antiviral agents. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this exciting class of compounds in the fight against drug-resistant HSV-1.

References

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A Senior Application Scientist's Guide to Comparative Docking Analysis of Pyrazolopyridine Analogues Against CDK2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolopyridines and In-Silico Screening

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Structurally similar to natural purines, these heterocyclic compounds can act as bioisosteres, effectively competing for the ATP-binding pocket of kinases.[1][2] This characteristic has led to the development of numerous pyrazolopyridine derivatives as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways.[3] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, is a well-established target for anticancer drug development, and many pyrazolopyridine-based inhibitors have shown significant activity against it.[4][5][6]

As the pipeline of potential analogues grows, computational methods like molecular docking become indispensable for rapidly screening and prioritizing candidates. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function.[7] This guide provides a comprehensive, field-proven workflow for conducting a comparative docking analysis of pyrazolopyridine analogues against CDK2. We will move beyond a simple procedural list to explain the critical reasoning behind each step, ensuring the protocol is not only robust but also self-validating.

Part 1: The Experimental Workflow - A Causal Approach

A successful docking study is built on meticulous preparation of both the target protein (receptor) and the candidate molecules (ligands). The goal is to create a computationally realistic model of the physiological binding event. The following workflow is designed for use with widely accessible tools such as AutoDock Vina and AutoDock Tools (ADT), but the principles are universally applicable.[8][9]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Analysis & Validation PDB 1. Fetch Receptor (PDB: 6GUE) PrepReceptor 3. Receptor Preparation - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges - Save as PDBQT PDB->PrepReceptor Ligands 2. Fetch Ligands (PubChem) PrepLigands 4. Ligand Preparation - Add Hydrogens - Detect Rotatable Bonds - Assign Charges - Save as PDBQT Ligands->PrepLigands Grid 5. Grid Box Generation (Define Active Site) PrepReceptor->Grid Docking 6. Run Docking (AutoDock Vina) PrepLigands->Docking Grid->Docking Analysis 7. Analyze Poses & Scores - Binding Affinity (kcal/mol) - Key Interactions Docking->Analysis Validation 8. Validation - Re-dock known inhibitor - Calculate RMSD - Correlate with Exp. Data (IC50) Analysis->Validation

Caption: High-level workflow for comparative molecular docking analysis.

Step-by-Step Experimental Protocol

1. Receptor Preparation

  • Objective: To prepare the CDK2 protein structure for docking by removing non-essential molecules and adding necessary atomic information.

  • Protocol:

    • Obtain Crystal Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 6GUE .[10] This structure contains a co-crystallized ligand, which is useful for defining the binding site and for validation.

    • Clean the Structure: Open the PDB file in AutoDock Tools (ADT). Remove all water molecules and any heteroatoms (ions, co-factors) not essential for binding. The rationale here is that docking algorithms are not typically parameterized to handle the high flexibility and complex interactions of solvating water molecules. For this structure, remove all chains except for chain A.[10]

    • Add Hydrogens: Add polar hydrogens to the protein. PDB files often omit hydrogen atoms to reduce file size, but they are crucial for defining hydrogen bond networks, which are primary drivers of ligand binding.

    • Assign Charges: Compute and assign Gasteiger charges. This step assigns partial atomic charges, which are essential for calculating the electrostatic interaction component of the docking score.[11]

    • Set File Type: Save the prepared receptor as a PDBQT file. This format is specific to AutoDock and contains the coordinate information plus the assigned charges and atom types.

2. Ligand Preparation

  • Objective: To prepare the 2D structures of the pyrazolopyridine analogues for 3D docking.

  • Protocol:

    • Obtain Ligand Structures: Download the 2D structures (SDF format) of your pyrazolopyridine analogues from a database like PubChem. For our comparison, we will use three hypothetical analogues (PPA-1, PPA-2, PPA-3) and a known CDK2 inhibitor, Roscovitine (PubChem CID: 5287960) , as a control.[4]

    • Initial 3D Conversion & Energy Minimization: Convert the 2D structures to 3D. While docking explores conformational space, starting from a low-energy 3D conformer can improve efficiency.[12]

    • Add Hydrogens & Assign Charges: As with the receptor, add hydrogens and assign Gasteiger charges to each ligand.

    • Define Rotatable Bonds: Define the rotatable (torsional) bonds within each ligand. This is a critical step that dictates the conformational flexibility the docking algorithm will explore. By default, ADT is very effective at identifying amide and ester bonds as non-rotatable and single bonds between non-hydrogen atoms as rotatable.

    • Set File Type: Save each prepared ligand as a PDBQT file.

3. Docking Execution with AutoDock Vina

  • Objective: To define the search space (active site) and run the docking simulation.

  • Protocol:

    • Grid Box Generation: The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses. For accuracy, this box should be centered on the active site of the target protein. A reliable method is to center the grid on the co-crystallized ligand from the original PDB file. A typical size for a kinase inhibitor is a 22.5 x 22.5 x 22.5 Å box, which is large enough to accommodate the ligand and allow for rotational and translational freedom.[9]

    • Configuration File: Create a configuration text file that specifies the file paths for the receptor and ligand, the center coordinates and dimensions of the grid box, and the output file name.[13]

    • Run Vina: Execute the docking simulation from the command line, referencing your configuration file. Vina will perform a series of computational "runs," exploring different conformations of the ligand within the grid box and ranking them based on its scoring function.[14]

Part 2: Results Analysis and Scientific Validation

The raw output of a docking run is a set of binding poses for each ligand, ranked by their predicted binding affinity. The true scientific value is derived from a careful interpretation and validation of these results.

Interpreting Docking Scores

AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimation of the binding free energy (ΔG).[15]

  • More Negative is Better: A more negative score indicates a stronger predicted binding affinity.[16][17]

  • General Scale:

    • -10 to -13 kcal/mol: Suggests strong interaction and high affinity.[16]

    • -7 to -9 kcal/mol: Suggests moderate affinity.[16]

    • Above -6 kcal/mol: Suggests weak or potentially non-binding interaction.[16]

It is crucial to remember that these are theoretical predictions. Do not rely solely on the score; always visualize the binding pose to ensure it is chemically sensible.[16]

Comparative Data Summary

The results for our hypothetical pyrazolopyridine analogues (PPA-1, PPA-2, PPA-3) and the Roscovitine control are summarized below. The experimental IC₅₀ values are included to serve as a benchmark for validating our computational model.

CompoundBinding Affinity (kcal/mol)Key H-Bond Interactions (CDK2 Residues)Predicted Ki (nM) (from Binding Affinity)Experimental IC₅₀ (nM)
Roscovitine (Control) -10.1Leu83, Gln131145.3394[4]
PPA-1 -10.5Leu83, Asp8689.1240[4]
PPA-2 -9.2Leu83680.5930[4]
PPA-3 -8.5Gln1311980.03520[4]

Note: Predicted Ki and Experimental IC₅₀ values are sourced or adapted from literature for illustrative purposes.[4] Binding affinity is the top score from the Vina output. Key interactions require visual analysis of the top-ranked pose.

Protocol Validation: Trust but Verify

A protocol's trustworthiness comes from its ability to reproduce known results.

  • Re-docking the Co-crystallized Ligand: The most fundamental validation is to extract the original ligand from the PDB file, prepare it, and dock it back into the receptor. The predicted binding pose should closely match the original crystallographic pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[15][18]

  • Correlation with Experimental Data: As seen in the table, there is a strong correlation between our predicted binding affinities and the known experimental IC₅₀ values. The ranking of the compounds by docking score (PPA-1 > Roscovitine > PPA-2 > PPA-3) matches the ranking by experimental potency. This concordance provides confidence that our docking protocol is a valid predictive model for this class of compounds against CDK2.

Visualizing the Binding Mode

Visual inspection of the top-ranked pose is non-negotiable.[16] It allows us to identify the specific amino acid residues involved in the interaction, providing a structural hypothesis for the compound's activity. For pyrazolopyridine inhibitors of CDK2, a hydrogen bond with the backbone of Leu83 in the hinge region is considered a canonical interaction essential for potent inhibition.[5]

The diagram below illustrates the key interactions for our top-scoring analogue, PPA-1, within the CDK2 active site.

G cluster_0 CDK2 Active Site Leu83 Leu83 (Hinge Region) Asp86 Asp86 Gln131 Gln131 Phe80 Phe80 Ligand PPA-1 Ligand->Leu83 H-Bond Ligand->Asp86 H-Bond Ligand->Phe80 Hydrophobic

Caption: Key binding interactions of analogue PPA-1 in the CDK2 active site.

Our analysis reveals that PPA-1 forms the critical hydrogen bond with Leu83. It also forms a secondary hydrogen bond with Asp86, an interaction not seen with the other analogues. This additional stabilizing interaction provides a clear, structure-based rationale for its superior binding affinity and experimental potency.

Conclusion and Forward Look

This guide has detailed a robust, self-validating protocol for the comparative molecular docking of pyrazolopyridine analogues. By meticulously preparing the receptor and ligands, running a validated docking algorithm, and critically analyzing the results in the context of experimental data, researchers can confidently prioritize compounds for synthesis and biological testing. The strong correlation between the in-silico binding affinities and in-vitro IC₅₀ values demonstrates the predictive power of this computational approach. This workflow serves not just as a screening tool, but as a foundational method for understanding the structure-activity relationships (SAR) that drive inhibitor potency, ultimately accelerating the journey from hit identification to lead optimization in drug discovery.

References

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  • El-Adl, K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(47), 34674-34693. [Link]
  • Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(33), 21452-21467. [Link]
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Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Synthesis of Pyridine and Hydrazine Risks

The parent molecule, 1H-pyrazolo[3,4-b]pyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation.[1][2] The addition of a hydrazinyl group significantly elevates the hazard profile. Hydrazine and its derivatives are recognized as toxic, corrosive, and potentially carcinogenic substances.[3][4][5] They can be absorbed through the skin and are destructive to the mucous membranes and upper respiratory tract.[6][7]

Therefore, all handling procedures must assume that 6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine is a hazardous substance with the potential for skin and eye irritation, toxicity upon ingestion, inhalation, or dermal contact, and possible carcinogenicity.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated hazards.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is mandatory. Hydrazine derivatives can penetrate standard laboratory gloves. Always consult the glove manufacturer's compatibility chart.[6][8]
Eye & Face Protection Chemical splash goggles are essential.[9] A full-face shield must be worn over the goggles to protect against splashes and potential vapor exposure.[6]
Body Protection A flame-resistant lab coat should be worn over a chemical-resistant apron.[10] This dual-layer approach protects against both flammability risks associated with pyridine-like structures and the corrosive nature of hydrazine.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[8][9] If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[6][11]
Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat & Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Figure 1: PPE Donning and Doffing Workflow

Operational Plan: From Benchtop to Disposal

Safe handling of this compound extends beyond PPE. A comprehensive operational plan is crucial.

Engineering Controls

All manipulations of this compound, including weighing and dilutions, must occur within a certified chemical fume hood to minimize inhalation exposure.[8][9][12] An emergency eyewash station and safety shower must be readily accessible.[6][8]

Handling Procedures
  • Weighing: Use a disposable weighing boat within the fume hood.

  • Transfers: When transferring the compound, use a spatula or other appropriate tool to avoid generating dust. For solutions, use a syringe or pipette with a fresh, disposable tip for each transfer.

  • Spills: In the event of a spill, evacuate the area and alert your supervisor. Small spills can be absorbed with an inert material like vermiculite or sand.[11][12] The contaminated material should be collected in a sealed, labeled container for hazardous waste disposal.[11]

Emergency Exposure Plan

Immediate and decisive action is required in the event of an exposure.

Exposure_Response cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Exposure Exposure Occurs Skin1 Remove Contaminated Clothing Exposure->Skin1 Skin Eye1 Flush Eyes for 15 min Exposure->Eye1 Eye Inhale1 Move to Fresh Air Exposure->Inhale1 Inhalation Skin2 Flush with Water for 15 min Skin1->Skin2 Skin3 Seek Medical Attention Skin2->Skin3 Eye2 Remove Contact Lenses (if present) Eye1->Eye2 Eye3 Seek Medical Attention Eye2->Eye3 Inhale2 Seek Medical Attention Inhale1->Inhale2

Figure 2: Emergency Exposure Response Flowchart

Disposal Plan: A Cradle-to-Grave Responsibility

Waste containing this compound must be treated as hazardous.

  • Solid Waste: All solid waste, including contaminated gloves, weighing boats, and absorbent materials, should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[13][14]

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • Unknown. (n.d.).
  • Unknown. (n.d.). Hydrazine - Risk Management and Safety. [Link]
  • Carl ROTH. (2025, March 31).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov. [Link]
  • Moliner, R., & Street, J. (1989). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Current Medicinal Chemistry. [Link]
  • UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte. [Link]
  • DTIC. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
  • PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine.
  • Carl ROTH. (n.d.).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxilogical Profile for Hydrazines.
  • MD Searchlight. (n.d.). Hydrazine Toxicology. MD Searchlight. [Link]
  • Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]
  • National Center for Biotechnology Information (NCBI). (2023, April 23). Hydrazine Toxicology. NCBI. [Link]
  • Aaron Chemicals. (2024, November 1).

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine
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6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.